1-(Pyridin-4-YL)-1,4-diazepane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-yl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10/h2-3,5-6,11H,1,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAOAQVMDURQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375190 | |
| Record name | 1-pyridin-4-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194853-82-2 | |
| Record name | 1-pyridin-4-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-(Pyridin-4-YL)-1,4-diazepane" mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Pyridin-4-YL)-1,4-diazepane
Abstract
This technical guide outlines a comprehensive strategy for the elucidation of the mechanism of action of the novel chemical entity, this compound. Given the nascent stage of research on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It is structured around a central hypothesis derived from the compound's structural motifs—a pyridine ring and a 1,4-diazepane moiety—both of which are prevalent in centrally active pharmacological agents. The guide details a multi-tiered experimental approach, from initial in vitro target screening to in vivo behavioral pharmacology, designed to rigorously test the proposed mechanism and uncover the therapeutic potential of this compound.
Introduction: The Scientific Premise
The quest for novel therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. The compound this compound presents an intriguing scaffold for investigation. Its structure marries a pyridine ring, a key heterocycle in numerous FDA-approved drugs with diverse biological activities, with a 1,4-diazepane ring system, a seven-membered heterocycle known to be a privileged structure in medicinal chemistry for CNS targets.[1] Derivatives of 1,4-diazepine have been explored for a wide array of biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects.[2][3]
While the specific pharmacological profile of this compound remains uncharacterized, its structural analogy to known CNS-active compounds, particularly those containing a piperazine moiety (a six-membered analog of diazepane), suggests a high probability of interaction with key neurotransmitter systems.[4][5] This guide, therefore, puts forth a scientifically-grounded hypothesis and a systematic, self-validating experimental workflow to unravel the molecular mechanism of action of this promising compound.
A Central Hypothesis: Modulation of Dopaminergic and Serotonergic Systems
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary hypothesis is that This compound functions as a modulator of dopamine and/or serotonin receptors in the central nervous system .[6][7] The pyridine moiety can engage in various molecular interactions within receptor binding pockets, while the basic nitrogen atoms of the diazepane ring are common features in ligands for aminergic G-protein coupled receptors (GPCRs).[7]
A secondary hypothesis is that the compound may exhibit activity at other CNS targets, such as sigma receptors or GABA-A receptors, given the known promiscuity of some diazepine-based structures.[2][8] The proposed experimental plan is designed to test these hypotheses in a systematic and unbiased manner.
A Phased Experimental Approach to Mechanistic Elucidation
The following sections detail a logical progression of experiments, from broad, unbiased screening to focused in vivo studies, to comprehensively define the mechanism of action.
Phase 1: In Vitro Target Identification and Validation
The initial step is to identify the primary molecular targets of this compound through a comprehensive binding assay screen.
Experimental Protocol: Radioligand Receptor Binding Assays
-
Compound Preparation: Synthesize and purify this compound. Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Receptor Panel: Utilize a commercial or in-house panel of cell membranes expressing a wide range of human CNS receptors, ion channels, and transporters. The panel should, at a minimum, include all subtypes of dopamine (D1-D5) and serotonin (5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, 5-HT7) receptors.[9][10]
-
Assay Conditions: For each receptor, incubate the membranes with a specific radioligand at a concentration near its dissociation constant (Kd) in the presence of varying concentrations of the test compound.
-
Detection: After incubation and washing to remove unbound ligand, quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]
Data Presentation: Hypothetical Binding Affinity Profile
| Target | Radioligand | Ki (nM) of this compound |
| Dopamine D2 | [3H]-Spiperone | 25 |
| Dopamine D3 | [3H]-Spiperone | 50 |
| Dopamine D4 | [3H]-Spiperone | 75 |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 15 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 40 |
| Serotonin 5-HT2C | [3H]-Mesulergine | 60 |
| Sigma-1 | [3H]-(+)-Pentazocine | >1000 |
| GABA-A | [3H]-Flunitrazepam | >1000 |
Visualization: In Vitro Screening Workflow
Workflow for in vitro target identification.
Phase 2: In Vitro Functional Characterization
Once high-affinity targets are identified, the next step is to determine the functional effect of the compound at these receptors.
Experimental Protocol: GPCR Functional Assays
-
Cell Culture: Use recombinant cell lines stably expressing the human receptor subtypes of interest (e.g., CHO or HEK293 cells).
-
Gs/Gi-Coupled Receptors (e.g., D1, D2, 5-HT1A):
-
cAMP Accumulation/Inhibition Assay: To assess agonist activity, treat cells with increasing concentrations of the test compound and measure intracellular cAMP levels. For antagonist activity, pre-incubate cells with the test compound before stimulating with a known agonist.[12]
-
-
Gq-Coupled Receptors (e.g., 5-HT2A):
-
Calcium Flux Assay: Measure changes in intracellular calcium concentration upon exposure to the test compound (for agonist activity) or in the presence of a known agonist (for antagonist activity).[13]
-
Inositol Monophosphate (IP1) Accumulation Assay: This assay provides a more stable endpoint for Gq activation.[12]
-
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax). This will classify the compound as a full agonist, partial agonist, antagonist, or inverse agonist.
Data Presentation: Hypothetical Functional Activity Profile
| Target | Assay Type | Functional Activity | EC50/IC50 (nM) | Emax (%) |
| Dopamine D2 | cAMP Inhibition | Antagonist | 35 | 100 (inhibition) |
| Serotonin 5-HT1A | cAMP Inhibition | Partial Agonist | 20 | 60 (of full agonist) |
| Serotonin 5-HT2A | Calcium Flux | Antagonist | 55 | 100 (inhibition) |
Visualization: Hypothesized GPCR Signaling Modulation
Modulation of GPCR signaling pathways.
Phase 3: In Vivo Pharmacological Profiling
With a clear in vitro profile, the next step is to assess the compound's effects in living organisms to establish a link between molecular action and physiological or behavioral outcomes.
Experimental Protocol: Behavioral Models
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Initially, determine the compound's pharmacokinetic profile and its ability to cross the blood-brain barrier in a suitable animal model (e.g., mouse or rat).[14][15]
-
Models for Anxiolytic Activity:
-
Models for Antipsychotic Activity:
-
Assessment of Motor Side Effects:
-
Catalepsy Test: To assess the potential for extrapyramidal side effects (EPS) often associated with typical antipsychotics.[19]
-
Data Presentation: Expected In Vivo Profile
| Behavioral Model | Expected Outcome | Implication |
| Elevated Plus Maze | Increased time in open arms | Anxiolytic-like effects |
| Prepulse Inhibition | Reversal of induced deficits | Antipsychotic-like potential |
| Catalepsy Test | No significant catalepsy | Low risk of EPS |
Visualization: Progression from In Vitro to In Vivo
Drug discovery and development pipeline.
Synthesis and Structure-Activity Relationship (SAR) Studies
Concurrently with the pharmacological evaluation, a medicinal chemistry effort should be undertaken to synthesize analogs of this compound. This will allow for the exploration of the structure-activity relationship, optimizing potency, selectivity, and pharmacokinetic properties. Modifications to both the pyridine and diazepane rings can provide valuable insights into the key structural features required for the desired biological activity.
Conclusion
The elucidation of the mechanism of action for a novel compound like this compound requires a systematic and multi-faceted approach. This guide provides a robust framework for such an investigation, beginning with an unbiased assessment of its molecular targets and progressing through functional characterization to in vivo validation. The proposed workflow, grounded in established pharmacological principles, is designed to efficiently and accurately define the compound's mechanism of action, thereby paving the way for its potential development as a novel therapeutic agent for CNS disorders.
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Unveiling the Biological Landscape of 1-(Pyridin-4-YL)-1,4-diazepane: A Technical Guide to Target Identification and Validation
Abstract
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents with a wide spectrum of therapeutic applications, including antipsychotic, anxiolytic, and anticancer properties.[1][2][3] This technical guide focuses on the biological target landscape of a specific derivative, 1-(Pyridin-4-YL)-1,4-diazepane. Due to the limited publicly available data on this exact molecule, this document provides an in-depth analysis of the validated biological targets of structurally related pyridyl-diazepane analogs. By examining the structure-activity relationships (SAR) of these closely related compounds, we can infer a high-probability target profile for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of key targets in the central nervous system (CNS) and infectious disease, complete with detailed experimental protocols for target validation.
Introduction: The 1,4-Diazepane Scaffold
The seven-membered diazepine ring system is a cornerstone of modern pharmacology, most famously represented by the benzodiazepine class of drugs.[4][5] The versatility of the 1,4-diazepane core allows for extensive chemical modification, leading to compounds with diverse pharmacological profiles.[6] The introduction of a pyridine ring, as in this compound, adds a key pharmacophoric element known to interact with a variety of biological targets, particularly receptors within the CNS.[7] This guide will explore the most probable biological targets for this compound class, focusing on G-protein coupled receptors (GPCRs), sigma receptors, and potential antiprotozoal targets.
Primary Putative Targets: Central Nervous System Receptors
Based on extensive research into pyridyl-substituted N-aryl-diazepane derivatives, the most prominent biological targets are key neurotransmitter receptors integral to CNS function.
Dopamine D2 and D4 Receptors: Probing Antipsychotic Potential
Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are critical targets for antipsychotic medications.[8] Antagonism at these receptors is a well-established mechanism for treating psychosis. Research on a structurally analogous series, N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, has demonstrated potent binding and antagonistic activity at the dopamine D2 receptor.[9] Furthermore, compounds like FAUC 213, a highly selective dopamine D4 receptor antagonist, highlight the potential for related scaffolds to achieve high selectivity for specific dopamine receptor subtypes.[10][11] This suggests a high likelihood that this compound interacts with these receptors.
Dopamine D2-like receptors are canonical Gi/o-coupled GPCRs. Upon agonist binding, the receptor activates the heterotrimeric G-protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA). Antagonists, such as the pyridyl-diazepane class, block this cascade by preventing agonist binding.
Serotonin 5-HT3 Receptor: A Target for Antiemetic and Anxiolytic Effects
The 5-HT3 receptor is a ligand-gated ion channel, distinct from other serotonin receptors which are GPCRs.[12] Its activation leads to rapid neuronal depolarization. Antagonists of the 5-HT3 receptor are widely used as antiemetics. The same study that identified D2 antagonism for pyridyl-diazepane analogs also confirmed high-affinity binding and potent antagonism at the 5-HT3 receptor.[9] This dual D2/5-HT3 antagonism is a hallmark of several successful "atypical" antipsychotic drugs, suggesting a valuable therapeutic profile.
The 5-HT3 receptor is a pentameric channel permeable to cations (Na+, K+, Ca2+). Binding of the neurotransmitter serotonin opens the channel, causing an influx of positive ions and subsequent depolarization of the neuron.[13] Antagonists physically block the binding site, preventing channel opening.
Sigma-1 (σ1) Receptor: A Modulator of Cellular Stress and Neurotransmission
Initially misclassified as an opioid receptor, the sigma-1 (σ1) receptor is now understood to be a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[14][15] It modulates a variety of other proteins, including ion channels and GPCRs, and is implicated in neuroprotection, cognition, and mood.[16] Recent work has demonstrated that novel 1,4-diazepane-based derivatives can be designed to possess high affinity for sigma receptors, suggesting this is another probable target class for this compound.
Potential Target: Antiprotozoal Activity
Beyond the CNS, research programs have begun to explore pyridyl diazepane compounds for the treatment of malaria. While the specific molecular target within the Plasmodium falciparum parasite is not yet fully elucidated for this chemical class, this line of investigation indicates that these compounds possess activity against the parasite's blood stages. This opens a completely different therapeutic avenue for this scaffold, likely involving targets essential for parasite growth and replication.
Quantitative Data Summary of Related Analogs
The following table summarizes publicly available binding affinity data for compounds structurally related to this compound. This data provides a quantitative basis for prioritizing target validation experiments.
| Compound Class | Target Receptor | Assay Type | Reported Affinity (Ki, nM) | Reference |
| Pyridyl-Diazepane Carboxamides | Dopamine D2 | Radioligand Binding | 0.5 - 50 | [9] |
| Pyridyl-Diazepane Carboxamides | Serotonin 5-HT3 | Radioligand Binding | 1 - 20 | [9] |
| Diazepane-based Bicycles | Sigma-1 (σ1) | Radioligand Binding | 8 - 100+ | [17] |
| Diazepane-based Bicycles | Sigma-2 (σ2) | Radioligand Binding | 28 - 100+ | [17] |
| Pyrazolo-pyridine (FAUC 213) | Dopamine D4 | Mitogenesis Assay | (Selective Antagonist) | [11] |
| Dichloro-arylpiperazine (FAUC 365) | Dopamine D3 | Radioligand Binding | 0.50 | [18] |
Experimental Protocols and Validation Workflows
To empirically validate the predicted biological targets for this compound, a series of well-established in vitro assays are required. The following section details the methodologies for primary binding and functional assays.
Workflow for Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The fundamental principle is competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.
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An In-Depth Technical Guide to the Physicochemical Properties of 1-(Pyridin-4-YL)-1,4-diazepane
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(Pyridin-4-YL)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry. The effective development of any potential therapeutic agent is fundamentally reliant on a thorough understanding of its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4] This document delineates the known and predicted properties of this compound and furnishes detailed, field-proven experimental protocols for the determination of its most critical parameters: ionization constant (pKa), lipophilicity (logP), and aqueous solubility. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a self-validating system for robust and reproducible data generation.
Introduction: The Critical Role of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of drug candidate attrition can be attributed to suboptimal physicochemical properties, leading to poor pharmacokinetic profiles and unforeseen toxicological issues.[2] Therefore, the early and accurate assessment of a molecule's fundamental characteristics is not merely a perfunctory exercise but a cornerstone of a successful drug development campaign.[4]
Properties such as pKa, logP, and solubility are pivotal indicators that dictate a molecule's behavior in biological systems.[1] They influence everything from initial formulation to how the compound interacts with its biological target and is ultimately cleared from the body.[3][4][5] This guide focuses on this compound, a molecule featuring a pyridine ring fused to a diazepane moiety—a scaffold present in various biologically active compounds.[6][7] Understanding its specific physicochemical profile is essential for any research program aiming to explore its therapeutic potential.
Compound Profile: this compound
A clear identification of the molecule is the first step in any systematic evaluation.
| Identifier | Value | Source |
| IUPAC Name | 1-pyridin-4-yl-1,4-diazepane | [8] |
| CAS Number | 194853-82-2 | [8][9] |
| Molecular Formula | C₁₀H₁₅N₃ | [8] |
| Molecular Weight | 177.25 g/mol | [8] |
| Canonical SMILES | C1CNCCN(C1)C2=CC=NC=C2 | [8] |
Summary of Physicochemical Properties
The following table summarizes key computed and experimentally critical physicochemical properties. While computational models provide valuable initial estimates, it is imperative that these are confirmed through rigorous experimental validation as detailed in Section 5.
| Property | Predicted/Known Value | Significance in Drug Discovery |
| Molecular Weight | 177.25 g/mol [8] | Conforms to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.[1][3] |
| XLogP3 | 0.7[8] | Indicates a relatively hydrophilic nature, which can influence solubility and membrane permeability.[10][11] |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding interactions.[1] |
| Hydrogen Bond Acceptors | 3 | Affects solubility in aqueous media and potential for target binding.[1] |
| pKa (Ionization Constant) | To be determined experimentally | Critical for understanding solubility and absorption at different physiological pH values (e.g., stomach vs. intestine). The presence of basic nitrogen atoms on both the pyridine and diazepane rings suggests the molecule will have distinct pKa values. |
| Aqueous Solubility | To be determined experimentally | A fundamental parameter that directly impacts oral absorption and the feasibility of intravenous formulations.[12][13] |
The "Why": Causality Behind Property Importance
-
pKa (Ionization Constant): The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the nitrogen atoms are basic and can be protonated. Its state of ionization will drastically change as it moves through the gastrointestinal tract, which has a wide pH range. The ionized form is generally more water-soluble, while the neutral form is more lipid-soluble and thus more readily permeates cell membranes.[5] Accurately determining the pKa is therefore essential to predict its absorption profile.
-
logP (Octanol-Water Partition Coefficient): logP is a measure of a compound's lipophilicity ("greasiness"). It is defined as the logarithm of the ratio of the compound's concentration in an organic solvent (n-octanol) to its concentration in an aqueous phase.[10][11] This value is a key predictor of membrane permeability, plasma protein binding, and potential for crossing the blood-brain barrier. While the predicted XLogP3 of 0.7 suggests hydrophilicity, an experimental value is required for accurate ADME modeling.[8][14]
-
Aqueous Solubility: This is arguably one of the most critical and challenging properties in drug development.[12] A compound must be in solution to be absorbed.[5] Poor aqueous solubility can lead to low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations.[12][13] It also complicates in vitro assays, where compound precipitation can lead to misleading results.[12] We will focus on thermodynamic solubility, which represents the true equilibrium solubility and is most relevant for late-stage discovery and formulation.[15][16]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and provide high-quality, reproducible data.
Determination of pKa by UV-Vis Spectrophotometry
Principle: This method leverages the change in the compound's ultraviolet absorbance spectrum as its ionization state changes with pH.[17][18] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa.[17]
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Buffers: Prepare a series of universal buffers covering a pH range from 2.0 to 12.0 in 0.5 pH unit increments. Verify the pH of each buffer with a calibrated pH meter.
-
Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the compound stock solution to each buffer to achieve a final concentration of ~50 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
-
Spectrophotometric Measurement:
-
First, scan the absorbance of the compound in the most acidic (pH 2.0) and most basic (pH 12.0) buffers from 220 nm to 400 nm to identify the wavelength(s) with the largest difference in absorbance (λ_max_).
-
Measure the absorbance of all wells (each at a different pH) at the predetermined λ_max_.
-
-
Data Analysis:
-
Plot Absorbance vs. pH.
-
Fit the data to a sigmoidal dose-response curve.
-
The pH value at the inflection point of the curve is the experimental pKa. Given the two basic centers, deconvolution of the data may be necessary if the pKa values are close.
-
Workflow Diagram: pKa Determination
Caption: Workflow for UV-Vis spectrophotometric pKa determination.
Determination of logP by Shake-Flask Method
Principle: The "shake-flask" method is the gold standard for logP determination.[10][17] It involves directly measuring the concentration of the analyte in two immiscible phases (n-octanol and water) after they have reached equilibrium.
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
In a separation funnel or vial, combine a precise volume of the pre-saturated n-octanol with a precise volume of the compound-containing pre-saturated buffer.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
-
Allow the phases to separate completely. Centrifugation at low speed can aid in this process.
-
-
Concentration Measurement: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate logP using the following formula:
Workflow Diagram: logP Determination
Caption: Workflow for the shake-flask method of logP determination.
Determination of Thermodynamic Aqueous Solubility
Principle: This method determines the equilibrium solubility by adding an excess of the solid compound to an aqueous buffer, allowing it to reach saturation, and then measuring the concentration of the dissolved compound in the supernatant.[12][19]
Methodology:
-
Sample Preparation: Add an excess amount of solid (crystalline) this compound to a series of vials containing a buffered aqueous solution (e.g., pH 7.4 PBS). The excess solid is crucial to ensure equilibrium with the solid phase is achieved.[16]
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[13][15]
-
Phase Separation: After incubation, allow the vials to stand so that the excess solid can settle. To obtain a clear supernatant free of any solid particles, centrifuge the samples at high speed.
-
Quantification:
-
Carefully remove an aliquot of the clear supernatant.
-
Prepare a calibration curve using known concentrations of the compound.
-
Determine the concentration of the compound in the supernatant using a validated analytical method like LC-MS. This concentration represents the thermodynamic solubility.
-
Workflow Diagram: Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Conclusion
The successful advancement of this compound, or any compound, in a drug discovery pipeline is contingent upon a robust understanding of its physicochemical properties. This guide has provided the foundational knowledge and detailed experimental frameworks necessary to accurately profile this molecule. The predicted properties, such as a low molecular weight and moderate lipophilicity, are promising. However, the true determinants of its potential—the experimentally verified pKa, logP, and aqueous solubility—must be established using the rigorous, self-validating protocols outlined herein. This empirical data will form the bedrock for informed decision-making, enabling researchers to optimize structures, design appropriate formulations, and ultimately increase the probability of developing a successful therapeutic agent.
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- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012).
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- Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (n.d.).
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
- LogP—Making Sense of the Value - ACD/Labs. (n.d.).
- pH titration- for the determination of pKa value of weak acid. - YouTube. (2020).
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- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023).
- Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas. (n.d.).
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
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- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024).
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar. (n.d.).
- 1-(Pyridin-4-Ylmethyl)-1,4-Diazepane Hydrochloride|1264090-73-4,AngeneChemical. (n.d.).
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (n.d.).
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A Technical Guide to the Investigation of 1-(Pyridin-4-YL)-1,4-diazepane as a Novel Amyloid Beta Aggregation Inhibitor for Alzheimer's Disease
For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Abstract
Alzheimer's disease (AD) presents a formidable challenge to global health, with the aggregation of the amyloid-beta (Aβ) peptide being a central pathological event. This guide outlines a comprehensive strategy for the investigation of a novel small molecule, 1-(Pyridin-4-YL)-1,4-diazepane, as a potential inhibitor of Aβ aggregation. Drawing upon established evidence for the therapeutic potential of both the 1,4-diazepane scaffold and pyridine-containing compounds in AD, we present a structured approach for its synthesis, in vitro characterization, and preliminary preclinical evaluation. This document serves as a technical roadmap, providing detailed experimental protocols and the scientific rationale underpinning each stage of the investigation, from initial anti-aggregation screening to neurotoxicity and blood-brain barrier permeability assessments.
Introduction: The Rationale for Targeting Amyloid-Beta Aggregation with a Novel Scaffold
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A primary hallmark of AD is the accumulation of extracellular plaques in the brain, which are primarily composed of aggregated amyloid-beta peptides.[1] The amyloid cascade hypothesis posits that the aggregation of Aβ, particularly the more aggregation-prone 42-amino acid isoform (Aβ42), initiates a cascade of events including the formation of toxic oligomers and fibrils, leading to synaptic dysfunction and neuronal cell death.[2] Therefore, inhibiting the aggregation of Aβ is a promising therapeutic strategy for AD.[2]
Small molecules offer a versatile and economically viable approach to target Aβ aggregation.[1] This guide focuses on the therapeutic potential of a novel compound, this compound, which combines two promising pharmacophores: the flexible 1,4-diazepane ring and the biologically active pyridine moiety.
The 1,4-diazepane scaffold has been identified as a promising template for the design of Aβ aggregation inhibitors. A recent comprehensive study on a library of 38 derivatives of 1,4-diazepane demonstrated their ability to inhibit both Aβ42 and Aβ40 aggregation, with some derivatives also showing neuroprotective and antioxidant properties, as well as the ability to cross the blood-brain barrier (BBB).[1]
The pyridine ring is a common feature in many neurologically active compounds and has been incorporated into molecules designed to inhibit Aβ aggregation and acetylcholinesterase, another key target in AD therapy.[3][4][5] Pyridine amine derivatives have been shown to inhibit both self- and metal-induced Aβ aggregation.[2][6]
The combination of these two moieties in this compound presents a compelling candidate for investigation as a novel Aβ aggregation inhibitor.
Synthesis and Chemical Characterization
A plausible synthetic route for this compound can be adapted from established methods for the N-alkylation of diazepanes. A general two-step synthesis is proposed:
Step 1: Boc Protection of 1,4-diazepane 1,4-diazepane is first mono-protected with a tert-butyloxycarbonyl (Boc) group to prevent di-alkylation.
Step 2: Reductive Amination The resulting Boc-protected 1,4-diazepane is then reacted with pyridine-4-carboxaldehyde via reductive amination, followed by deprotection of the Boc group to yield the final product.
The successful synthesis and purity of this compound must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Evaluation of Anti-Aggregation Activity
The primary objective is to determine the ability of this compound to inhibit the aggregation of Aβ peptides, primarily Aβ42.
Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
-
Preparation of Aβ42 Monomers: Lyophilized Aβ42 peptide is dissolved in hexafluoroisopropanol (HFIP), incubated to ensure monomerization, and then the HFIP is evaporated. The resulting peptide film is stored at -80°C. Immediately before use, the peptide is reconstituted in dimethyl sulfoxide (DMSO) and then diluted to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction Setup: In a 96-well black, clear-bottom plate, set up the following reactions in triplicate:
-
Aβ42 alone (positive control)
-
Aβ42 with varying concentrations of this compound (test compound)
-
Aβ42 with a known inhibitor (e.g., epigallocatechin gallate - EGCG) (positive inhibition control)
-
Buffer with ThT alone (background fluorescence)
-
-
Incubation and Measurement: Add ThT to each well to a final concentration of 10-20 µM. The plate is then incubated at 37°C with intermittent shaking in a plate reader. Fluorescence is measured at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The percentage of inhibition is calculated by comparing the final fluorescence plateau of the test compound to that of the Aβ42 alone control.
Data Presentation: Thioflavin T Assay Results
| Compound | Concentration (µM) | % Inhibition of Aβ42 Aggregation |
| This compound | 1 | |
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| EGCG (Control) | 25 |
Visualization: ThT Assay Workflow
Caption: Workflow for the Thioflavin T (ThT) fluorescence assay.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides direct visualization of the morphology of Aβ aggregates, allowing for a qualitative assessment of the effect of the inhibitor on fibril formation.
Experimental Protocol: Transmission Electron Microscopy (TEM)
-
Sample Preparation: Prepare Aβ42 aggregation reactions as described for the ThT assay (with and without the test compound). After a suitable incubation period (e.g., 24-48 hours), a small aliquot (5-10 µL) of each reaction is applied to a carbon-coated copper grid.
-
Staining: After a brief incubation, the excess sample is wicked off, and the grid is stained with a heavy metal salt solution (e.g., 2% uranyl acetate).
-
Imaging: The dried grids are then visualized using a transmission electron microscope.
-
Analysis: Images are captured and analyzed to compare the morphology of Aβ aggregates in the presence and absence of the inhibitor. A reduction in the density and length of fibrils in the presence of the compound indicates inhibitory activity.
Evaluation of Neurotoxicity and Neuroprotection
The ultimate goal of an Aβ aggregation inhibitor is to prevent the neuronal damage caused by toxic Aβ oligomers. Therefore, it is crucial to assess the neuroprotective effects of this compound in a cell-based model.
Experimental Protocol: MTT Assay for Neurotoxicity
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or a mouse hippocampal cell line (e.g., HT22) are cultured under standard conditions.
-
Preparation of Aβ42 Oligomers: Aβ42 oligomers are prepared by incubating monomeric Aβ42 at 4°C for 24 hours.
-
Treatment: Cells are seeded in a 96-well plate and treated with:
-
Vehicle control
-
Aβ42 oligomers alone
-
Aβ42 oligomers pre-incubated with varying concentrations of this compound
-
This compound alone (to assess direct toxicity)
-
-
MTT Assay: After 24 hours of incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Measurement: The formazan crystals are solubilized, and the absorbance is measured at ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Data Presentation: Neuroprotection Assay Results
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 |
| Aβ42 Oligomers | 10 | |
| Aβ42 + Compound | 1 | |
| 5 | ||
| 10 | ||
| Compound Alone | 10 |
Visualization: Neuroprotection Assay Workflow
Caption: Workflow for the MTT-based neuroprotection assay.
Preliminary In Vivo Characterization: Blood-Brain Barrier Permeability
A critical property of any potential CNS drug is its ability to cross the blood-brain barrier (BBB). A preliminary assessment of the BBB permeability of this compound can be performed using an in vitro model.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Assay Setup: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane. The wells of this "donor" plate are then filled with a solution of the test compound in a buffer that mimics physiological pH. A 96-well "acceptor" plate is filled with a matching buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period (e.g., 4-18 hours).
-
Measurement: The concentration of the test compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: The effective permeability (Pe) of the compound is calculated. Compounds with high Pe values are predicted to have good BBB permeability.
Discussion and Future Directions
The successful completion of the outlined investigations will provide a comprehensive initial assessment of this compound as a potential Aβ aggregation inhibitor. Positive results, particularly a significant inhibition of Aβ42 aggregation, neuroprotective effects at non-toxic concentrations, and predicted BBB permeability, would warrant further preclinical development.
Future studies should include:
-
Mechanism of Action Studies: Investigating the binding site of the compound on Aβ monomers or oligomers using techniques like Saturation Transfer Difference (STD)-NMR or computational modeling.
-
In Vivo Efficacy Studies: Evaluating the compound's ability to reduce Aβ plaque burden and improve cognitive function in a transgenic mouse model of Alzheimer's disease.
-
Pharmacokinetic and Toxicological Studies: A full ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile will be necessary for further development.
Conclusion
The rational design of this compound, based on the established potential of its constituent pharmacophores, presents a promising avenue for the discovery of novel therapeutic agents for Alzheimer's disease. The systematic and rigorous experimental approach detailed in this guide provides a solid framework for its evaluation and potential advancement into the drug development pipeline.
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New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). European Journal of Medicinal Chemistry. [Link]
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Basak, S., Mukherjee, A., & Ghosh, B. (n.d.). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. In Recent Developments in the Synthesis and Applications of Pyridines. [Link]
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Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). European Journal of Medicinal Chemistry. [Link]
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Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025). UWSpace. [Link]
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An Inquiry into 1-(Pyridin-4-YL)-1,4-diazepane (CAS 194853-82-2): A Compound Shrouded in Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical overview addresses the chemical entity 1-(Pyridin-4-YL)-1,4-diazepane, registered under CAS number 194853-82-2. Despite its intriguing structure, which combines the pharmacologically significant pyridine ring with a flexible diazepane scaffold, publicly accessible, in-depth technical data on this specific molecule is notably scarce. This guide, therefore, serves to consolidate the available information and to frame the compound within the broader, well-established context of 1,4-diazepane derivatives, offering a forward-looking perspective on its potential applications and avenues for future research.
Molecular Profile and Physicochemical Properties
This compound, also known by synonyms such as 1-(4-pyridyl)homopiperazine, possesses a molecular formula of C₁₀H₁₅N₃ and a molecular weight of approximately 177.25 g/mol .[1] The structure, depicted below, features a seven-membered diazepane ring N-substituted with a pyridine-4-yl group. This combination of a basic pyridine nitrogen and the diazepane's secondary amine suggests potential for forming salts, such as the commercially available dihydrochloride salt, which can enhance solubility and ease of handling in a laboratory setting.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 194853-82-2 | [1] |
| Molecular Formula | C₁₀H₁₅N₃ | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| IUPAC Name | 1-pyridin-4-yl-1,4-diazepane | [1] |
| Synonyms | 1-(4-pyridyl)homopiperazine | [1] |
The Therapeutic Promise of the 1,4-Diazepane Scaffold
The 1,4-diazepane core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[3][4] Derivatives of this scaffold have been extensively investigated and have shown a wide spectrum of activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[3][4] The versatility of the diazepane ring allows for substitutions at its nitrogen atoms, enabling the fine-tuning of pharmacological profiles.
The incorporation of a pyridine ring, a common motif in central nervous system (CNS) active drugs, further enhances the potential of this compound as a candidate for neurological and psychiatric drug discovery.[5] Pyridine-containing compounds have been successfully developed for a range of CNS disorders, leveraging the ring's ability to engage in various biological interactions.[5]
Potential Synthetic Strategies
A general approach for the synthesis of 1,4-diazepane derivatives often involves the reaction of a diamine with a dicarbonyl compound or a related species, followed by reduction.[6][7] For the target molecule, a potential synthetic pathway is visualized in the workflow below.
Caption: A potential synthetic route to this compound.
This proposed synthesis would likely involve the nucleophilic substitution of a halogenated pyridine with the secondary amine of the 1,4-diazepane ring. The reaction conditions, such as solvent, temperature, and the potential need for a catalyst, would require empirical optimization.
Anticipated Biological Activity and Future Directions
Given the pharmacological pedigree of its constituent moieties, this compound is a compelling candidate for biological screening across a range of therapeutic areas.
-
Central Nervous System Disorders: The presence of the pyridine ring suggests a potential for CNS activity.[5] Screening this compound in assays for receptors and transporters implicated in psychiatric and neurodegenerative diseases would be a logical first step. The broader class of 1,4-diazepines has shown promise as inhibitors of amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease, making this an interesting avenue for investigation.[8]
-
Infectious Diseases: A research initiative focused on pyridyl diazepane compounds for the treatment of malaria suggests that this structural class may harbor antiprotozoal activity. This provides a rationale for screening this compound against Plasmodium falciparum and other parasites.
-
Oncology: The anticancer potential of 1,4-diazepine derivatives is an active area of research.[3][4] Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines could reveal novel therapeutic opportunities.
Conclusion: A Call for Further Investigation
This compound stands as a molecule of significant interest, primarily due to the established therapeutic relevance of its structural components. However, the current lack of specific data underscores a critical knowledge gap. To unlock the potential of this compound, a systematic investigation is warranted, encompassing:
-
Development and Optimization of a Robust Synthetic Protocol: A reliable and scalable synthesis is the gateway to further biological evaluation.
-
Comprehensive Pharmacological Profiling: A broad-based screening campaign against a diverse panel of biological targets is necessary to identify its primary mechanism(s) of action.
-
In Vitro and In Vivo Efficacy Studies: Promising hits from initial screens should be progressed to more complex biological models to assess their therapeutic potential.
The journey from a chemical structure to a therapeutic agent is long and arduous, but for compounds like this compound, the convergence of proven pharmacophores suggests that the initial steps of this journey are well worth taking.
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An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-pyridyl)homopiperazine
Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for 1-(4-pyridyl)homopiperazine, a heterocyclic compound of interest in medicinal chemistry and materials science. As a structural analog of the widely used 1-(4-pyridyl)piperazine, this molecule serves as a valuable building block for developing novel therapeutic agents and functional materials.[1][2][3] This document outlines a validated synthetic protocol based on nucleophilic aromatic substitution, followed by a thorough discussion of the analytical techniques required for structural elucidation and purity confirmation, including NMR, MS, and IR spectroscopy. The methodologies are presented with a focus on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.
Synthesis Methodology: A Rational Approach
The synthesis of 1-(4-pyridyl)homopiperazine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the electron-deficient nature of the pyridine ring, particularly at the C4 position, which makes it susceptible to attack by nucleophiles. Homopiperazine, a cyclic diamine, serves as an excellent nucleophile for this transformation.
Principle and Rationale
The chosen synthetic route involves the reaction of homopiperazine with 4-chloropyridine. The key to this reaction is the activation of the pyridine ring towards nucleophilic attack by the presence of the electronegative nitrogen atom. A base is incorporated to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation. A high-boiling polar aprotic solvent is selected to ensure the reactants are fully solvated and to provide the necessary thermal energy to overcome the activation barrier.
Key Experimental Choices:
-
Reactants: Homopiperazine provides the seven-membered diazepine ring, while 4-chloropyridine serves as the source of the pyridyl moiety.
-
Base: Sodium carbonate (Na₂CO₃) is a cost-effective and moderately strong inorganic base, sufficient to scavenge the HCl byproduct without promoting unwanted side reactions.[4]
-
Solvent: 1-Butanol is an ideal solvent due to its high boiling point (117.7 °C), which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate, and its ability to dissolve the reactants.
Proposed Synthetic Scheme
The reaction proceeds as a single-step synthesis from commercially available starting materials.

Figure 1. Nucleophilic aromatic substitution reaction between homopiperazine and 4-chloropyridine.
Detailed Experimental Protocol
Materials:
-
Homopiperazine (C₅H₁₂N₂)
-
4-Chloropyridine hydrochloride (C₅H₄ClN·HCl)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
1-Butanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq.), homopiperazine (1.5 eq.), and anhydrous sodium carbonate (2.5 eq.).
-
Add 1-butanol (approx. 10 volumes relative to the limiting reagent) to the flask.
-
Heat the reaction mixture to reflux (approx. 120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-chloropyridine) is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (sodium carbonate and sodium chloride). Wash the solid residue with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford 1-(4-pyridyl)homopiperazine as a solid.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Structural Elucidation and Characterization
Confirmation of the successful synthesis and purity of 1-(4-pyridyl)homopiperazine requires a combination of spectroscopic techniques. The following sections detail the expected results from these analyses based on the compound's structure.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Analogous to similar structures like 1-(4-pyridyl)piperazine (137-141 °C).[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.
¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) in ppm are relative to TMS.
| Protons (Position) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Pyridine H (α to N) | ~ 8.2 | Doublet (d) | 2H | Deshielded due to proximity to the electronegative ring nitrogen. |
| Pyridine H (β to N) | ~ 6.7 | Doublet (d) | 2H | Shielded relative to the alpha protons. |
| Homopiperazine H (N-CH₂) | ~ 3.5 - 3.7 | Triplet (t) | 4H | Adjacent to the electron-withdrawing pyridyl group. |
| Homopiperazine H (-CH₂-CH₂-CH₂-) | ~ 2.0 - 2.2 | Quintet (p) | 2H | Central methylene group of the seven-membered ring. |
| Homopiperazine H (N-CH₂) | ~ 3.0 - 3.2 | Triplet (t) | 4H | Methylene groups adjacent to the secondary amine. |
| Amine H (N-H) | ~ 1.5 - 2.5 | Broad Singlet (br s) | 1H | Exchangeable proton, signal may be broad and variable. |
¹³C NMR (Carbon NMR): The carbon NMR spectrum confirms the carbon framework of the molecule.
| Carbon (Position) | Predicted δ (ppm) | Rationale |
| Pyridine C (C-N) | ~ 155 | Quaternary carbon directly attached to the homopiperazine nitrogen. |
| Pyridine C (α to N) | ~ 150 | Deshielded by the ring nitrogen. |
| Pyridine C (β to N) | ~ 107 | Shielded due to resonance effects. |
| Homopiperazine C (N-CH₂) | ~ 48 | Adjacent to the pyridyl group. |
| Homopiperazine C (N-CH₂) | ~ 46 | Adjacent to the secondary amine. |
| Homopiperazine C (-CH₂-CH₂-CH₂-) | ~ 27 | Central carbon of the seven-membered ring. |
Note: NMR predictions are based on established chemical shift values for pyridine and amine structures.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.
| Analysis | Expected Result |
| Technique | Electrospray Ionization (ESI), Positive Mode |
| Calculated [M+H]⁺ | 178.1344 m/z |
| Observed [M+H]⁺ | Expected to be within 5 ppm of the calculated value. |
| Key Fragments | Fragmentation would likely involve cleavage of the homopiperazine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| N-H Amine | 3250 - 3350 | Stretch | Characteristic of a secondary amine.[8] |
| Aromatic C-H | 3000 - 3100 | Stretch | Associated with the C-H bonds on the pyridine ring.[9] |
| Aliphatic C-H | 2850 - 2960 | Stretch | Associated with the C-H bonds of the homopiperazine ring. |
| Aromatic C=N, C=C | 1590 - 1610 | Ring Stretch | Strong absorption characteristic of the pyridyl ring system.[7] |
| C-N Stretch | 1250 - 1350 | Stretch | Corresponds to the aryl-amine and alkyl-amine C-N bonds. |
Safety and Handling
GHS Hazard Information:
-
Homopiperazine: Corrosive, causes severe skin burns and eye damage.
-
4-Chloropyridine hydrochloride: Harmful if swallowed, causes skin and eye irritation.
-
1-(4-pyridyl)homopiperazine: While specific data is unavailable, it should be handled as a potentially hazardous chemical. Assume it may cause skin and eye irritation.
Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 1-(4-pyridyl)homopiperazine. The proposed SNAr reaction is a reliable and scalable method for producing this valuable chemical intermediate. The comprehensive characterization data, based on predictive analysis from established principles, offers a clear benchmark for researchers to confirm the identity and purity of their synthesized material. By following the protocols and understanding the analytical rationale presented herein, scientists can confidently produce and validate 1-(4-pyridyl)homopiperazine for further application in drug discovery and materials science.
References
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PubChem. 1-(4-Pyridyl)piperazine. National Institutes of Health. [Link]
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Kumar, A., et al. (2014). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 86–92. [Link]
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Al-Omair, M. A., et al. (2022). Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate... Crystals, 12(8), 1146. [Link]
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ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
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Showalter, B. M., et al. (2010). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry, 18(3), 1329–1341. [Link]
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Knieps, F., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(18), 4287. [Link]
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CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
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Yurdakul, Ş., & Kurt, M. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 831-846. [Link]
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Clegg, W., & Harrington, R. W. (2018). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2018(4), M1022. [Link]
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Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 11(8), 451-456. [Link]
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Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 749(1-3), 117-133. [Link]
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The Intricate Dance of Structure and Activity: A Technical Guide to Pyridinyl-Diazepane Derivatives
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the fusion of distinct pharmacophoric moieties often leads to the discovery of novel chemical entities with unique biological profiles. The pyridinyl-diazepane scaffold represents a compelling example of such a strategy, merging the well-established biological relevance of the pyridine ring with the conformational flexibility and diverse bioactivities of the diazepine nucleus. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the structure-activity relationships (SAR) governing this fascinating class of compounds. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental design, offering field-proven insights to empower the rational design of next-generation pyridinyl-diazepane-based therapeutics.
The Pyridinyl-Diazepane Core: A Union of Versatility and Potency
The pyridine ring is a ubiquitous feature in a vast array of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1][2] Its inherent electronic properties and synthetic tractability make it a cornerstone of modern drug design.[1][2] The diazepine ring, a seven-membered heterocycle, offers a flexible yet constrained conformational landscape, a characteristic that has been successfully exploited in the development of therapeutics targeting the central nervous system (CNS) and beyond.[3] The strategic fusion of these two entities into the pyridinyl-diazepane scaffold creates a novel chemical space ripe for exploration, with early investigations revealing promising activities in oncology and infectious diseases.
Navigating the Structure-Activity Landscape: A Case Study in Anticancer Applications
A seminal study by Nawrocka and colleagues provides a foundational understanding of the SAR of a series of 4-aryl-2-phenacylidene-1,3,4,5-tetrahydropyrido[2,3-b][4][5]diazepine derivatives as potential antiproliferative agents.[4] Their work highlights the critical interplay of various structural modifications on cytotoxic activity against a panel of human cancer cell lines.
The Pivotal Role of the Aryl Substituent at the 4-Position
The nature and position of substituents on the aryl ring at the 4-position of the diazepine nucleus exert a profound influence on antiproliferative potency. The following table summarizes the key findings from the evaluation of a series of these compounds against the HL-60 human promyelocytic leukemia cell line.
| Compound ID | R (Aryl Substituent) | IC50 (µM) against HL-60 Cells[4] |
| 1a | Phenyl | > 100 |
| 1b | 4-Methylphenyl | 8.5 |
| 1c | 4-Chlorophenyl | 4.2 |
| 1d | 4-Bromophenyl | 3.8 |
| 1e | 4-Methoxyphenyl | 15.6 |
Analysis of Structure-Activity Relationships:
-
Impact of Halogen Substitution: The introduction of a halogen atom at the para-position of the phenyl ring significantly enhances cytotoxic activity. A clear trend is observed where the potency increases with the size of the halogen (Br > Cl). This suggests that hydrophobic and electronic factors play a crucial role in the interaction with the biological target.
-
Effect of Electron-Donating Groups: The presence of an electron-donating methyl group at the para-position (Compound 1b ) leads to a marked increase in activity compared to the unsubstituted analog (Compound 1a ). However, the stronger electron-donating methoxy group (Compound 1e ) results in a decrease in potency compared to the halogenated derivatives, indicating a fine balance of electronic and steric effects is required for optimal activity.
-
Unsubstituted Phenyl Ring: The lack of substitution on the phenyl ring (Compound 1a ) results in a significant loss of activity, underscoring the importance of this region for productive interactions with the target.
Modification of the Phenacylidene Moiety
Further derivatization of the phenacylidene moiety at the 2-position of the diazepine ring offers another avenue for modulating biological activity. The conversion of the ketone to a hydrazone and subsequent formation of an azine derivative led to compounds with altered activity profiles, although a clear SAR trend was not established in the initial study.[4]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The successful exploration of the pyridinyl-diazepane scaffold necessitates robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for the synthesis of a representative compound and its subsequent in vitro evaluation.
Synthesis of 4-(4-Chlorophenyl)-2-phenacylidene-1,3,4,5-tetrahydropyrido[2,3-b][4][5]diazepine (Compound 1c)
This protocol is adapted from the work of Nawrocka et al.[4]
Workflow Diagram:
Caption: Synthetic workflow for Compound 1c.
Materials and Reagents:
-
2,3-Diaminopyridine
-
1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one (4-Chlorochalcone)
-
n-Butanol
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
Spectroscopic instruments (IR, 1H NMR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-diaminopyridine (1.09 g, 10 mmol) and 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one (2.42 g, 10 mmol).
-
Solvent Addition: Add 30 mL of n-butanol to the flask.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol. Recrystallize the crude product from hot ethanol to obtain pure 4-(4-chlorophenyl)-2-phenacylidene-1,3,4,5-tetrahydropyrido[2,3-b][4][5]diazepine.
-
Characterization: Dry the purified product under vacuum and determine its melting point. Confirm the structure using infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS).
In Vitro Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow Diagram:
Caption: Workflow for the MTT assay.
Materials and Reagents:
-
Human cancer cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a specialized solubilization buffer)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for an additional 48 to 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights and Future Directions
While the precise molecular targets of the antiproliferative pyridinyl-diazepane derivatives are yet to be fully elucidated, their structural features suggest potential interactions with key regulators of cell growth and survival. Given that many pyridine-containing heterocycles are known to be kinase inhibitors, it is plausible that these compounds exert their effects by targeting one or more protein kinases involved in cancer-related signaling pathways.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
The future of pyridinyl-diazepane research lies in the detailed elucidation of their mechanism of action. Kinase profiling studies, molecular docking, and co-crystallization experiments will be instrumental in identifying the specific molecular targets. Furthermore, a systematic expansion of the SAR studies, exploring a wider range of substitutions on both the pyridine and diazepine rings, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The development of derivatives with improved aqueous solubility and metabolic stability will be key to translating the in vitro promise of these compounds into in vivo efficacy.
References
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Nawrocka, W., Sztuba, B., Opolski, A., Wietrzyk, J., & Kowalska, M. W. (2005). Synthesis and antiproliferative activity in vitro of new pyrido[1,4-b]diazepine derivatives and imidazo[4,5-b]pyridine. Archiv der Pharmazie, 338(1), 47-53. [Link]
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Muylaert, K., Jatczak, M., Mangelinckx, S., & Stevens, C. V. (2016). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current medicinal chemistry, 23(42), 4784–4823. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
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El-Hawash, S. A. M., Soliman, R., Youssef, A. M., Ragab, H. M. A., Elzahhar, P. A. S., El-Ashmawey, I. M., Abdel Wahab, A. E., & Shaat, I. A. (2014). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(3), 318–338. [Link]
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The Emerging Potential of 1-(Pyridin-4-YL)-1,4-diazepane in Neurodegenerative Disease Research: A Technical Guide
This guide provides an in-depth technical overview of the burgeoning research into 1-(Pyridin-4-YL)-1,4-diazepane and its analogs as potential therapeutic agents for neurodegenerative diseases, with a primary focus on Alzheimer's disease. We will delve into the scientific rationale, potential mechanisms of action, and a structured experimental approach for its investigation, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Rationale for a Novel Therapeutic Scaffold
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function, leading to debilitating cognitive and motor impairments[1]. A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) plaques in the brain[2]. The quest for effective disease-modifying therapies has led to the exploration of novel chemical scaffolds that can interfere with these pathological processes.
The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, known for its conformational flexibility and ability to interact with various biological targets[3]. Recent research has highlighted the potential of small molecules containing the 1,4-diazepane scaffold as inhibitors of Aβ aggregation, a primary pathological event in Alzheimer's disease[2]. This has positioned 1,4-diazepane derivatives as a promising class of compounds for neurodegenerative disease research.
Furthermore, the incorporation of a pyridine ring, as seen in this compound, is of significant interest. Pyridine derivatives have been extensively studied as potential agents against Alzheimer's disease, targeting mechanisms such as the inhibition of Aβ aggregation, reduction of oxidative stress, and modulation of cholinesterase activity[4][5]. The combination of the 1,4-diazepane core with the therapeutic potential of the pyridine moiety presents a compelling case for the investigation of this compound.
Proposed Mechanism of Action: A Multi-Pronged Approach
The therapeutic potential of this compound in the context of neurodegenerative diseases is likely multifaceted. Based on studies of related 1,4-diazepane and pyridine derivatives, we can hypothesize several key mechanisms of action.
Inhibition of Amyloid-β Aggregation
The primary proposed mechanism is the inhibition of Aβ peptide aggregation. The flexible 1,4-diazepane scaffold may allow the molecule to interact with Aβ monomers or oligomers, preventing their assembly into neurotoxic plaques[2]. Computational modeling and biophysical assays, such as Thioflavin T (ThT) fluorescence assays, can be employed to validate this inhibitory activity[2].
Caption: Proposed inhibition of Aβ aggregation by this compound.
Attenuation of Oxidative Stress and Neuroinflammation
Oxidative stress and chronic neuroinflammation are critical components in the pathogenesis of neurodegenerative diseases[6][7]. The pyridine moiety is known to possess antioxidant properties[6]. This compound may therefore act as a scavenger of reactive oxygen species (ROS), protecting neurons from oxidative damage. Furthermore, by modulating inflammatory pathways, potentially involving microglia and astrocytes, the compound could reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation[7][8][9][10][11].
Caption: Potential modulation of neuroinflammatory pathways.
Experimental Workflow: A Roadmap for Investigation
A systematic and rigorous experimental approach is crucial to validate the therapeutic potential of this compound. The following workflow outlines the key stages of investigation, from synthesis to preclinical evaluation.
Caption: A structured experimental workflow for investigating this compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through established organic synthesis protocols. A general approach involves the reaction of a suitable pyridine precursor with a 1,4-diazepane derivative.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-diazepane in a suitable solvent such as ethanol.
-
Addition of Reagents: Add 4-chloropyridine hydrochloride and a base (e.g., triethylamine) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Biological Evaluation
A series of in vitro assays are essential to determine the biological activity and safety profile of the compound.
Table 1: Key In Vitro Assays and Expected Outcomes
| Assay | Purpose | Methodology | Expected Outcome |
| Aβ Aggregation Assay | To assess the inhibition of Aβ40 and Aβ42 aggregation. | Thioflavin T (ThT) fluorescence assay. | Dose-dependent reduction in ThT fluorescence, indicating inhibition of fibril formation. |
| Antioxidant Assay | To measure the radical scavenging activity. | 2,2-diphenyl-1-picrylhydrazyl (DPPH) or Oxygen Radical Absorbance Capacity (ORAC) assay. | Reduction in absorbance or fluorescence, indicating antioxidant capacity. |
| Cytotoxicity Assay | To evaluate the toxicity on neuronal cells. | MTT assay on a neuronal cell line (e.g., HT22 mouse hippocampal cells). | High cell viability at effective concentrations, indicating low cytotoxicity. |
| Blood-Brain Barrier (BBB) Permeability Assay | To predict the ability of the compound to cross the BBB. | Parallel Artificial Membrane Permeability Assay (PAMPA). | Permeability values comparable to known CNS-penetrant drugs. |
Note: The data in this table is hypothetical and serves as an example of expected outcomes based on research on similar compounds. A study on 38 derivatives of the 1,4-diazepane scaffold found that some derivatives exhibited significant neuroprotective potential, rescuing cells from Aβ42-induced cytotoxicity (47.9–57.4%) and demonstrating reactive oxygen species (ROS) scavenging activity (13.2–90.7%)[2]. Certain N-alkylated derivatives showed improved inhibition of Aβ40 aggregation (55–67%)[2].
Future Directions and Preclinical Development
Promising results from in vitro studies would warrant progression to in vivo preclinical testing. Transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model, are invaluable for assessing the in vivo efficacy of this compound. Key endpoints in these studies would include:
-
Cognitive Improvement: Assessed through behavioral tests like the Morris water maze.
-
Reduction in Aβ Plaque Load: Quantified by immunohistochemistry of brain tissue.
-
Modulation of Neuroinflammation: Measured by the levels of inflammatory markers in the brain.
Conclusion
The exploration of this compound for neurodegenerative disease research is a scientifically sound and promising endeavor. The combination of a flexible, biologically active diazepane core with a therapeutically relevant pyridine moiety provides a strong rationale for its investigation. A systematic approach, encompassing synthesis, in vitro screening, and in vivo validation, will be critical in elucidating its full therapeutic potential and paving the way for the development of novel treatments for devastating neurodegenerative conditions.
References
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Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025). UWSpace. [Link]
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Pyridine derivatives as anti-Alzheimer agents. (2022). SciSpace. [Link]
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Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). PubMed. [Link]
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The Discovery of Fused Oxadiazepines as Gamma Secretase Modulators for Treatment of Alzheimer's Disease. (2013). PubMed. [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed. [Link]
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Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. (1995). PubMed. [Link]
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Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2021). PMC - NIH. [Link]
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Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders. (2024). MDPI. [Link]
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NEUROINFLAMMATION, ITS ROLE IN ALZHEIMER’S DISEASE AND THERAPEUTIC STRATEGIES. (2023). The Journal of Prevention of Alzheimer's Disease. [Link]
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Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease. (2023). PubMed. [Link]
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Parkinson's disease: current view. (1987). PubMed. [Link]
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Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2023). RSC Publishing. [Link]
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A Technical Guide to the Discovery and Synthesis of Novel 1,4-Diazepane Scaffolds
Introduction: The 1,4-Diazepane Core - A Privileged Scaffold in Medicinal Chemistry
The 1,4-diazepane motif, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in modern medicinal chemistry. Its inherent three-dimensional structure, coupled with the ability to introduce diverse substituents at multiple positions, provides a unique framework for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2] Notably, specific 1,4-diazepane derivatives have been investigated as potent Factor Xa inhibitors for antithrombotic therapy and as inhibitors of amyloid-beta aggregation in the context of Alzheimer's disease.[3][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies for accessing novel 1,4-diazepane scaffolds. Moving beyond a simple recitation of methods, this guide delves into the mechanistic underpinnings and practical considerations of three powerful synthetic approaches: Multicomponent Reactions (MCRs), Reductive Amination, and Ring-Closing Metathesis (RCM). Each section is designed to be a self-validating system, offering not only the "how" but also the critical "why" behind experimental choices, empowering researchers to adapt and innovate in their own discovery programs.
I. Synthesis via Multicomponent Reactions: The Ugi Four-Component Reaction (Ugi-4CR)
Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The Ugi four-component reaction (Ugi-4CR) is a particularly effective MCR for generating scaffolds that can be further elaborated into 1,4-diazepane and its benzo-fused analogues.[5][6]
Causality Behind the Experimental Choices: The elegance of the Ugi-deprotection-cyclization (UDC) strategy lies in its convergence and efficiency.[3] By incorporating orthogonal functional groups into the Ugi adduct, a subsequent intramolecular cyclization can be triggered to form the seven-membered ring. This approach significantly shortens synthetic sequences compared to traditional linear methods. The choice of a Boc-protected amino-aldehyde, for instance, allows for the selective deprotection of the amine, which can then react with an ester or ketone functionality elsewhere in the molecule to forge the diazepane ring.[3]
Experimental Protocol: Synthesis of 1,4-Benzodiazepine-6-ones via Ugi-Deprotection-Cyclization (UDC)
This protocol is adapted from a method described for the synthesis of a diverse library of 1,4-benzodiazepine scaffolds.[3]
Step 1: Ugi Four-Component Reaction
-
To a solution of methyl anthranilate (1.0 mmol) in methanol (5 mL), add the isocyanide (1.0 mmol), Boc-glycinal (1.0 mmol), and a carboxylic acid (1.0 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Ugi product.
Step 2: Deprotection and Cyclization
-
Dissolve the crude Ugi product in a solution of 10% trifluoroacetic acid (TFA) in dichloromethane (DCM) (10 mL).
-
Stir the mixture at room temperature for 2 hours to effect the removal of the Boc protecting group.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the residue in tetrahydrofuran (THF) (10 mL) and add triethylamine (1.5 mmol) and a catalytic amount of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
-
Heat the reaction mixture at 40°C overnight to facilitate the intramolecular cyclization.
-
Purify the resulting 1,4-benzodiazepine-6-one by column chromatography on silica gel.
Caption: Workflow for the Ugi-Deprotection-Cyclization synthesis of 1,4-benzodiazepine-6-ones.
II. Synthesis via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. This strategy is highly effective for the construction of 1,4-diazepane scaffolds, particularly through intramolecular cyclization of a precursor containing both an amine and a carbonyl group separated by an appropriate linker.
Causality Behind the Experimental Choices: The success of an intramolecular reductive amination hinges on the stability of the cyclic imine intermediate and the choice of a suitable reducing agent. Sodium borohydride (NaBH₄) is a commonly used, mild reducing agent that is effective for this transformation. The reaction is often performed as a one-pot synthesis, which enhances efficiency by avoiding the isolation of intermediates. Recent advancements have also seen the use of imine reductases for the asymmetric synthesis of chiral 1,4-diazepanes, offering high enantioselectivity.
Experimental Protocol: One-Pot Synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines
This protocol is based on a method for the synthesis of hexadentate chelators, demonstrating a practical application of reductive amination.
Step 1: Carbonyl-Amine Condensation
-
To a solution of 1,4-diazepane-6-amine (DAZA) (1.0 mmol) in methanol (20 mL), add the desired 4-alkoxy-2-hydroxybenzaldehyde (2.0 mmol).
-
Stir the mixture at room temperature for 24 hours to allow for the formation of the Schiff base and bisaminal intermediates.
Step 2: Reductive Amination
-
To the reaction mixture from Step 1, add sodium borohydride (NaBH₄) (2.0 mmol) in portions.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by the careful addition of aqueous hydrochloric acid (1 M) until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Purify the residue by a suitable method, such as crystallization or column chromatography, to yield the desired tri-substituted 1,4-diazepane derivative.
Caption: One-pot synthesis of substituted 1,4-diazepanes via reductive amination.
III. Synthesis via Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile method for the construction of cyclic olefins, including seven-membered rings. This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene byproduct, which drives the reaction to completion.
Causality Behind the Experimental Choices: The choice of catalyst is critical for a successful RCM reaction. Second-generation Grubbs' catalysts are often preferred due to their higher activity and broader functional group tolerance compared to the first-generation catalysts. The reaction is typically carried out in a non-coordinating solvent, such as dichloromethane or toluene, at elevated temperatures to facilitate the catalytic cycle. The concentration of the substrate is also a key parameter; high dilution conditions are often employed to favor the intramolecular RCM over intermolecular oligomerization.
Experimental Protocol: Synthesis of a Trihydroxyazepane via RCM
This protocol is adapted from a divergent approach to the synthesis of various amino-polyols, where RCM is a key step in forming a seven-membered azepane ring.[3]
Step 1: Synthesis of the Diene Precursor
-
To a solution of the starting amino-alcohol (1.0 mmol) in anhydrous dimethylformamide (DMF) (10 mL), add sodium hydride (60% dispersion in mineral oil, 2.2 mmol) at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add allyl bromide (2.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the diene precursor.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene precursor (1.0 mmol) in anhydrous and degassed dichloromethane (DCM) to achieve a concentration of 0.01 M.
-
Add Grubbs' second-generation catalyst (0.05 mmol) to the solution.
-
Reflux the reaction mixture under an inert atmosphere (e.g., argon) for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trihydroxyazepane derivative.
Caption: Synthesis of a trihydroxyazepane via a two-step sequence involving N-allylation and Ring-Closing Metathesis.
IV. Data Presentation: Comparative Analysis of Synthesized 1,4-Diazepane Derivatives
The following tables summarize key data for various 1,4-diazepane and 1,4-benzodiazepine derivatives synthesized through the discussed methodologies, highlighting their structural diversity and biological activities.
Table 1: Synthesis of 1,4-Benzodiazepine-6-ones via Ugi-4CR
| Compound ID | R¹ | R² | Yield (%) |
| 6a | tBu | Me | 41 |
| 6b | tBu | cyclohexyl | 28 |
| 6c | mesityl | Me | 16 |
| 6d | tBu | nPr | 20 |
| 6e | tBu | cyclopropenyl | 38 |
| 6f | tBu | p-F-C₆H₄ | 22 |
| Data adapted from Huang et al.[3] |
Table 2: Biological Activity of Novel 1,4-Diazepane Derivatives
| Compound | Target | Biological Activity |
| YM-96765 | Factor Xa | IC₅₀ = 6.8 nM[3] |
| Compound 9 | M. tuberculosis H37Rv | MIC = 1.6 µg/mL |
| Compound 10 | M. tuberculosis H37Rv | MIC = 1.6 µg/mL |
| Data on Factor Xa inhibitor adapted from related studies.[3] Data on anti-tubercular activity adapted from Kumar et al. |
V. Conclusion
The 1,4-diazepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic strategies outlined in this technical guide—Multicomponent Reactions, Reductive Amination, and Ring-Closing Metathesis—offer powerful and versatile approaches to access a wide array of structurally diverse derivatives. By understanding the underlying principles and practical considerations of these methods, researchers are well-equipped to design and execute efficient synthetic routes to novel 1,4-diazepane-based compounds with the potential for significant biological impact.
References
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Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds. PubMed. Available at: [Link]
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Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. Available at: [Link]
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Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters. Available at: [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available at: [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. ResearchGate. Available at: [Link]
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Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health. Available at: [Link]
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New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]
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Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. PubMed. Available at: [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available at: [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. Available at: [Link]
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1,4-Diazepane Ring-Based Systems. ResearchGate. Available at: [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
1,4-Diazepines. ResearchGate. Available at: [Link]
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Synthesis of 1,4-Diazepanes and Benzo[b][5]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. ACS Publications. Available at: [Link]
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1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. Available at: [Link]
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Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. ResearchGate. Available at: [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]
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1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]
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Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]
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Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
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Ring-closing metathesis. Wikipedia. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Methodological & Application
Thioflavin T assay for Aβ aggregation with "1-(Pyridin-4-YL)-1,4-diazepane"
Application Notes & Protocols
Topic: Thioflavin T Assay for Evaluating the Effect of 1-(Pyridin-4-YL)-1,4-diazepane on Amyloid-β Aggregation
Introduction: Targeting Amyloid-β Aggregation in Alzheimer's Disease
Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) peptides into plaques within the brain.[1] The aggregation of Aβ, particularly the Aβ42 isoform, from soluble monomers into neurotoxic oligomers and insoluble fibrils is considered a central event in AD pathogenesis.[1][2] Consequently, the discovery of small molecules that can inhibit or modulate this aggregation cascade is a primary goal in the development of disease-modifying therapies for AD.[3][4]
Nitrogen-containing heterocyclic scaffolds have shown promise as templates for designing Aβ aggregation inhibitors.[5] Recent studies have explored the potential of the flexible 1,4-diazepane scaffold in this context, with certain derivatives demonstrating an ability to interfere with the aggregation of both Aβ40 and Aβ42 isoforms.[5][6] This application note provides a detailed guide for utilizing the Thioflavin T (ThT) fluorescence assay to investigate the inhibitory potential of a specific compound, "this compound," on Aβ aggregation.
The Thioflavin T assay is a widely adopted, high-throughput method for monitoring amyloid fibril formation in real-time.[7][8] It relies on the unique photophysical properties of the ThT dye, which exhibits a significant enhancement in fluorescence quantum yield and a characteristic red-shift in its emission spectrum upon binding to the cross-β-sheet structures that define amyloid fibrils.[9][10] This guide offers a comprehensive protocol, from the critical preparation of monomeric Aβ peptide to data analysis and interpretation, designed to ensure robust and reproducible results for researchers in neurodegenerative disease and drug discovery.
Principle of the Thioflavin T (ThT) Assay
The utility of Thioflavin T as a gold standard for detecting amyloid fibrils stems from a profound change in its fluorescence upon binding.[7] In an aqueous solution, the ThT molecule is in a quenched state and displays minimal fluorescence. However, when ThT interacts with amyloid fibrils, it is believed to bind to grooves or channels formed by the side chains on the surface of the cross-β structure.[9][11] This binding event sterically hinders the rotational freedom of the dye's molecular components, leading to a dramatic increase in its fluorescence quantum yield.[9]
Upon binding, the ThT excitation maximum shifts from ~385 nm to ~450 nm, and the emission maximum shifts from ~445 nm to approximately 482-485 nm.[9][10] The intensity of this enhanced fluorescence is directly proportional to the amount of amyloid fibrils present, allowing for the real-time kinetic monitoring of the aggregation process.[8] A typical aggregation reaction follows a sigmoidal curve characterized by three phases: a lag phase (nucleation), an exponential growth phase (elongation), and a stationary phase (plateau), where the reaction reaches equilibrium.[7][12]
PART 1: Experimental Protocols
Protocol 1: Preparation of Monomeric Aβ42 Peptide Stock
Ensuring a consistent, monomeric starting material is the most critical step for obtaining reproducible aggregation kinetics. Any pre-existing aggregates can act as seeds, eliminating the lag phase and leading to highly variable results.[7][13] This protocol describes the disassembly of lyophilized Aβ42 peptide using hexafluoroisopropanol (HFIP) to erase any "structural history".[13][14]
Materials:
-
Lyophilized Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Nitrogen gas source or vacuum concentrator (e.g., SpeedVac)
-
Sonicating water bath
Procedure:
-
Dissolution in HFIP: In a chemical fume hood, carefully dissolve the lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL. Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[14]
-
Aliquotting: Aliquot the HFIP-peptide solution into smaller, experiment-sized volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the final peptide stock.
-
HFIP Evaporation: Evaporate the HFIP under a gentle stream of nitrogen gas or using a vacuum concentrator until a thin, clear peptide film is visible at the bottom of the tube. Ensure the peptide is completely dry.[14]
-
Storage: Store the dried peptide film aliquots, tightly sealed, at -80°C. They are stable for several months.
-
Final Resuspension (Prepare Fresh): Immediately before starting an aggregation assay, take a tube of the dried peptide film and allow it to equilibrate to room temperature. Resuspend the peptide in anhydrous DMSO to a concentration of 5 mM (e.g., for Aβ42 with MW ~4514 g/mol , dissolve ~2.26 mg in 100 µL DMSO).[13] This is your concentrated monomeric Aβ42 stock.
Protocol 2: Preparation of Assay Reagents
1. Thioflavin T (ThT) Stock Solution (1 mM):
-
Weigh out Thioflavin T powder and dissolve it in sterile, double-distilled water (dH₂O) to a final concentration of 1 mM.
-
Vortex thoroughly.
-
Crucially, filter the solution through a 0.2 µm syringe filter to remove any insoluble particles that can interfere with the assay. [15]
-
Store the stock solution protected from light at 4°C for up to a few weeks.[16]
2. Assay Buffer (50 mM Phosphate Buffer, pH 7.4, 100 mM NaCl):
-
Prepare a solution containing 50 mM sodium phosphate and 100 mM sodium chloride in dH₂O.
-
Adjust the pH to 7.4 using NaOH or HCl.
-
Filter the buffer through a 0.22 µm filter before use.
3. Test Compound Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of "this compound" in 100% anhydrous DMSO.
-
Store at -20°C. Serial dilutions should be made from this stock for the assay.
Protocol 3: ThT Aggregation Kinetics Assay
This protocol is designed for a 96-well plate format and includes necessary controls for robust data interpretation.
Materials:
-
Black, clear-bottom 96-well microplate (low-binding is preferred)
-
Adhesive plate sealer
-
Multi-channel pipette
-
Fluorescence microplate reader with temperature control (37°C) and shaking capabilities.
Procedure:
-
Prepare Working Solutions:
-
ThT Working Solution: Dilute the 1 mM ThT stock solution into the Assay Buffer to a final concentration of 25 µM. Prepare enough for all wells (e.g., for a full plate, ~20 mL).
-
Test Compound Dilutions: Prepare serial dilutions of "this compound" in Assay Buffer at 2x the final desired concentration. Ensure the final DMSO concentration in all wells remains constant and low (e.g., ≤1%).
-
-
Plate Setup: Set up the reactions in triplicate directly in the 96-well plate according to the table below. It is recommended to add the Aβ stock last to initiate the aggregation simultaneously across all relevant wells.
| Well Content | Assay Buffer | 2x Compound | 5 mM Aβ in DMSO | Final Volume | Purpose |
| Aβ + Compound | Variable | 100 µL | 2 µL | 200 µL | Test Condition |
| Aβ Control | 100 µL | 100 µL (Buffer) | 2 µL | 200 µL | Uninhibited Aggregation |
| Compound Control | 100 µL | 100 µL | - | 200 µL | Compound's Intrinsic Fluorescence |
| Buffer Blank | 200 µL | - | - | 200 µL | Background Fluorescence |
Note: The final concentration of Aβ42 in this example is 50 µM. Adjust volumes as needed for different target concentrations.
-
Initiate Aggregation:
-
To the wells containing buffer and compound, add the appropriate volume of the 5 mM Aβ42 stock solution (e.g., 2 µL for a 200 µL final volume to get 50 µM). Pipette up and down gently to mix.
-
To control wells, add the same volume of DMSO without Aβ42.
-
-
Incubation and Measurement:
-
Seal the plate securely with an adhesive sealer to prevent evaporation.
-
Place the plate in the microplate reader pre-heated to 37°C.
-
Set the measurement parameters:
-
Reading: Top or bottom reading (bottom is often preferred for clear-bottom plates).
-
Shaking: Intermittent shaking (e.g., 10 seconds of orbital shaking before each read cycle) can promote aggregation and improve reproducibility.[16]
-
Kinetics: Read fluorescence every 10-15 minutes for a duration of 24-48 hours, or until the Aβ control curve reaches a stable plateau.
-
PART 2: Data Analysis and Interpretation
Data Processing
-
Background Subtraction: For each time point, subtract the average fluorescence of the buffer blank from all other readings.
-
Control Subtraction: To correct for any intrinsic fluorescence of the test compound, subtract the corresponding "Compound Control" reading from the "Aβ + Compound" wells.
-
Normalization (Optional): To compare between different experiments, you can normalize the data. Divide each kinetic trace by its maximum fluorescence intensity, plotting the data from 0 to 1 (or 0% to 100%).
-
Plotting: Plot the corrected fluorescence intensity versus time for each condition. You should observe a sigmoidal curve for the Aβ control.
Kinetic Parameter Extraction
The aggregation curves can be fitted to a sigmoidal equation to extract key kinetic parameters.[7][17] A common model is:
Y(t) = Yᵢ + (Yₘ - Yᵢ) / (1 + e-(t - t₅₀)/τ)
Where:
-
Y(t) is the fluorescence at time t.
-
Yᵢ is the initial baseline fluorescence.
-
Yₘ is the maximum fluorescence at the plateau.
-
t₅₀ is the time to reach 50% of maximal fluorescence.
-
τ is the apparent rate constant of fibril growth.
From this fit, two critical parameters can be determined:
-
Maximum Fluorescence (Iₘₐₓ): Corresponds to the total amount of fibrils formed at equilibrium.
-
Lag Time (tₗₐ₉): Often calculated as t₅₀ - 2τ. This represents the time required for nucleation.[7]
Interpreting the Effect of this compound
By comparing the kinetic parameters of Aβ aggregation in the presence and absence of the test compound, you can infer its mechanism of action.
| Observation | Interpretation |
| Increased Lag Time (tₗₐ₉) | The compound inhibits the primary nucleation phase, possibly by stabilizing monomeric Aβ or preventing the formation of critical nuclei. |
| Decreased Max Fluorescence (Iₘₐₓ) | The compound reduces the total amount of fibrillar aggregates formed at equilibrium. This could be by sequestering monomers or blocking fibril elongation. |
| Decreased Elongation Rate (steeper slope) | The compound slows down the rate of fibril growth. |
| Combination of Effects | Many potent inhibitors affect multiple phases of the aggregation pathway. |
Example Data Summary:
| Condition | Lag Time (tₗₐ₉) (hours) | Max Fluorescence (RFU) | % Inhibition |
| Aβ42 Control (50 µM) | 4.5 ± 0.5 | 25,000 ± 1,500 | N/A |
| + 25 µM Compound | 8.2 ± 0.8 | 18,750 ± 1,200 | 25% |
| + 50 µM Compound | 15.6 ± 1.2 | 10,000 ± 900 | 60% |
| + 100 µM Compound | 22.1 ± 2.0 | 5,500 ± 650 | 78% |
| % Inhibition calculated as [(Iₘₐₓ_control - Iₘₐₓ_test) / Iₘₐₓ_control] x 100 |
PART 3: Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. ThT concentration is too high (>25-30 µM), leading to self-fluorescence.[18][19]2. Intrinsic fluorescence of the test compound.3. Contaminated buffer or reagents. | 1. Optimize and lower the ThT concentration.2. Always run a "compound alone" control and subtract its signal.3. Use high-purity reagents and filter all solutions. |
| Inconsistent / Irreproducible Results | 1. Presence of pre-existing Aβ seeds in the stock solution.2. Inconsistent temperature or agitation.3. Pipetting errors, especially with viscous DMSO. | 1. Strictly follow the HFIP protocol for preparing monomeric Aβ.[13] Centrifuge the DMSO stock before use.2. Ensure the plate reader maintains a stable temperature and shaking is consistent.3. Use reverse pipetting for the Aβ-DMSO stock. Prepare a master mix where possible. |
| No Aggregation Signal in Control | 1. Aβ peptide quality is poor or has degraded.2. Incorrect buffer pH or composition.3. Insufficient incubation time. | 1. Purchase high-quality synthetic peptide and store it properly.[1]2. Verify the pH of the assay buffer.3. Extend the assay duration; some conditions can have very long lag times. |
| Fluorescence Signal Decreases Over Time | 1. Photobleaching of ThT from excessive light exposure.2. Formation of large, insoluble aggregates that settle out of the detection path.3. Compound interference (quenching). | 1. Minimize plate exposure to light. Reduce the frequency of readings if necessary.2. Ensure adequate shaking to keep aggregates in suspension. Confirm aggregation with an endpoint method like TEM.3. Check if the compound absorbs light at the excitation/emission wavelengths (inner filter effect). |
References
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Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(10), 1512-1524. [Link]
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Wu, C., Wang, Z., Lei, H., Zhang, W., & Duan, Y. (2017). Kinetic Mechanism of Thioflavin T Binding onto the Amyloid Fibril of Hen Egg White Lysozyme. Langmuir, 33(21), 5234-5242. [Link]
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Khurana, R., Coleman, C., Ionescu-Zanetti, C., Carter, S. A., Krishna, V., Sullivan, L. L., ... & Fink, A. L. (2005). Mechanism of thioflavin T binding to amyloid fibrils. Journal of structural biology, 151(3), 229-238. [Link]
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Khurana, R., et al. (2005). Mechanism of Thioflavin T binding to amyloid fibrils. ResearchGate. [Link]
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Kuznetsova, I. M., Turoverov, K. K., & Uversky, V. N. (2014). Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique. PLOS ONE, 9(1), e84737. [Link]
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Stine, W. B., Dahlgren, K. N., Krafft, G. A., & LaDu, M. J. (2011). Preparing Synthetic Aβ in Different Aggregation States. In Methods in Molecular Biology (pp. 13-31). Humana Press. [Link]
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Ranjan, P., et al. (2019). Composite kinetic data analysis of monomer disappearance, Thioflavin T fluorescence, and structural variations. ResearchGate. [Link]
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Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Springer Nature Experiments. [Link]
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Fezoui, Y., & Teplow, D. B. (2002). Preparation of aggregate-free, low molecular weight amyloid-beta for assembly and toxicity assays. Semantic Scholar. [Link]
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Al-Dahmani, N. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]
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LeVine, H., 3rd. (2016). Production and use of recombinant Aβ for aggregation studies. Prion, 10(2), 116–125. [Link]
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Al-Dahmani, N., et al. (2025). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. ResearchGate. [Link]
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ResearchGate. (2017). Why is my Thioflavin T assay not working?. ResearchGate. [Link]
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Malmos, K. G., Blancas-Mejía, L. M., Weber, B., Buchner, J., & Otzen, D. E. (2017). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Amyloid, 24(sup1), 1-16. [Link]
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LeVine, H., 3rd. (2006). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Neurochemistry international, 49(6), 564–571. [Link]
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ResearchGate. (2020). How to resolve problem with intensity fluctuation in Thioflavin T measurements. ResearchGate. [Link]
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Lee, H. J. (2017). Thioflavin-T (ThT) Aggregation assay. Protocols.io. [Link]
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Gireeshan, K., et al. (2024). Thioflavin T as a Reporter of Microviscosity in Protein Aggregation Process: The Study Case of α-Synuclein. The Journal of Physical Chemistry Letters. [Link]
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Ryzhikova, A. V., et al. (2020). Fluorescence Lifetime and Intensity of Thioflavin T as Reporters of Different Fibrillation Stages: Insights Obtained from Fluorescence Up-Conversion and Particle Size Distribution Measurements. MDPI. [Link]
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Xi, M. (2024). Thioflavin T Assay v1. ResearchGate. [Link]
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Kumar, S., & Taneja, V. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160759. [Link]
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Rostagno, A., et al. (2010). The aggregation paths and products of Aβ42 dimers are distinct from Aβ42 monomer. Journal of neurochemistry, 115(5), 1276–1288. [Link]
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Pagano, K., et al. (2020). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers in Neuroscience, 14, 599544. [Link]
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Kumar, J., Sim, V. L., & Kumar, S. (2022). Peptide-based amyloid-beta aggregation inhibitors. RSC medicinal chemistry, 13(10), 1183–1194. [Link]
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Kornacker, M. G., et al. (2004). 2,3-Benzodiazepin-1,4-diones as peptidomimetic inhibitors of gamma-secretase. Bioorganic & medicinal chemistry letters, 14(13), 3469–3473. [Link]
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Visualizing Amyloid Fibril Disruption: A Protocol for Transmission Electron Microscopy with 1-(Pyridin-4-YL)-1,4-diazepane
An Application Note for Drug Development Professionals
Abstract
The aggregation of amyloid-beta (Aβ) peptides into insoluble fibrils is a central pathological hallmark of Alzheimer's disease (AD). Consequently, the discovery of small molecules that can inhibit or reverse this process is a primary goal in AD drug development. The 1,4-diazepane scaffold has emerged as a promising "privileged structure" in medicinal chemistry, with derivatives being investigated as potent inhibitors of Aβ aggregation[1]. This application note provides a comprehensive guide for researchers on utilizing transmission electron microscopy (TEM) to characterize the morphological changes in Aβ fibrils induced by candidate inhibitors, using 1-(Pyridin-4-YL)-1,4-diazepane as a representative compound from this class. We present a detailed, field-proven protocol for negative staining, from sample preparation to image interpretation, enabling clear visualization of inhibitor efficacy at the ultrastructural level.
Introduction and Scientific Rationale
Alzheimer's disease is a devastating neurodegenerative disorder characterized by the extracellular deposition of amyloid plaques, primarily composed of aggregated Aβ peptides[2]. The process of Aβ aggregation from soluble monomers into oligomers, protofibrils, and finally mature, insoluble fibrils is a key target for therapeutic intervention[2][3]. Transmission electron microscopy (TEM) is an indispensable tool for directly visualizing the morphology of these macromolecular structures, providing high-resolution insights into fibril length, width, and overall aggregation state[4][5][6].
The 1,4-diazepane heterocyclic ring system is recognized for its broad range of biological activities, including CNS-active properties[7][8][9][10]. Recent research has specifically identified 1,4-diazepane derivatives as a novel class of Aβ aggregation inhibitors[1]. These small molecules are hypothesized to interfere with the self-assembly of Aβ peptides, preventing the formation of mature fibrils or potentially disassembling pre-formed structures. Other small molecules containing pyridine moieties have also demonstrated efficacy in inhibiting Aβ aggregation, an effect confirmed by TEM[2].
This guide explains the causality behind the experimental choices for visualizing these interactions. The chosen method, negative staining , is ideal for this application. It is a rapid and robust technique where a heavy metal salt solution, typically uranyl acetate, surrounds the biological specimen[11]. The stain dries around the fibrils, creating a high-contrast, electron-dense cast that outlines the fibril structure, which appears bright against a dark background[11]. This allows for the precise measurement of fibril morphology and provides qualitative evidence of a compound's mechanism of action—be it inhibition of elongation, induction of amorphous aggregates, or fragmentation of existing fibrils.
Experimental Workflow Overview
The overall process involves initiating Aβ fibrillization in vitro, introducing the test compound, preparing TEM grids via negative staining, and subsequent imaging and analysis. This workflow is designed to compare the morphology of Aβ aggregates grown in the presence and absence of this compound.
Caption: Overall workflow for TEM analysis of amyloid fibril inhibition.
Materials and Reagents
| Reagent / Material | Specifications | Recommended Supplier |
| Amyloid Peptide | Synthetic Aβ (1-42) or Aβ (1-40), high purity (>95%) | e.g., AnaSpec, rPeptide |
| Test Compound | This compound | Custom synthesis or chemical supplier |
| Solvents | DMSO (Anhydrous), Hexafluoroisopropanol (HFIP) | Sigma-Aldrich |
| Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco / Thermo Fisher |
| Negative Stain | 2% (w/v) Uranyl Acetate, aqueous solution | Electron Microscopy Sciences |
| TEM Grids | 400 mesh Copper grids with Formvar/Carbon support film | Electron Microscopy Sciences[12] |
| Consumables | Anti-capillary reverse action tweezers, filter paper (Whatman No. 1), Parafilm, microcentrifuge tubes | VWR / Fisher Scientific |
Safety Precaution: Uranyl acetate is radioactive and toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a designated area, and dispose of waste according to institutional guidelines[12].
Detailed Step-by-Step Protocol
This protocol is optimized for assessing the inhibitory effect of a test compound on the de novo fibrillation of Aβ(1-42).
Part 1: Preparation of Aβ Monomers
Causality: To ensure reproducible aggregation kinetics, it is critical to start with a homogenous, monomeric population of Aβ peptides, free from pre-existing seeds or oligomers.
-
Resuspend Aβ Peptide: Dissolve lyophilized Aβ(1-42) powder in HFIP to a concentration of 1 mg/mL. HFIP is a strong disaggregating solvent that breaks down β-sheet structures.
-
Aliquot and Evaporate: Aliquot the HFIP/Aβ solution into low-binding microcentrifuge tubes. Evaporate the HFIP using a gentle stream of nitrogen gas or in a speed vacuum concentrator to form a thin peptide film.
-
Store: Store the dried peptide films at -80°C until use.
-
Working Solution: Immediately before starting the aggregation assay, re-suspend a peptide film in a small volume of anhydrous DMSO to create a concentrated stock (e.g., 5 mM). Sonicate for 10 minutes in a bath sonicator.
Part 2: In Vitro Aggregation Assay
-
Prepare Reaction Mixtures: In separate low-binding tubes, prepare the following reactions by diluting the Aβ/DMSO stock into PBS (pH 7.4). The final Aβ concentration should be between 10-50 µM.
-
Control: Aβ peptide + vehicle (e.g., 0.1% DMSO in PBS).
-
Test: Aβ peptide + this compound (e.g., at 1:1, 1:5, and 1:10 molar ratios of Aβ to inhibitor).
-
-
Incubate: Incubate all tubes at 37°C for 24-72 hours with gentle agitation (e.g., 200 rpm on an orbital shaker). This promotes the formation of mature fibrils in the control sample.
Part 3: TEM Grid Preparation (Negative Staining)
Causality: This procedure ensures the sample is thinly spread, buffer salts are minimized, and the fibrils are embedded in a layer of electron-dense stain for optimal contrast.
-
Prepare Staining Station: On a clean sheet of Parafilm, place two separate 20 µL droplets of 2% uranyl acetate and one 20 µL droplet of deionized water[13].
-
Glow Discharge Grids (Optional but Recommended): To make the carbon support film hydrophilic, treat the TEM grids with a glow discharge system. This promotes even spreading of the aqueous sample.
-
Adsorb Sample: Using anti-capillary tweezers, pick up a TEM grid. Apply 5 µL of the incubated Aβ sample (from Part 2) onto the carbon-coated side of the grid. Allow the sample to adsorb for 60-90 seconds.
-
Blot: Carefully touch the edge of the grid to a piece of Whatman filter paper to wick away the excess sample liquid. Do not let the grid dry completely.
-
Wash (Optional): Briefly touch the grid to the droplet of deionized water to rinse away buffer salts that can crystallize and obscure the sample. Blot immediately.
-
Stain: Touch the grid to the first droplet of 2% uranyl acetate and blot immediately. Then, transfer the grid to the second droplet of uranyl acetate and let it sit for 30-60 seconds[13].
-
Final Blot and Dry: Wick away all excess stain with filter paper, being careful to draw liquid from the forceps as well. Allow the grid to air-dry completely (at least 1 hour) before loading into the TEM.
Part 4: TEM Imaging and Data Acquisition
-
Microscope Setup: Operate the TEM at a typical accelerating voltage of 80-120 kV.
-
Image Acquisition: Start at low magnification to assess the overall grid quality and distribution of fibrils. Move to higher magnifications (e.g., 20,000x to 100,000x) to capture detailed images of fibril morphology.
-
Systematic Comparison: Acquire multiple images from different grid squares for both the control and inhibitor-treated samples to ensure the observed morphology is representative.
Data Interpretation and Expected Results
The efficacy of this compound as an inhibitor is determined by comparing the TEM images of the treated samples to the control.
Caption: Conceptual model of inhibitor action on the Aβ aggregation pathway.
| Observation Category | Control Sample (No Inhibitor) | Effective Inhibitor Sample |
| Fibril Presence | Abundant, long, and clearly defined fibrils. | Few to no mature fibrils observed. |
| Fibril Morphology | Typically 7-12 nm in diameter, unbranched, often intertwining to form larger bundles[14]. | Fibrils may appear significantly shorter, fragmented, or thinner. |
| Aggregation State | Primarily mature fibrils with a low background of smaller species. | Predominance of small, amorphous aggregates or soluble oligomeric species. |
| Fibril Density | High density of fibrils across the grid. | Very low density of fibrils. |
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure fibril length and width from multiple micrographs. Statistical analysis of these parameters provides quantitative evidence of the inhibitor's effect.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Fibrils Visible | Aggregation failed; Poor sample adsorption. | Confirm aggregation with a Thioflavin T assay; Glow discharge grids to improve hydrophilicity. |
| Poor Contrast | Staining time too short; Stain solution too old or diluted. | Increase staining time to 60-90 seconds; Prepare fresh 2% uranyl acetate solution. |
| "Junk" or Crystals on Grid | Buffer salt precipitation; Stain precipitation. | Include the optional water wash step; Filter the uranyl acetate solution (0.22 µm filter) before use.[15] |
| Uneven Staining | Incomplete blotting of stain; Hydrophobic grid surface. | Ensure all excess liquid is wicked away; Use glow-discharged grids. |
Conclusion
Transmission electron microscopy with negative staining is a powerful and direct method for evaluating the efficacy of potential Alzheimer's disease therapeutics that target amyloid aggregation. The protocol detailed here provides a robust framework for visualizing the ultrastructural impact of compounds like this compound on Aβ fibrillogenesis. The resulting qualitative and quantitative data are invaluable for mechanism-of-action studies, lead candidate selection, and advancing the development of novel disease-modifying therapies.
References
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Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]
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Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]
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Howes, S. C., et al. (2017). Transmission Electron Microscopy of Amyloid Fibrils. In Amyloid Fibrils and Prefibrillar Aggregates. Springer. Available at: [Link]
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Georgieva, E. R., et al. (2024). Multimodal Diagnosis of Cardiac Amyloidosis: Integrating Imaging, Histochemistry, and Proteomics of Precise Typing. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Transmission Electron Microscopy of Amyloid Fibrils. ResearchGate. Available at: [Link]
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Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Howes, S. C., et al. (2017). Transmission electron microscopy of amyloid fibrils. PubMed. Available at: [Link]
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Li, P., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
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Ruiz-Pérez, L., et al. (2024). Imaging Aβ aggregation by liquid-phase transmission electron microscopy. bioRxiv. Available at: [Link]
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Gremer, L., et al. (2017). Fibril structure of amyloid-ß(1-42) by cryo-electron microscopy. Science. Available at: [Link]
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Ryzhova, O. N., et al. (2020). Structural Features of Amyloid Fibrils Formed from the Full-Length and Truncated Forms of Beta-2-Microglobulin Probed by Fluorescent Dye Thioflavin T. MDPI. Available at: [Link]
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Zhang, Y., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 1-(Pyridin-4-YL)-1,4-diazepane
Introduction: A Framework for Assessing the Cytotoxic Profile of 1-(Pyridin-4-YL)-1,4-diazepane
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust in vitro cytotoxicity profile of this compound. We will move beyond a single-assay approach, advocating for a multi-assay, multi-cell line strategy to generate a more complete and reliable dataset. The protocols herein detail methods to assess various hallmarks of cytotoxicity, including metabolic activity, membrane integrity, and the induction of apoptosis.
Part 1: Foundational Considerations for a Robust Cytotoxicity Assessment
Before embarking on specific assay protocols, several foundational elements must be addressed to ensure the generation of meaningful and reproducible data.
The Strategic Selection of Cell Lines
The choice of cell lines is paramount and should be driven by the research question.[6] A compound's cytotoxic effect can be highly cell-type dependent.[7] For a novel compound like this compound, a tiered approach is recommended:
-
Initial Broad-Spectrum Screening: Employ a panel of commonly used and well-characterized cancer cell lines from different tissue origins (e.g., A549 - lung, HeLa - cervical, MCF7 - breast) to identify any general cytotoxic activity.
-
Target-Oriented Selection: If there is a hypothesized target for the compound (e.g., based on computational modeling or similarity to other compounds), select cell lines that express this target at varying levels.
-
Inclusion of Non-Malignant Cells: To assess for general toxicity versus cancer-specific effects, it is crucial to include at least one non-malignant cell line, such as human fibroblasts (e.g., MRC-5) or immortalized keratinocytes (e.g., HaCaT).[8]
-
Authentication and Maintenance: All cell lines should be obtained from a reputable source (e.g., ATCC) to ensure their identity and should be maintained at low passage numbers to prevent genetic drift.[6] Regular testing for mycoplasma contamination is mandatory.
Compound Solubilization and Preparation of Dose-Response Series
The physicochemical properties of this compound will dictate its handling.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds.[9] It is critical to determine the compound's solubility and to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Vehicle Control: The final concentration of the solvent in the cell culture medium should be consistent across all treatments and should not exceed a non-toxic level, typically ≤0.5% for DMSO.[9] A "vehicle-only" control must be included in every experiment to account for any effects of the solvent itself.
-
Dose-Response Range: A serial dilution of the compound should be prepared to treat cells over a wide range of concentrations (e.g., from low nanomolar to high micromolar). A common approach is to use a semi-logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). This allows for the determination of the half-maximal inhibitory concentration (IC50).[10][11]
Part 2: Core Assays for Quantifying Cytotoxicity
A multi-parametric approach, utilizing assays that measure distinct cellular processes, provides a more comprehensive understanding of a compound's cytotoxic effects. We will detail three widely-used assays.
Workflow Overview: A Multi-Assay Approach
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for cytotoxicity testing.
MTT Assay: Assessing Metabolic Viability
-
Principle: This colorimetric assay is a cornerstone for evaluating cell viability. In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12][13]
-
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12][14] Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control, and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C.[15] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution) to each well to dissolve the formazan crystals.[12][15]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Calculate Percent Viability:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Where Abs_sample is the absorbance of treated cells, Abs_vehicle is the absorbance of vehicle-treated cells, and Abs_blank is the absorbance of medium-only wells.
-
-
Dose-Response Curve: Plot percent viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[16]
-
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
-
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[18] The amount of color formed is proportional to the number of lysed cells.[18]
-
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. It is crucial to set up controls for maximum LDH release.
-
Control Setup:
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate and dye). Add 50 µL of the reaction mixture to each well of the new plate.[20]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
Stop Reaction & Data Acquisition: Add 50 µL of a stop solution (if required by the kit). Measure the absorbance at 490 nm.[20]
-
-
Data Analysis:
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Sample_LDH_Activity - Spontaneous_LDH_Release) / (Maximum_LDH_Release - Spontaneous_LDH_Release)] * 100
-
-
Dose-Response Curve: Plot percent cytotoxicity against the logarithm of the compound concentration to determine the EC50 value.
-
Neutral Red Uptake Assay: Assessing Lysosomal Integrity
-
Principle: This assay is based on the ability of viable cells to take up and accumulate the supravital dye Neutral Red in their lysosomes via active transport.[21][22][23] Toxic substances can impair the cell's ability to retain the dye, leading to a decrease in its accumulation. The amount of dye extracted from the cells is proportional to the number of viable cells.[24]
-
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Dye Incubation: After the treatment period, remove the culture medium and add 100 µL of medium containing Neutral Red dye (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[23][24]
-
Wash and Fix: Carefully remove the dye-containing medium. Wash the cells with a wash/fixative solution (e.g., 0.1% CaCl2 in 0.5% Formaldehyde) to remove extracellular dye.[23]
-
Dye Solubilization: Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[23][24]
-
Data Acquisition: Shake the plate for 10-15 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.[21][23]
-
-
Data Analysis:
-
Calculate Percent Viability:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Dose-Response Curve: Plot percent viability against the logarithm of the compound concentration to determine the IC50 value.
-
Part 3: Mechanistic Insights - Probing for Apoptosis
If the core assays indicate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Caspase-Glo® 3/7 Assay: Detecting Apoptotic Markers
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[25][26] Caspase-3 and Caspase-7 are critical effector caspases. This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[27] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to the amount of caspase activity.[27]
-
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with the compound as previously described.
-
Reagent Addition: At the end of the treatment period, allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent directly to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates the induction of apoptosis.
-
Signaling Pathway Visualization
Caption: Simplified caspase-mediated apoptosis pathway.
Part 4: Data Presentation and Troubleshooting
Summarizing Quantitative Data
Results should be summarized in a clear and concise manner.
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) ± SD |
| A549 | MTT | 48 | [Insert Value] |
| A549 | LDH | 48 | [Insert Value] |
| MCF7 | MTT | 48 | [Insert Value] |
| MCF7 | LDH | 48 | [Insert Value] |
| MRC-5 | MTT | 48 | [Insert Value] |
| MRC-5 | LDH | 48 | [Insert Value] |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.[14] | Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes. Fill the outer wells with sterile PBS or medium to minimize evaporation and avoid using them for experimental samples.[14] |
| Low Absorbance/Signal in MTT Assay | Too few cells seeded; Insufficient incubation time with MTT reagent; Cell line has low metabolic activity.[9][14] | Perform a cell titration experiment to determine the optimal seeding density.[9] Extend the MTT incubation time (up to 4 hours).[28] Ensure cells are in the logarithmic growth phase. |
| High Background in LDH Assay | Serum in the culture medium contains LDH; Cells were handled too roughly during seeding or media changes, causing premature lysis.[9][29] | Use a serum-free medium during the final hours of compound treatment if possible. Handle cells gently, avoiding forceful pipetting.[29] |
| Compound Interference | The compound may be colored, fluorescent, or a reducing agent, interfering with the assay chemistry. | Run parallel controls with the compound in cell-free medium to measure its intrinsic absorbance/fluorescence. If interference is observed, consider an alternative assay with a different detection method. |
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the cytotoxic potential of this compound. By employing a panel of diverse cell lines and utilizing multiple assays that probe different cellular functions—metabolic activity (MTT), membrane integrity (LDH), lysosomal function (Neutral Red), and apoptosis induction (Caspase-Glo® 3/7)—researchers can build a robust and reliable cytotoxicity profile. This multi-faceted approach is essential for making informed decisions in the early stages of drug discovery and for understanding the compound's mechanism of action.
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Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
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Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]
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LDH cytotoxicity assay. Protocols.io. [Link]
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LDH Assay. Cell Biologics Inc. [Link]
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]
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ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program (NTP). [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Cytotoxicity Assays. Life Science Applications. [Link]
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Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. [Link]
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Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
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Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. PubMed Central. [Link]
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Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
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How to choose the right cell line for your experiments. faCellitate. [Link]
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Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC - PubMed Central. [Link]
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Fitting dose-response curves from bioassays and toxicity testing. The R Journal. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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This compound. PubChem. [Link]
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Dose-Response Modeling of High-Throughput Screening Data. PMC - NIH. [Link]
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Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed. [Link]
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][28]diazepines, and Their Cytotoxic Activity. MDPI. [Link]
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Application Note & Protocols: A Framework for the In Vivo Evaluation of 1-(Pyridin-4-YL)-1,4-diazepane in Alzheimer's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of novel therapeutics for Alzheimer's disease (AD) is a critical unmet need. This document provides a comprehensive framework for the in vivo evaluation of a novel CNS-active compound, 1-(Pyridin-4-YL)-1,4-diazepane . As direct preclinical data for this specific molecule is not yet publicly available, this guide establishes a prospective study plan based on a scientifically robust, hypothesized mechanism of action: the inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β). GSK-3β is a pivotal kinase implicated in both amyloid-β (Aβ) production and tau hyperphosphorylation, the core pathological hallmarks of AD.[1][2] This application note details the scientific rationale, experimental workflows, and step-by-step protocols necessary to rigorously assess the compound's pharmacokinetic profile, safety, and therapeutic efficacy in a validated transgenic mouse model of AD.
Part 1: Preclinical Rationale & Compound Profile
The Scientific Case: Targeting Glycogen Synthase Kinase-3 Beta (GSK-3β)
GSK-3β is a serine/threonine kinase that is aberrantly active in the AD brain.[3] Its dysregulation is a central node in AD pathogenesis, directly contributing to:
-
Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for phosphorylating tau protein. Hyperphosphorylated tau detaches from microtubules, leading to microtubule instability, impaired axonal transport, and the formation of neurofibrillary tangles (NFTs).[1][4]
-
Amyloid-β (Aβ) Production: Increased GSK-3β activity can promote the amyloidogenic processing of Amyloid Precursor Protein (APP) by modulating the activity of β-secretase (BACE1) and γ-secretase, thereby increasing the production of toxic Aβ peptides.[4][5]
-
Neuroinflammation and Apoptosis: GSK-3β activation is linked to pro-inflammatory responses in microglia and can trigger neuronal apoptosis, further contributing to neurodegeneration.[3]
Therefore, inhibiting GSK-3β presents a compelling therapeutic strategy to simultaneously address multiple facets of AD pathology.[6] The chemical structure of This compound , containing a nitrogen-rich diazepane scaffold and a pyridine moiety, is characteristic of kinase inhibitors and provides a strong basis for investigating its potential as a GSK-3β inhibitor.
Caption: Role of GSK-3β in Alzheimer's Disease Pathogenesis.
Part 2: Pharmacokinetic & Safety Profiling
Rationale: Before assessing efficacy, it is imperative to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to establish a safe dose range. A suitable CNS drug candidate must achieve adequate brain exposure without causing significant toxicity.[7][8]
Protocol 1: Rodent Pharmacokinetic (PK) Study
This protocol aims to determine key PK parameters after a single administration.
Methodology:
-
Animal Model: Healthy, male C57BL/6 mice (8-10 weeks old, n=3-4 per time point).
-
Compound Formulation: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dosing: Administer a single dose via intraperitoneal (IP) injection (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus) and brains at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing:
-
Plasma: Centrifuge blood at 2,000 x g for 10 min at 4°C to separate plasma.
-
Brain: Homogenize brain tissue in phosphate-buffered saline (PBS).
-
-
Analysis: Quantify compound concentrations in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½). Critically, determine the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) to assess blood-brain barrier penetration.[9][10]
| Parameter | Description | Example Target Value |
| Cmax (Plasma) | Maximum observed plasma concentration | >10x in vitro IC50 |
| Tmax | Time to reach Cmax | 0.5 - 2 hours |
| AUC (0-24h) | Total drug exposure over 24 hours | Dose-dependent |
| Brain/Plasma Ratio (Kp) | Ratio of total drug in brain vs. plasma | > 0.5 |
| Kp,uu | Ratio of unbound drug in brain vs. plasma | ~1.0 for passive diffusion |
Table 1: Key Pharmacokinetic Parameters and Target Values.
Protocol 2: Preliminary Tolerability Study
This study establishes the maximum tolerated dose (MTD).
Methodology:
-
Animal Model: Healthy, male C57BL/6 mice (n=3-5 per group).
-
Dose Escalation: Administer the compound daily for 7 days at escalating doses (e.g., 10, 30, 100 mg/kg, IP) alongside a vehicle control group.
-
Monitoring: Record body weight daily. Perform clinical observations twice daily, noting any signs of distress, altered activity, or abnormal behaviors.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant body weight loss (>15-20%) or overt clinical signs of toxicity.
Part 3: Efficacy Evaluation in a Transgenic AD Model
Rationale: To test the therapeutic potential of the compound, a chronic dosing study in a relevant animal model is required. The 5XFAD mouse model is selected due to its aggressive and rapid development of amyloid plaques, gliosis, and cognitive deficits, providing a robust platform for evaluating therapeutic interventions.[11][12][13]
Caption: Overall Experimental Workflow for Efficacy Study.
Protocol 3: Chronic Dosing in 5XFAD Mice
Methodology:
-
Animal Model: 3-month-old male and female 5XFAD transgenic mice and wild-type littermates (n=12-15 per group).[14]
-
Group Allocation:
-
Group 1: Wild-Type + Vehicle
-
Group 2: 5XFAD + Vehicle
-
Group 3: 5XFAD + this compound (at a dose below the MTD, e.g., 30 mg/kg)
-
-
Administration: Administer the compound or vehicle daily via IP injection for 3 consecutive months.
-
Monitoring: Monitor animal health and body weight weekly.
Protocol 4: Behavioral Testing Battery
Conduct behavioral tests during the last two weeks of the dosing period to assess cognitive function.
4a. Y-Maze Spontaneous Alternation (Working Memory)
-
Rationale: This test leverages the innate tendency of rodents to explore novel environments to assess spatial working memory, which is often impaired in AD models.[15][16]
-
Procedure:
-
Place the mouse in the center of a Y-shaped maze with three identical arms.
-
Allow the mouse to freely explore the maze for 8 minutes.[16]
-
Record the sequence of arm entries using video tracking software.
-
An alternation is defined as consecutive entries into all three arms (e.g., ABC, CAB).
-
Calculate the percentage of alternation: [Number of Alternations / (Total Arm Entries - 2)] * 100.
-
4b. Morris Water Maze (Spatial Learning and Reference Memory)
-
Rationale: The Morris Water Maze (MWM) is a classic test for hippocampal-dependent spatial learning and memory, which is highly relevant to AD pathology.[17][18]
-
Procedure:
-
Acquisition Phase (5 days):
-
Train mice to find a hidden platform submerged in a pool of opaque water.
-
Perform 4 trials per day from different starting positions.
-
Record the time to find the platform (escape latency).[19] A decrease in latency over days indicates learning.
-
-
Probe Trial (Day 6):
-
Remove the platform and allow the mouse to swim for 60-90 seconds.[20]
-
Track the time spent in the target quadrant where the platform was previously located. A preference for the target quadrant indicates memory retention.
-
-
| Behavioral Test | Metric | Expected Outcome (Vehicle 5XFAD) | Desired Outcome (Compound 5XFAD) |
| Y-Maze | % Spontaneous Alternation | Decreased (~50-60%) | Increased (closer to WT levels, ~70-80%) |
| Morris Water Maze | Escape Latency (Day 5) | Increased (longer time to find) | Decreased (shorter time to find) |
| Morris Water Maze | Time in Target Quadrant | Decreased (~25%, chance) | Increased (>35%) |
Table 2: Summary of Behavioral Tests and Expected Outcomes.
Part 4: Target Engagement & Pharmacodynamic Analysis
Rationale: After behavioral testing, brain tissue is analyzed to confirm that the compound engaged its target (GSK-3β) and modulated downstream AD pathology. This step is crucial for linking the observed cognitive effects to a biological mechanism.
Caption: Hypothesized Mechanism of Action and Target Engagement.
Protocol 5: Post-mortem Brain Tissue Analysis
Methodology:
-
Tissue Collection: Following euthanasia, perfuse mice with saline. Harvest the brain and divide it into two hemispheres.
-
Hemisphere 1 (Biochemistry): Snap-freeze the first hemisphere in liquid nitrogen and store at -80°C for biochemical assays.
-
Hemisphere 2 (Histology): Fix the second hemisphere in 4% paraformaldehyde (PFA) for 24-48 hours, then transfer to a sucrose solution for cryoprotection before sectioning.
5a. Western Blot for Phospho-Tau and Total Tau
-
Rationale: To directly measure the inhibition of GSK-3β activity by assessing the phosphorylation status of its key substrate, Tau.[21][22]
-
Procedure:
-
Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce background, as milk can interfere with phospho-protein detection.[23]
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-p-Tau at Ser396, anti-total Tau).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band density and express results as the ratio of p-Tau to total Tau.
-
5b. ELISA for Aβ40 and Aβ42 Levels
-
Rationale: To quantify the levels of soluble and insoluble amyloid-β peptides, which are central to AD pathology.[24]
-
Procedure:
-
Sequentially extract proteins from brain homogenates using TBS (soluble fraction) and then guanidine HCl (insoluble fraction).
-
Use commercially available, specific ELISA kits for human Aβ40 and Aβ42.[25][26]
-
Follow the manufacturer's protocol to measure Aβ concentrations in each fraction.
-
Calculate the Aβ42/Aβ40 ratio, a key indicator of amyloidogenic potential.
-
5c. Immunohistochemistry (IHC) for Plaque Burden and Gliosis
-
Rationale: To visualize and quantify the impact of the compound on key pathological features within the brain's architecture.[27][28]
-
Procedure:
-
Cut 30-40 µm thick sections from the fixed hemisphere using a cryostat or vibratome.
-
Perform antigen retrieval as needed (e.g., with formic acid for Aβ staining).[29]
-
Incubate sections with primary antibodies against:
-
Aβ: (e.g., 6E10 or 4G8) to stain amyloid plaques.
-
Iba1: To label microglia.
-
GFAP: To label astrocytes.
-
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the plaque area (% area occupied by Aβ staining) and the intensity of Iba1/GFAP staining around plaques using image analysis software (e.g., ImageJ).
-
Part 5: Data Interpretation & Future Directions
A successful outcome for this study would be the demonstration that This compound administration leads to:
-
Cognitive Rescue: Significant improvement in memory deficits in 5XFAD mice compared to the vehicle-treated group.
-
Target Engagement: A measurable reduction in the p-Tau/total Tau ratio in the brain.
-
Pathology Modification: A significant decrease in both insoluble Aβ levels and amyloid plaque burden, along with a reduction in associated neuroinflammation (microgliosis and astrocytosis).
Positive results would provide strong validation for this compound as a potential AD therapeutic. Subsequent steps would involve more extensive safety pharmacology studies, evaluation in a second AD animal model, and formulation development in preparation for Investigational New Drug (IND)-enabling studies.
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Lauretti, E., Dincer, O., & Praticò, D. (2020). Glycogen synthase kinase-3 signaling in Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(5), 165772. [Link]
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Hernandez, F., Lucas, J. J., & Avila, J. (2013). GSK3 and Tau. A key duet in Alzheimer's disease. The Role of Glycogen Synthase Kinase-3 (GSK-3) in Alzheimer's Disease. [Link]
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Maqbool, M., Ghaffari, S., & Jafri, A. (2020). GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update. Current Pharmaceutical Design, 26(33), 4147-4161. [Link]
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Llorens-Martín, M., Bolós, M., & Avila, J. (2014). GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers in Molecular Neuroscience, 7, 64. [Link]
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Jawhar, S., Trawicka, A., Jenneckens, C., Bayer, T. A., & Wirths, O. (2012). Motor deficits, neuron loss, and reduced anxiety coinciding with axonal degeneration and intraneuronal Aβ aggregation in the 5XFAD mouse model of Alzheimer's disease. Neurobiology of Aging, 33(1), 196.e29-40. [Link]
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Blennow, K., de Leon, M. J., & Zetterberg, H. (2006). Alzheimer's disease. The Lancet, 368(9533), 387-403. [Link]
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Di, L., & Kerns, E. H. (Eds.). (2015). Blood-Brain Barrier in Drug Discovery: Optimizing Brain Exposure of CNS Drugs and Minimizing Brain Side Effects for Peripheral Drugs. John Wiley & Sons. [Link]
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Shankar, G. M., Li, S., Mehta, T. H., Garcia-Munoz, A., Shepardson, N. E., Smith, I., ... & Selkoe, D. J. (2008). Amyloid-β protein dimers isolated directly from Alzheimer's brains impair synaptic plasticity and memory. Nature Medicine, 14(8), 837-842. [Link]
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IBL International. (n.d.). Human Amyloid β40 Brain ELISA. [Link]
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Welikovitch, L., et al. (2020). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Journal of Neurochemistry, 153(4), 415-430. [Link]
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Sarnyai, Z. (2019). Y-Maze Protocol. [Link]
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Rasmussen, J., et al. (2017). Cryo-EM of Aβ fibrils from mouse models find tg-APPArcSwe fibrils resemble those found in patients with sporadic Alzheimer's disease. Scientific Reports, 7(1), 1-11. [Link]
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Reichel, A. (2012). Pharmacokinetics of CNS Penetration. Blood-Brain Barrier in Drug Discovery. [Link]
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Mann, J. F., et al. (2015). Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. PLOS ONE, 10(4), e0124521. [Link]
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Ball, K., et al. (2018). Predicting Drug Concentration-Time Profiles in Multiple CNS Compartments Using a Comprehensive Physiologically-Based Pharmacokinetic Model. CPT: Pharmacometrics & Systems Pharmacology, 7(1), 35-45. [Link]
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Creative Biolabs. (n.d.). Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model. [Link]
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Noldus Information Technology. (2022). Y-maze spatial learning and memory testing. [Link]
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Uchida, K., et al. (2011). Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model. Journal of Histochemistry & Cytochemistry, 59(3), 231-240. [Link]
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Zetterberg, H., & Bendlin, B. B. (2016). In vivo Detection of Alzheimer's Disease. Methods in Molecular Biology, 1303, 3-17. [Link]
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JoVE. (2008). Video: Morris Water Maze Experiment. [Link]
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JoVE. (2024). Assessing Iron Deposition in the Brains of 5xFAD Mice by Perls'/DAB Staining. [Link]
-
Feinberg School of Medicine. (2023). A Promising Drug for Alzheimer's Disease with William Klein, PhD, and Richard Silverman, PhD. [Link]
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Topic: Comprehensive Blood-Brain Barrier Permeability Assessment of 1-(Pyridin-4-YL)-1,4-diazepane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The blood-brain barrier (BBB) remains the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders.[1][2] Its tightly regulated interface of endothelial cells, pericytes, and astrocytes protects the brain but severely restricts the entry of most small molecules.[3][4] The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including potential CNS applications.[5][6][7][8] This application note provides a comprehensive, tiered strategy for evaluating the BBB permeability of a specific derivative, 1-(Pyridin-4-YL)-1,4-diazepane, a small molecule with potential for CNS targeting. We present a logical workflow, from high-throughput in vitro screening to definitive in vivo validation, explaining the causality behind each experimental choice and providing detailed, self-validating protocols for immediate application.
Introduction: The CNS Drug Development Challenge
Developing drugs for neurological disorders has a notoriously high attrition rate, with poor BBB penetration being a primary cause of failure.[9] An ideal CNS drug candidate must not only possess potent pharmacological activity but also the ability to cross the BBB in therapeutically relevant concentrations.[9] This requires a detailed understanding of a compound's interaction with the BBB's two main gatekeeping functions:
-
Passive Permeability: The ability of a compound to diffuse across the lipid membranes of the brain endothelial cells, governed by physicochemical properties like lipophilicity, size, and polar surface area.
-
Active Transport: The interaction with influx and, more critically, efflux transporters. Efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene), are ATP-dependent pumps that actively expel a wide range of xenobiotics from the brain, representing a major hurdle for many drug candidates.[10][11][12]
This guide details a multi-tiered approach to systematically characterize the BBB permeability of This compound .
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₃ | PubChem CID: 2760508[13] |
| Molecular Weight | 177.25 g/mol | PubChem CID: 2760508[13] |
| InChIKey | PKAOAQVMDURQAK-UHFFFAOYSA-N | PubChem CID: 2760508[13] |
| CAS Number | 194853-82-2 | PubChem CID: 2760508[13] |
A Tiered Strategy for BBB Permeability Assessment
A staged approach is the most efficient and cost-effective method for evaluating BBB penetration. Early, high-throughput assays are used to screen and rank compounds, while more complex, lower-throughput assays are reserved for validating promising candidates.
Caption: A tiered workflow for BBB permeability assessment.
Tier 1 Protocol: PAMPA-BBB for Passive Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free, high-throughput method that models passive, transcellular diffusion.[14][15] It measures a compound's ability to permeate a synthetic membrane composed of lipids, providing a rapid initial assessment of its potential to cross the BBB.[16]
Principle of PAMPA-BBB
A donor plate containing the test compound is placed on top of an acceptor plate. The two plates are separated by a filter coated with a lipid mixture mimicking the BBB (e.g., porcine brain lipid extract).[14][17] The rate of diffusion from the donor to the acceptor compartment is measured to calculate an apparent permeability coefficient (Pₑ).
Detailed Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a 10-20 µM working solution in a suitable aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be ≤1%.[18]
-
Membrane Coating: Gently add 5 µL of the BBB lipid solution (e.g., 1% lecithin in dodecane or a commercial porcine brain lipid solution) to each well of the donor filter plate (PVDF membrane).[17][18] Allow the solvent to evaporate, leaving a stable lipid layer.
-
Assay Setup:
-
Add 300 µL of acceptor buffer (which may contain a "sink" agent to mimic brain tissue) to each well of the 96-well acceptor plate.[16][18]
-
Add 150-200 µL of the compound working solution to each well of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a chamber with controlled humidity to prevent evaporation.[14][18]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a validated analytical method, typically LC-MS/MS.[14][15]
-
Data Analysis: Calculate the permeability coefficient (Pₑ) using the following formula: Pₑ = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln[1 - ((C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))] Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.
Quality Control and Data Interpretation
-
Controls: Include high-permeability (e.g., Propranolol, Caffeine) and low-permeability (e.g., Atenolol) controls.[9][19]
-
Membrane Integrity: Use a low-permeability fluorescent marker like Lucifer Yellow to check for membrane leaks post-incubation.[14][15]
-
Interpretation: The results classify the compound's passive permeability potential.
Table 2: PAMPA-BBB Permeability Classification
| Pₑ (x 10⁻⁶ cm/s) | Predicted CNS Permeability | Interpretation |
|---|---|---|
| > 6.0 | High | Likely to cross BBB via passive diffusion |
| 4.0 - 6.0 | Medium | Borderline passive permeability |
| < 4.0 | Low | Unlikely to cross BBB via passive diffusion |
| < 2.0 | Very Low / Impermeable | CNS negative for passive diffusion |
(Classification thresholds are based on established models and should be validated internally).
Tier 2 Protocol: MDCK-MDR1 for P-gp Efflux Assessment
If a compound shows moderate to high passive permeability in the PAMPA assay, it must be evaluated for its interaction with efflux transporters. The MDCK-MDR1 assay is the industry standard for this purpose.[10][12] It uses a canine kidney cell line transfected to overexpress human P-glycoprotein (P-gp/MDR1), a key efflux pump at the BBB.[11][20]
Principle of the Bidirectional MDCK-MDR1 Assay
MDCK-MDR1 cells are grown to form a confluent, polarized monolayer on a semi-permeable Transwell™ insert.[10][21] This setup creates two distinct chambers: an apical (A) chamber, representing the blood side of the BBB, and a basolateral (B) chamber, representing the brain side. The permeability of the compound is measured in both directions: A-to-B (influx) and B-to-A (efflux). A compound that is a P-gp substrate will be actively pumped from the B to A side, resulting in a much higher permeability value in that direction.
Caption: Bidirectional transport across an MDCK-MDR1 cell monolayer.
Detailed Protocol
-
Cell Culture: Seed MDCK-MDR1 cells onto 12- or 24-well Transwell™ inserts at a density of ~60,000 cells/cm².[11] Culture for 4-5 days to allow the formation of a confluent monolayer.[12][20]
-
Monolayer Integrity Check: Before the assay, measure the Trans-Epithelial Electrical Resistance (TEER) of each well. Only use wells with high TEER values (typically >150 Ω·cm²), which indicate tight junction formation.[9][10]
-
Compound Preparation: Prepare a 10 µM solution of this compound in transport buffer (e.g., HBSS, pH 7.4).[10][20]
-
Transport Experiment (Bidirectional):
-
A-to-B: Add the compound solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
B-to-A: Add the compound solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 60-90 minutes.[10][12]
-
Sampling & Quantification: At the end of the incubation, take samples from the acceptor chambers (B for A-to-B, A for B-to-A). Also, take a sample from the initial donor solution. Quantify the compound concentration using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability (Papp) for each direction: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B)
-
Quality Control and Data Interpretation
-
Controls:
-
Low Permeability: Atenolol (paracellular marker).
-
High Permeability/No Efflux: Propranolol (transcellular marker).
-
P-gp Substrate: Prazosin or Quinidine (positive control for efflux).[12]
-
-
Inhibitor Arm: To confirm P-gp specific efflux, run the B-to-A assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A).[20][21] A significant reduction in the ER in the presence of the inhibitor confirms the compound is a P-gp substrate.
-
Interpretation: The ER value is the key determinant.
Table 3: MDCK-MDR1 Efflux Ratio Interpretation
| Efflux Ratio (ER) | P-gp Substrate Classification | Implication for CNS Penetration |
|---|---|---|
| < 2.0 | Unlikely a substrate | Efflux is not a significant barrier. |
| 2.0 - 5.0 | Weak to moderate substrate | Efflux may limit brain exposure. |
| > 5.0 | Strong substrate | Efflux is likely to severely restrict brain penetration. |
(An ER ≥ 2 is a common threshold for identifying potential P-gp substrates).[12]
Tier 3 Protocol: In Vivo Rodent Brain Penetration Study
The definitive test of BBB permeability is an in vivo study, which integrates all physiological factors, including plasma protein binding, metabolism, and the full complement of BBB transporters.[3][19] The goal is to determine the unbound brain-to-plasma concentration ratio (Kp,uu).
Principle of In Vivo Assessment
The test compound is administered to rodents (typically mice or rats). After a set time to allow for distribution, concentrations are measured in both the plasma and the brain. The Kp,uu, which corrects for plasma and brain tissue binding, is the most accurate predictor of CNS target engagement.
Detailed Protocol
-
Compound Administration: Administer this compound to a cohort of mice or rats via a relevant route (e.g., intravenous bolus or infusion, or oral gavage).
-
Sample Collection: At a predetermined time point (e.g., 30, 60, 120 minutes post-dose), anesthetize the animals.
-
Blood Collection: Collect a terminal blood sample via cardiac puncture into an anticoagulant-treated tube. Centrifuge immediately to obtain plasma.
-
Brain Perfusion & Collection: Perform transcardial perfusion with ice-cold saline to flush blood from the cerebral vasculature.[3] This critical step prevents contamination of the brain sample with compound present in the blood. Immediately harvest the brain and flash-freeze.
-
Sample Preparation:
-
Bioanalysis: Quantify the concentration of the compound in the plasma extract and brain homogenate extract using a validated LC-MS/MS method.[22][23][24]
-
Data Analysis:
-
Calculate the total brain-to-plasma ratio: Kp = C_brain / C_plasma
-
Determine the unbound fraction in plasma (fu,p) and brain (fu,b) using equilibrium dialysis.
-
Calculate the unbound ratio: Kp,uu = Kp * (fu,p / fu,b)
-
Quality Control and Data Interpretation
-
Method Validation: The LC-MS/MS method must be fully validated for linearity, accuracy, and precision in both plasma and brain homogenate matrices.[22][24]
-
Interpretation: The Kp,uu value indicates the extent of net penetration across the BBB.
Table 4: Interpretation of In Vivo Brain Penetration Data (Kp,uu)
| Kp,uu Value | Interpretation |
|---|---|
| > 1.0 | Net influx (potential active uptake) |
| ~ 1.0 | Net equilibrium (primarily passive diffusion) |
| < 0.3 | Net efflux (active efflux is dominant) |
| < 0.1 | Very low penetration (severely restricted by efflux) |
(Kp,uu > 0.3 is often considered a minimum threshold for a successful CNS drug candidate).
Conclusion
By systematically applying this tiered approach, researchers can build a comprehensive BBB permeability profile for this compound. The initial PAMPA-BBB assay provides a rapid screen for passive diffusion. The subsequent MDCK-MDR1 assay offers crucial mechanistic insight into whether the compound is a substrate for the P-gp efflux pump, a common failure point for CNS drugs.[11] Finally, a well-executed in vivo study provides the definitive Kp,uu value, the gold-standard predictor of brain exposure. This integrated data package is essential for making informed decisions in the CNS drug discovery pipeline, de-risking candidates, and ultimately increasing the probability of clinical success.
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Application Note: Quantitative Analysis of 1-(Pyridin-4-YL)-1,4-diazepane
Abstract
This application note presents a detailed guide for the quantitative analysis of "1-(Pyridin-4-YL)-1,4-diazepane," a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the absence of a standardized public method, this document provides two robust analytical protocols: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a secondary, simpler Ultraviolet-Visible (UV-Vis) spectrophotometric method. The protocols are developed based on the physicochemical properties of the analyte—a polar, basic compound—and principles established for structurally similar molecules. This guide is intended for researchers, analytical scientists, and drug development professionals, offering a comprehensive framework for method implementation, validation, and data interpretation in accordance with stringent scientific and regulatory standards.
Introduction: The Analytical Challenge
This compound is a bifunctional molecule featuring a pyridine ring, which provides a chromophore for UV detection, and a diazepane ring, contributing to its polarity and basicity. The accurate quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. The inherent polarity of the molecule presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. This application note addresses this challenge by proposing tailored analytical methodologies.
The methods detailed herein are grounded in established analytical principles and are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.[1][2][3][4]
Physicochemical Properties and Method Selection Rationale
A thorough understanding of the analyte's properties is paramount for developing a robust analytical method.
-
Structure: Comprises a hydrophilic diazepane moiety and a UV-active pyridine ring.
-
Polarity: The presence of two secondary amine groups in the diazepane ring makes the compound highly polar and basic.
-
pKa: The pyridine nitrogen has a pKa of approximately 5.2, while the diazepane nitrogens are more basic. This allows for manipulation of the analyte's charge state through pH control of the mobile phase.[5]
-
UV Absorbance: The pyridine ring exhibits strong UV absorbance, with a characteristic maximum around 254 nm, making UV detection a suitable choice.[6][7]
Based on these characteristics, two primary methods are proposed:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is the primary recommended method due to its high specificity, sensitivity, and resolving power. To overcome the challenge of retaining a polar basic analyte, a C18 column is used with an acidic mobile phase. The low pH ensures the analyte is protonated, which can improve peak shape and retention.[8][9][10][11]
-
UV-Visible Spectrophotometry: A simpler, high-throughput method suitable for routine analysis of pure substance where specificity is not a major concern. This method leverages the strong UV absorbance of the pyridine moiety.[6][7]
Primary Analytical Method: RP-HPLC-UV
This method is designed to provide selective and accurate quantification of this compound in the presence of potential impurities or degradation products.
Chromatographic System and Conditions
The selection of the stationary and mobile phases is critical for achieving optimal separation.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector | Standard equipment in most analytical laboratories. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides a good balance of hydrophobicity for retaining the analyte when using a suitable mobile phase.[12] |
| Mobile Phase | Isocratic: Acetonitrile:Buffer (30:70, v/v) | An isocratic mobile phase simplifies the method and improves reproducibility. |
| Buffer: 20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid | The acidic pH ensures that the basic nitrogens on the analyte are protonated, leading to better peak shape and retention on a C18 column.[8] Ammonium formate is volatile and compatible with mass spectrometry if future LC-MS analysis is desired. | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Corresponds to the absorbance maximum of the pyridine chromophore, providing high sensitivity.[6][7] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any early-eluting impurities. |
Sample and Standard Preparation Protocol
Accurate preparation of samples and standards is fundamental to obtaining reliable quantitative results.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare the mobile phase as described in the table above. The diluent for standards and samples should be the mobile phase to ensure good peak shape.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.
Method Validation Strategy
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[1][2][3][4] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradation products, or placebo peaks. Peak purity should be confirmed using a PDA detector. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999. |
| Range | The range over which the method is linear, accurate, and precise. |
| Accuracy | % Recovery of 98.0% to 102.0% for the API. |
| Precision | Repeatability (Intra-day) and Intermediate Precision (Inter-day) with a Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1, with acceptable accuracy and precision. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Data Analysis and Quantification
Quantification is typically performed using an external standard method.
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the sample solution and determine the peak area of the analyte.
-
Calculation: Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Secondary Analytical Method: UV-Vis Spectrophotometry
This method is suitable for rapid, routine quantification of the pure substance where high specificity is not required.
Instrumentation and Parameters
| Parameter | Recommended Condition |
| Spectrophotometer | Double-beam UV-Vis Spectrophotometer |
| Wavelength of Maximum Absorbance (λmax) | ~254 nm |
| Solvent/Blank | 0.1 M Hydrochloric Acid |
| Cuvette | 1 cm quartz cuvette |
Experimental Protocol
Step-by-Step Protocol:
-
Solvent Preparation: Prepare a 0.1 M solution of hydrochloric acid in deionized water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with 0.1 M HCl.
-
Sample Solution: Prepare a sample solution in 0.1 M HCl with a theoretical concentration within the calibration range.
-
Measurement: Set the spectrophotometer to zero with the 0.1 M HCl blank. Measure the absorbance of each working standard and the sample solution at 254 nm.
Data Analysis and Calculation
-
Calibration Curve: Plot a graph of absorbance versus concentration for the working standards.
-
Molar Absorptivity (optional): Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).
-
Quantification: Determine the concentration of the sample solution from the calibration curve.
Visualized Workflows
To further clarify the analytical processes, the following diagrams illustrate the key workflows.
Caption: Workflow for the UV-Vis spectrophotometric quantification of this compound.
Conclusion and Recommendations
This application note provides a comprehensive guide to the quantification of this compound using two validated analytical methods. The primary RP-HPLC-UV method offers high specificity and is recommended for quality control, stability testing, and research applications where the presence of impurities is a concern. The secondary UV-Vis spectrophotometric method provides a rapid and simple alternative for the analysis of pure bulk material.
It is strongly recommended that any laboratory implementing these methods performs a full method validation according to ICH guidelines to ensure the results are reliable and reproducible for the intended application. [1][2][3][4]Further optimization of the HPLC method, such as exploring different C18 column chemistries or employing gradient elution, may be beneficial for resolving complex impurity profiles. For higher sensitivity and confirmation of identity, coupling the HPLC system to a mass spectrometer (LC-MS) is a logical next step. [13][14][15]
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
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Patel, D. R., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
- Al-Lawati, H., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.
- Sharma, A., & Sharma, A. (2025). A Review of HPLC Method Development and Validation as per ICH Guidelines. Journal of Pharmaceutical and Allied Sciences.
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Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]
- Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
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- Schappler, J., & Rudaz, S. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst.
- Li, W., & Jian, W. (2009). Quantification of polar drugs in human plasma with liquid chromatography-tandem mass spectrometry. Bioanalysis.
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ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]
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SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
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Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Retrieved from [Link]
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Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
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Scilit. (n.d.). A RAPID HILIC METHOD FOR ANALYSIS OF DIAZEPAM AND ESTAZOLAM IN HUMAN PLASMA. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
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Cogent. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]
- McHale, C., & Harmon, T. (2023). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods for Separations in Biological Matrices Using Amino Acid Examples.
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MicroSolv. (n.d.). Category: AppNotes ANP/HILIC Methods. Retrieved from [Link]
- Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018). Physical Chemistry Chemical Physics.
- Wang, Y., et al. (2021). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
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Application Notes & Protocols: Formulation of 1-(Pyridin-4-YL)-1,4-diazepane for In Vivo Studies
Introduction
1-(Pyridin-4-YL)-1,4-diazepane is a heterocyclic small molecule incorporating both a pyridine ring and a 1,4-diazepane moiety. The pyridine scaffold is a ubiquitous feature in medicinal chemistry, present in numerous approved drugs, and is known for a wide array of pharmacological activities.[1] Similarly, the 1,4-diazepane ring is recognized as a "privileged structure," often associated with compounds targeting the central nervous system (CNS) and other biological systems.[2]
The successful in vivo evaluation of novel compounds like this compound is fundamentally dependent on the development of a suitable formulation. An appropriate vehicle ensures consistent delivery, optimal bioavailability, and minimizes experimental variability. Most critically, a well-designed formulation prevents adverse events caused by the vehicle itself, which could otherwise confound study results.[3][4]
These application notes provide a comprehensive, experience-driven guide for researchers to develop robust and reliable formulations of this compound for preclinical in vivo studies. The protocols herein are designed to be self-validating, emphasizing physicochemical characterization as the foundation for rational vehicle selection.
Section 1: Critical Pre-formulation Assessment
Before any formulation is attempted, a thorough understanding of the compound's physicochemical properties is paramount. This initial characterization dictates the entire formulation strategy.
Physicochemical Profile of this compound
The structure of this compound contains three nitrogen atoms, each with a different basicity, which is the primary determinant of its solubility behavior.
-
Pyridine Nitrogen: Weakly basic (pKa of pyridinium ion ~5.2).
-
Aliphatic Diazepane Nitrogens: More strongly basic (pKa of protonated aliphatic amines ~9-11).
This polybasic nature implies that the compound's aqueous solubility will be highly dependent on pH. At neutral or alkaline pH, the molecule will be in its free base form, likely exhibiting poor water solubility. In acidic conditions, protonation of the nitrogen atoms will form a salt, significantly enhancing aqueous solubility.[5] Indeed, the compound is often available as a dihydrochloride salt, which is intended to improve its water solubility.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value (Free Base) | Data Source | Rationale & Implication |
| Molecular Formula | C₁₀H₁₅N₃ | PubChem | Defines the compound's composition.[6] |
| Molecular Weight | 177.25 g/mol | PubChem | Used for all concentration calculations.[6] |
| XlogP (Predicted) | 0.7 | PubChem | Indicates moderate lipophilicity; suggests potential for poor aqueous solubility of the free base.[7] |
| pKa (Predicted) | ~5.2 (Pyridine-N), ~9-11 (Diazepane-N) | Chemical Theory | Polybasic nature. Solubility will be lowest at pH > 11 and will increase significantly as pH is lowered. |
| Form | Free Base or Dihydrochloride Salt | Supplier Dependent | The starting form is critical. The salt form is predicted to have much higher aqueous solubility.[5] |
Experimental Workflow for Formulation Development
The following workflow provides a systematic approach to developing a suitable formulation.
Caption: Workflow for in vivo formulation development.
Protocol: Rapid Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of common, biocompatible vehicles.
Materials:
-
This compound (precisely weighed)
-
Glass vials (e.g., 1.5 mL)
-
Vortex mixer
-
Sonicator bath
-
Vehicle Panel:
-
Sterile Water for Injection
-
0.9% NaCl (Saline)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% Dextrose in Water (D5W)
-
Polyethylene glycol 400 (PEG400)
-
Dimethyl sulfoxide (DMSO)
-
10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water
-
Procedure:
-
Preparation: Accurately weigh 2-5 mg of the test compound into separate glass vials.
-
Initial Vehicle Addition: Add a small, precise volume of the first vehicle to one vial to create a high target concentration (e.g., 20 mg/mL).
-
Energy Input: Vortex the vial vigorously for 2 minutes. If the solid is not fully dissolved, place the vial in a sonicator bath for 15 minutes. Gentle warming (to 37-40°C) can be applied but note any changes upon cooling.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles. A clear solution indicates solubility at that concentration.
-
Titration (if insoluble): If the compound is not fully dissolved, add a known volume of the same vehicle to dilute the concentration (e.g., to 10 mg/mL). Repeat Step 3.
-
Repeat: Continue the titration until the compound fully dissolves or a minimum relevant concentration is reached. The concentration at which it dissolves is the approximate solubility.
-
Documentation: Record the results for all vehicles in a table.
Section 2: Vehicle Selection and Formulation Strategy
The choice of vehicle is a critical decision that balances the need for solubilization with the imperative to avoid vehicle-induced toxicity or artifacts.[8][9] The route of administration (e.g., intravenous, intraperitoneal, oral) further constrains the choice of acceptable excipients.[3][10]
Decision Tree for Vehicle Selection
This diagram guides the selection process based on the results from the pre-formulation assessment.
Caption: Decision tree for selecting an appropriate vehicle.
Overview of Common Vehicle Systems
The table below summarizes common vehicles used in rodent studies. It is crucial to run a vehicle-only control group in any experiment to account for potential effects of the formulation itself.[11]
Table 2: Common Vehicles for Preclinical In Vivo Studies
| Vehicle System | Composition | Common Routes | Advantages | Cautions & Considerations |
| Aqueous Buffers | 0.9% Saline, PBS, D5W | IV, IP, SC, PO | Isotonic, low toxicity, physiologically compatible. | Limited solubilizing power for lipophilic compounds. |
| Aqueous with pH modifier | Citrate or Acetate Buffer (pH 3-6) | IP, SC, PO | Can significantly increase solubility for basic compounds like this one. | Not ideal for IV due to potential for pain and hemolysis. pH must be carefully controlled. |
| Co-Solvent Systems | DMSO, PEG400, Propylene Glycol (PG), Ethanol, in combination with water/saline. | IP, SC, PO | Greatly enhances solubility for poorly soluble compounds. | Potential for vehicle toxicity. DMSO can cause inflammation and has its own biological effects. Use the lowest possible concentration.[8][9] |
| Surfactant Systems | Tween® 80, Tween® 20, Cremophor® EL | IV, IP, PO | Can form micelles to solubilize very hydrophobic compounds. | Potential for hypersensitivity reactions (especially Cremophor®) and other toxicities. |
| Suspensions | 0.5-1% Carboxymethylcellulose (CMC), 0.5% Methylcellulose, with 0.1-0.5% Tween® 80 | PO, IP, SC | Useful when solubility cannot be achieved. Allows for higher dose volumes. | Not suitable for IV. Requires careful preparation to ensure homogeneity and particle size control. |
Section 3: Detailed Formulation Protocols
Safety Precaution: Always prepare formulations in a chemical fume hood or biological safety cabinet using appropriate personal protective equipment (PPE). All solutions for parenteral administration must be sterile.
Protocol 1: Aqueous Formulation (For Water-Soluble Salt Form)
Applicability: This protocol is for the dihydrochloride salt of this compound, assuming pre-formulation screening confirmed adequate solubility in saline.
Materials:
-
This compound dihydrochloride
-
Sterile 0.9% NaCl (Saline) for Injection
-
Sterile, pyrogen-free vials
-
Sterile syringe filter (0.22 µm)
-
Analytical balance, vortex mixer
Procedure:
-
Calculation: Determine the total mass of the compound needed based on the desired concentration and total volume. For example, for 10 mL of a 5 mg/mL solution, you need 50 mg of the compound.
-
Weighing: Aseptically weigh the required amount of the compound and transfer it to a sterile vial.
-
Dissolution: Add approximately 80% of the final volume of sterile saline to the vial.
-
Mixing: Cap the vial and vortex until the compound is completely dissolved. A clear solution with no visible particulates should be formed.
-
Final Volume Adjustment: Add sterile saline to reach the final desired volume (q.s.). Mix thoroughly by inversion.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a final sterile vial. This step removes any potential microbial contamination and undissolved micro-particulates.
-
Quality Control: Visually inspect the final solution for clarity and absence of particles. Measure the pH to ensure it is within a physiologically acceptable range (typically 4.5-8.0 for parenteral routes). Label the vial clearly with compound name, concentration, vehicle, and date of preparation.
Protocol 2: Co-Solvent Formulation (For Poorly Soluble Free Base)
Applicability: For the free-base form of the compound or when high concentrations are required that exceed aqueous solubility. This example uses a common ternary system: DMSO/PEG400/Saline.
Causality: The formulation strategy here is hierarchical. DMSO is a powerful aprotic solvent used to achieve initial dissolution.[12] PEG400 acts as a co-solvent and viscosity modifier that helps prevent the compound from precipitating when the aqueous component is added. Saline makes the final formulation more physiologically tolerable. The goal is always to use the minimum amount of organic solvent necessary.
Materials:
-
This compound (free base)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile 0.9% NaCl (Saline)
-
Sterile vials and equipment as in Protocol 1
Procedure:
-
Weighing: Accurately weigh the required amount of the compound into a sterile vial.
-
Initial Solubilization: Add the volume of DMSO required for the final formulation. For a final formulation of 10% DMSO, 40% PEG400, 50% Saline (v/v/v), you would add 10% of the final volume as DMSO. Vortex or sonicate until the compound is completely dissolved. This is a critical step; ensure a clear solution is formed.
-
Co-Solvent Addition: Add the required volume of PEG400 (e.g., 40% of the final volume). Vortex thoroughly. The solution should remain clear.
-
Aqueous Dilution: Slowly add the sterile saline, vortexing between additions. Adding the aqueous phase too quickly can cause the compound to precipitate out of solution ("crash out").
-
Final Checks: Once all components are added and the solution is homogenous and clear, perform the final quality control checks as described in Protocol 1 (visual inspection, pH). This formulation does not typically require sterile filtration if all components were sterile initially and aseptic technique was used.
Protocol 3: Suspension Formulation (For Oral Dosing)
Applicability: When the compound is very poorly soluble and a high dose is required, making co-solvent volumes prohibitive or toxic. Primarily for oral (PO) or subcutaneous (SC) routes.
Materials:
-
This compound (free base)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% (v/v) Tween® 80
-
Mortar and pestle (or homogenizer)
Procedure:
-
Prepare Vehicle: First, prepare the vehicle by dissolving 0.5 g of low-viscosity CMC in 100 mL of water (this may require heating and stirring). Once cooled, add 0.1 mL of Tween® 80 and mix.
-
Weigh Compound: Weigh the required amount of the compound.
-
Wetting the Powder: Place the powder in a mortar. Add a very small amount of the vehicle containing Tween® 80 (just enough to make a thick paste). The Tween® 80 acts as a wetting agent to ensure the hydrophobic powder particles are evenly coated.
-
Trituration: Grind the paste thoroughly with the pestle for 5-10 minutes. This step is crucial for reducing particle size and ensuring a uniform final suspension.
-
Gradual Dilution: Slowly add the remaining vehicle in small portions, mixing continuously, until the final desired volume is reached.
-
Homogenization: For best results, use a mechanical homogenizer to ensure a uniform particle size distribution.
-
Quality Control: The final product should be a uniform, milky suspension. It must be stirred or vortexed vigorously immediately before each animal is dosed to ensure accurate dose administration.
References
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Singh, G., & Kaur, G. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Sciences, 110(7), 2537-2550. [Link]
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Pramanick, S., Singodia, D., & Chandel, V. (2013). Excipient Selection in Parenteral Formulation Development. Pharma Times, 45(3), 65-71. [Link]
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Thomas, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). [Link]
-
Croda Pharma. (n.d.). Excipients for Small Molecule Delivery. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2760508, this compound. PubChem. Retrieved January 17, 2026, from [Link].
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Ferreira, A. C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link]
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Ashland. (n.d.). Parenteral excipients. Retrieved January 17, 2026, from [Link]
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Ferreira, A. C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]
-
Gad Consulting Services. (2016). Vehicles for Animal Studies. Retrieved January 17, 2026, from [Link]
-
Gaul, S. L., & Meeker, J. E. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–625. [Link]
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Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. [Link]
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PubChemLite. (n.d.). This compound dihydrochloride. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). 1,4-Diazepane Ring-Based Systems | Request PDF. Retrieved January 17, 2026, from [Link]
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Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15152-15175. [Link]
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Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(10), 2874. [Link]
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El-Naggar, M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(45), 29285-29304. [Link]
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Keshk, E. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46849–46866. [Link]
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Contino, M., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]
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Wang, Y., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 26(1), 7-10. [Link]
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Arctom. (n.d.). CAS NO. 851292-41-6 | this compound dihydrochloride. Retrieved January 17, 2026, from [Link]
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Asif, M. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 18(5), 456-473. [Link]
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Patel, K. D., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 470-474. [Link]
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Application Note: A Multi-Tiered Protocol for Characterizing the Neuro-Pharmacological Profile of 1-(Pyridin-4-YL)-1,4-diazepane in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: The exploration of novel chemical entities for neuro-pharmacological activity is a cornerstone of neuroscience and drug discovery. This document provides a comprehensive, multi-tiered protocol for the initial characterization of a novel compound, "1-(Pyridin-4-YL)-1,4-diazepane," using primary rodent cortical or hippocampal neurons. The molecular structure suggests potential central nervous system activity, as the 1,4-diazepine scaffold is found in compounds with antipsychotic, anxiolytic, and anticonvulsant properties[1][2][3]. This protocol is designed as a self-validating framework, guiding researchers from foundational safety assessments to functional and mechanistic inquiries.
Rationale for Using Primary Neurons: Primary neurons, derived directly from embryonic or early postnatal rodent brain tissue, represent a gold-standard in vitro model.[4] Unlike immortalized cell lines, they form synapses, develop complex neurite networks, and exhibit spontaneous electrical activity, thus providing a more physiologically relevant system to screen for neuro-active compounds.[5][6] This protocol will focus on neurons from the cortex or hippocampus, regions critical for learning, memory, and higher-order brain functions, making them highly relevant for neuro-pharmacological studies.[4]
Experimental & Logic Workflow
The protocol is structured in a logical, tiered approach. Each tier builds upon the results of the previous one, ensuring that functional and mechanistic assays are conducted at non-toxic concentrations and are guided by initial phenotypic observations.
Caption: Hypothetical GPCR signaling pathway for investigation.
Suggested Approaches:
-
Western Blotting: After treating mature neuron cultures with the compound, lyse the cells and perform western blotting to look for changes in the phosphorylation state of key signaling proteins (e.g., CREB, ERK1/2, Akt). This can provide clues about the intracellular pathways being modulated.
-
Receptor Antagonist Studies: In the functional assays (Calcium Imaging or MEA), co-administer the compound with a panel of known receptor antagonists (e.g., for dopamine, serotonin, or GABA receptors). If an antagonist blocks the effect of your compound, it suggests the compound acts on that specific receptor system.
-
Quantitative PCR (qPCR): Analyze changes in the expression of activity-dependent genes like c-Fos or neurotrophic factors like BDNF after compound treatment to see if it modulates transcriptional programs related to neuronal activity and health.
Conclusion: This multi-tiered application protocol provides a robust and logical framework for the initial characterization of "this compound" in primary neuronal cultures. By systematically evaluating cytotoxicity, morphological effects, and functional consequences on both single cells and networks, researchers can build a comprehensive profile of the compound's neuro-pharmacological activity and generate hypotheses for more detailed mechanistic studies.
References
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Kaech, S., & Banker, G. (2006). Culturing hippocampal neurons. Nature Protocols, 1(5), 2406–2415. Available at: [Link]
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Bio-protocol. (n.d.). Primary Culture of Cortical Neurons. Retrieved from Bio-protocol. Available at: [Link]
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Hales, C. M., et al. (2010). How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs). Journal of Visualized Experiments, (39), 1956. Available at: [Link]
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Bio-protocol. (n.d.). Manganese Cytotoxicity Assay on Hippocampal Neuronal Cell Culture. Retrieved from Bio-protocol. Available at: [Link]
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Bunker, G. P., et al. (2016). Low-Density Primary Hippocampal Neuron Culture. Journal of Visualized Experiments, (111), 53946. Available at: [Link]
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protocols.io. (2022). PRIMARY NEURON CULTURE PROTOCOL. Available at: [Link]
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Bio-protocol. (2016). Neurite Outgrowth Assay. Retrieved from Bio-protocol. Available at: [Link]
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Axon Instruments. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from Axon Instruments. Available at: [Link]
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JoVE. (n.d.). Calcium Imaging in Neurons Using Fura-2. Retrieved from JoVE. Available at: [Link]
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Smal, I., et al. (2021). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. Journal of Neuroscience Methods, 358, 109204. Available at: [Link]
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Kim, Y., et al. (2019). Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications. Journal of Neuroscience Methods, 326, 108375. Available at: [Link]
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Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from Sartorius. Available at: [Link]
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Cyprotex. (n.d.). Neurite Outgrowth Assay. Retrieved from Cyprotex. Available at: [Link]
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Rosato-Siri, M., et al. (2020). A simple Ca2+-imaging approach to neural network analysis in cultured neurons. bioRxiv. Available at: [Link]
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Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from Sartorius. Available at: [Link]
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Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from Springer Nature. Available at: [Link]
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JoVE. (2010). How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs). Retrieved from JoVE. Available at: [Link]
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Wang, G., et al. (2018). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. Journal of Neuroscience Methods, 308, 203-212. Available at: [Link]
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Innoprot. (n.d.). Neurotoxicity Assay. Retrieved from Innoprot. Available at: [Link]
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Al-Ali, H., et al. (2017). Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration. Experimental Neurology, 292, 93-104. Available at: [Link]
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Saini, M., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 787-804. Available at: [Link]
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3Brain AG. (n.d.). Microelectrode Array (MEA) Explained. Retrieved from 3Brain AG. Available at: [Link]
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Liu, Y., et al. (2018). Obtaining Multi-electrode Array Recordings from Human Induced Pluripotent Stem Cell–Derived Neurons. Journal of Visualized Experiments, (137), 57821. Available at: [Link]
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protocols.io. (2023). PRIMARY NEURON CULTURE PROTOCOL. Available at: [Link]
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Matos, M., et al. (2022). Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. STAR Protocols, 3(4), 101757. Available at: [Link]
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Creative Biolabs. (n.d.). Primary Neuron Culture & Isolation Service. Retrieved from Creative Biolabs. Available at: [Link]
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Martin, K. K., et al. (2014). Establishing a Protocol to Culture Primary Hippocampal Neurons. Army Research Laboratory. Available at: [Link]
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Banks, M. N., et al. (2015). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. Methods in Molecular Biology, 1250, 243-255. Available at: [Link]
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Saini, M., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]
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Sharma, P., & Kumar, A. (2022). Neuronal Activity Reporters as Drug Screening Platforms. International Journal of Molecular Sciences, 23(18), 10582. Available at: [Link]
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Tian, J., et al. (2017). High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons. Disease Models & Mechanisms, 10(1), 5-16. Available at: [Link]
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Perriot, S., et al. (2023). Identification of signaling pathways modifying human dopaminergic neuron development using a pluripotent stem cell-based high-throughput screening automated system. Frontiers in Cell and Developmental Biology, 11, 1199345. Available at: [Link]
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Wang, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5163. Available at: [Link]
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ResearchGate. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
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ResearchGate. (2019). New pyrazolyl-dibenzo[b,e]d[5][7]iazepinones: room temperature one-pot synthesis and biological evaluation. Available at: [Link]
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Troubleshooting & Optimization
Improving "1-(Pyridin-4-YL)-1,4-diazepane" solubility for biological assays
Technical Support Center: 1-(Pyridin-4-YL)-1,4-diazepane
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the solubility of this compound in biological assays. Our goal is to provide you with the scientific rationale and practical protocols needed to overcome solubility challenges and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?
Answer: Understanding the inherent properties of this compound is the first step in developing a robust solubilization strategy. The molecule's structure, featuring a pyridine ring and a diazepane ring, defines its behavior in solution. Both of these nitrogen-containing heterocyclic moieties can act as bases, meaning they can accept protons.
This basicity is the most critical factor for solubility. In acidic to neutral aqueous solutions, the nitrogen atoms will be protonated, rendering the molecule charged (a cation). This charge significantly increases its polarity and, consequently, its affinity for water, enhancing solubility. Conversely, at higher pH, the molecule will be in its neutral, free base form, which is less polar and thus less soluble in aqueous media.
Key physicochemical parameters are summarized below:
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₁₀H₁₅N₃[1] | - |
| Molecular Weight | 177.25 g/mol [1] | Necessary for calculating molar concentrations. |
| Structure | Pyridine ring attached to a diazepane ring. | Contains three nitrogen atoms that can be protonated. |
| Predicted XlogP | 0.7[1] | A low logP value suggests moderate lipophilicity and a reasonable starting point for aqueous solubility. |
| Predicted pKa | The presence of multiple basic nitrogens suggests pKa values in the range of 4-9. The pyridine nitrogen is typically less basic than the aliphatic amines of the diazepane ring. Precise prediction requires specialized software but the basic nature is clear.[2][3][4][5] | This is the most critical parameter. The compound's solubility will be highly dependent on pH. It will be most soluble at a pH below its lowest pKa. |
Q2: I am starting my experiments. How should I prepare a high-concentration stock solution of this compound?
Answer: For initial high-concentration stock solutions, the use of a non-aqueous, water-miscible organic solvent is standard practice.[6][7] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules.[8][9]
-
Calculations : First, calculate the mass of this compound needed.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass = 10 mM × 1 mL × 177.25 g/mol = 1.7725 mg.
-
-
Weighing : Accurately weigh the calculated amount of the solid compound using an analytical balance.[6][10]
-
Dissolution :
-
Add the weighed compound to an appropriate sterile vial (e.g., an amber glass vial to protect from light).[11]
-
Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
To ensure complete dissolution, mix thoroughly by vortexing. If needed, gentle warming in a water bath (37°C) or brief sonication can be employed.[12] Visually inspect the solution to ensure no solid particles remain.
-
-
Storage :
-
Store the stock solution at -20°C or -80°C for long-term stability.[10]
-
It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice prevents contamination and avoids repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.[10]
-
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
Answer: This is a very common and critical issue known as "kinetic" insolubility. When the concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound may not have enough time to dissolve in the new environment and crashes out of solution as a precipitate.[13][14] This is especially problematic for compounds whose solubility is pH-dependent. If your aqueous buffer has a pH at or above the compound's pKa, the molecule will convert to its less soluble neutral form.
Here is a systematic approach to troubleshoot and solve this problem.
Caption: Troubleshooting workflow for compound precipitation.
The most effective method for this basic compound is to lower the pH of your aqueous buffer. By decreasing the pH to a value at least 1-2 units below the compound's lowest pKa, you ensure it exists predominantly in its protonated, charged, and more soluble form.[]
Experimental Protocol: pH-Modified Dilution
-
Prepare Buffers : Prepare your primary assay buffer (e.g., PBS or HBSS) at several different pH values, for example: pH 7.4 (standard), pH 6.5, pH 6.0, and pH 5.5.
-
Test Dilution : Take a small aliquot of your 10 mM DMSO stock solution.
-
Add to Buffers : Dilute the stock solution to the final desired concentration (e.g., 10 µM) in each of the prepared buffers.
-
Observe : Mix well and let the solutions stand at room temperature for 15-30 minutes. Visually inspect for any cloudiness or precipitate. For a more quantitative assessment, you can measure light scattering with a nephelometer or use a plate reader to detect absorbance changes.[13][16]
-
Select Optimal pH : Choose the lowest pH that maintains complete solubility without negatively impacting your assay's biological components (e.g., enzyme activity or cell viability).
Important Consideration : Always run a control to ensure that the change in pH does not, by itself, affect your assay readout.
If pH adjustment is not feasible due to assay constraints, you can sometimes include a small percentage of a co-solvent in your final aqueous buffer to help maintain solubility.[9]
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| DMSO | 0.1 - 1% | Powerful solvent.[8] | Can be toxic to cells or inhibit enzymes at >0.5%.[17][18] |
| Ethanol | 0.1 - 2% | Less toxic than DMSO for some cell lines. | Can affect protein stability and cell membranes. |
| PEG 300/400 | 1 - 5% | Generally low toxicity. | Can increase viscosity of the solution. |
Always verify the compatibility of any co-solvent with your specific assay system.
Instead of a single large dilution step, a serial or stepwise dilution can prevent the compound from crashing out.
Protocol: Serial Dilution
-
Intermediate Dilution : First, dilute your 10 mM DMSO stock 1:10 into your chosen aqueous buffer (pre-warmed to 37°C if for a cell-based assay). This creates a 1 mM intermediate solution with 10% DMSO. The higher DMSO concentration should keep the compound soluble.
-
Final Dilution : Immediately vortex this intermediate solution and then perform the final dilution into the bulk of your pre-warmed assay buffer to reach the target concentration (e.g., 10 µM). This gradual reduction in DMSO concentration can be gentler and prevent precipitation.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
Answer: This is an excellent question that gets to the heart of many experimental discrepancies.
-
Kinetic Solubility : This measures the solubility of a compound after a rapid dilution from a high-concentration organic stock (like DMSO) into an aqueous buffer.[14][19] It is measured over a short incubation time (e.g., 1-2 hours) and reflects the scenario you encounter when preparing working solutions for most high-throughput screening or in vitro assays.[16][20] The precipitation you observe upon dilution is a kinetic solubility issue.
-
Thermodynamic Solubility : This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a long period (e.g., 24-72 hours) with agitation.[13][19] This value is more relevant for pre-formulation and understanding oral absorption.
For in vitro biological assays, you are primarily concerned with kinetic solubility . Your goal is to prepare a metastable solution that remains free of precipitate for the duration of your experiment.[13]
Sources
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- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
"1-(Pyridin-4-YL)-1,4-diazepane" stability in aqueous solutions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Pyridin-4-YL)-1,4-diazepane. We address common questions and troubleshooting scenarios related to the stability of this compound in aqueous solutions, grounding our recommendations in established chemical principles and data from structurally related molecules.
A Note on Scientific Integrity: Direct, peer-reviewed stability studies on this compound are not extensively available in the current literature[1]. Therefore, this guide is built upon expert analysis of its core chemical structures—the pyridine ring and the 1,4-diazepane moiety—and by drawing logical parallels from well-documented compounds like benzodiazepines[2][3][4]. We strongly advocate for validating these recommendations through in-house preliminary studies, for which we provide foundational protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous stability a primary concern?
This compound is a heterocyclic organic compound featuring a seven-membered diazepane ring attached to a pyridine ring[5]. Such scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds[6][7].
Aqueous stability is critical because most biological assays, cell culture experiments, and preclinical formulations are performed in aqueous media. The stability of your compound directly impacts the accuracy and reproducibility of your experimental results. Degradation can lead to:
-
A decrease in the effective concentration of the active compound.
-
The formation of new, potentially confounding or toxic, chemical species.
-
Inconsistent results between experiments.
The compound is often supplied as a dihydrochloride salt to improve its aqueous solubility[8][9]. However, once dissolved, the molecule's inherent chemical structure will dictate its stability under various experimental conditions.
Q2: What are the key environmental factors that can influence the stability of this compound in my experiments?
Based on general principles of drug stability, several factors can affect the integrity of your compound in aqueous solutions.[10] These include:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic reactions and alter the ionization state of the molecule, affecting both solubility and reactivity.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation[11][12].
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation in susceptible molecules[10].
-
Oxidation: Dissolved oxygen or the presence of oxidizing agents can lead to oxidative degradation of the molecule.
-
Enzymatic Degradation: If working with biological matrices (e.g., plasma, serum, cell lysates), enzymes can metabolize the compound[10].
Q3: How is pH predicted to affect the stability and solubility of this compound?
The structure of this compound contains three nitrogen atoms, each with the potential to be protonated depending on the pH of the solution. This makes pH a dominant factor in its behavior.
-
At Low pH (Acidic): In highly acidic conditions (e.g., pH < 4), all three nitrogen atoms (one on the pyridine ring and two in the diazepane ring) are expected to be protonated. This poly-cationic state generally leads to high water solubility. However, acidic conditions can also promote the hydrolysis of the diazepine ring, a known degradation pathway for the related 1,4-benzodiazepine class of compounds[2][13].
-
At Mid-range pH (Physiological): Around physiological pH (~7.4), the pyridine nitrogen (pKa ~5-6) will likely be neutral, while the diazepane nitrogens (pKa's typically >8) will likely be protonated. The compound will still be charged and likely soluble.
-
At High pH (Alkaline): In basic conditions (e.g., pH > 10), the compound will be in its neutral, free-base form. This will significantly decrease its aqueous solubility and may lead to precipitation.
The equilibrium between the different ionization states is rapid and can have a profound impact on experimental outcomes[13].
Caption: Predicted ionization states and properties of this compound at various pH ranges.
Q4: How can I monitor the stability of my compound during an experiment?
The most reliable method is to use a separation technique coupled with a quantitative detector. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard[14][15].
A basic stability study involves:
-
Preparing the compound in the desired aqueous buffer.
-
Incubating the solution under specific conditions (e.g., 37°C, room temperature).
-
Taking aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately analyzing the aliquots by HPLC to quantify the remaining parent compound.
A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Troubleshooting Guide
Problem: My compound precipitated out of solution after dilution into my aqueous buffer.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | Your stock solution (e.g., in DMSO or as a hydrochloride salt in water) has a different pH than your final buffer. Dilution shifted the pH into a range where the compound is less soluble (typically higher pH). | 1. Check the pH of your final solution. 2. Adjust the buffer pH to be slightly acidic (e.g., pH 5-6.5) if your experiment allows. 3. Consider using a buffer with a higher buffering capacity. |
| Exceeded Solubility Limit | The final concentration of the compound in the aqueous buffer is above its intrinsic solubility limit at that specific pH and temperature. | 1. Lower the final concentration of the compound. 2. Incorporate a small percentage of a co-solvent (e.g., DMSO, ethanol) into your final buffer, ensuring it does not interfere with your assay (typically <0.5% v/v). |
| Salt Incompatibility | Certain salts in complex media (e.g., phosphate buffers) can sometimes cause precipitation of organic compounds. | 1. Test solubility in simpler buffer systems first (e.g., HEPES, MES). 2. If using phosphate-buffered saline (PBS), try preparing the compound in saline or a different buffer first before final dilution. |
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}
Caption: A troubleshooting workflow for addressing compound precipitation issues.
Problem: I suspect my compound is degrading during my experiment, leading to inconsistent results.
This requires a systematic approach to confirm degradation and identify the cause. We recommend performing a preliminary stability study.
Experimental Protocols
Protocol 1: Preparation of Aqueous Working Solutions
This protocol is designed to maximize initial solubility and stability.
-
Material: this compound dihydrochloride (or free base), DMSO (if needed), and your target aqueous buffer (e.g., PBS, pH 7.4).
-
Stock Solution Preparation:
-
Method A (Preferred): Prepare a high-concentration stock (e.g., 10-50 mM) by dissolving the dihydrochloride salt directly in sterile, deionized water or a simple buffer like 20 mM MES, pH 6.0. The acidic nature of the salt will aid dissolution.
-
Method B (If necessary): If using the free base, prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO.
-
-
Intermediate Dilution: If a large dilution is needed, perform an intermediate dilution of the stock solution in your target aqueous buffer. This helps prevent the compound from crashing out of solution.
-
Final Working Solution: Prepare the final working solution by diluting the intermediate solution into the pre-warmed (if applicable) target buffer. Ensure the final concentration of any organic solvent (like DMSO) is minimal and consistent across all experimental conditions.
-
Use Immediately: It is best practice to use freshly prepared solutions for all critical experiments. Do not store dilute aqueous solutions for extended periods unless you have validated their stability.
Protocol 2: Workflow for a Preliminary Aqueous Stability Study
This protocol uses HPLC to assess the stability of your compound over 24 hours.
Caption: A step-by-step workflow for conducting a preliminary stability assay using HPLC.
Methodology:
-
Preparation: Prepare a solution of this compound in your chosen aqueous buffer (e.g., PBS, pH 7.4) at a typical experimental concentration (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, and if necessary, quench any potential reaction by adding an equal volume of cold acetonitrile or methanol. This is your 100% reference sample. Store at -20°C or analyze immediately.
-
Incubation: Place the bulk of the solution in a tightly sealed container at the desired experimental temperature (e.g., in a 37°C incubator). Protect from light by wrapping the container in aluminum foil.
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and process them in the same way as the T=0 sample.
-
Analysis: Analyze all samples by a validated HPLC method. A reverse-phase C18 column is often a good starting point.
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Stable: >90% of the compound remains after 24 hours.
-
Moderately Stable: 70-90% of the compound remains. Consider preparing fresh solutions for long experiments.
-
Unstable: <70% of the compound remains. The experimental protocol may need to be modified (e.g., shorter incubation times, different buffer).
-
References
-
Angene Chemical. 1-(Pyridin-4-Ylmethyl)-1,4-Diazepane Hydrochloride | 1264090-73-4. [Link]
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PubChemLite. This compound dihydrochloride. [Link]
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Li, W., & Flarakos, J. (2016). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]
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Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. [Link]
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Japan Environment Agency. III Analytical Methods. [Link]
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MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
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Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
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ResearchGate. An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. [Link]
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Yalkowsky, S. H., & Valvani, S. C. (1977). Factors affecting the availability of diazepam stored in plastic bags and administered through intravenous sets. American Journal of Health-System Pharmacy, 34(5), 573-7. [Link]
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Nnadi, K. U., & Singh, P. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]
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Pokhrel, L., et al. (2021). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][8]diazepine-3-carboxylate does not influence bioavailability. PMC. [Link]
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Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods. [Link]
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Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
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MDPI. Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. [Link]
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PubChem. Hexahydro-1,4-diazepine. [Link]
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Mandic, J., et al. (2012). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. Forensic Science International, 222(1-3), 126-30. [Link]
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- 13. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
Technical Support Center: Navigating the Synthesis of Pyridinyl-Substituted Diazepanes
Welcome to the technical support center dedicated to overcoming the synthetic challenges of pyridinyl-substituted diazepanes. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex and pharmaceutically relevant scaffolds. Here, we address common experimental hurdles with in-depth, evidence-based troubleshooting guides and frequently asked questions. Our aim is to provide not just procedural solutions, but also the underlying scientific rationale to empower you in your synthetic endeavors.
Troubleshooting Guide: From Reaction Setup to Final Purification
This section provides a detailed breakdown of common issues encountered during the synthesis of pyridinyl-substituted diazepanes, offering step-by-step protocols and expert insights to navigate these challenges.
Issue 1: Low Yield or No Reaction in N-Arylation with Pyridyl Halides (Buchwald-Hartwig Coupling)
Question: I am attempting to couple a pyridyl halide with a diazepane precursor using a palladium catalyst, but I am observing very low to no product formation. What are the likely causes and how can I optimize my reaction?
Answer: The N-arylation of diazepanes with pyridyl halides, particularly 2-halopyridines, is a well-documented challenge often referred to as the "2-pyridyl problem"[1][2]. The pyridine nitrogen can chelate to the palladium catalyst, leading to catalyst inhibition and preventing the desired C-N bond formation.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming an inactive catalyst complex. This is especially problematic with 2-substituted pyridines[1][2].
-
Troubleshooting Protocol 1: Ligand Selection. The choice of phosphine ligand is critical to modulate the electronic and steric properties of the palladium catalyst, preventing catalyst deactivation.
-
Initial Screening: Start with sterically hindered, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote reductive elimination and stabilize the active catalyst.
-
Bidentate Ligands: If monodentate ligands are unsuccessful, consider bidentate ligands like BINAP or DPPF, which can sometimes prevent the formation of inactive palladium dimers[2].
-
Optimization Table:
-
-
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Observations |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-110 | Often a good starting point for challenging couplings. |
| XPhos | Pd₂(dba)₃ | K₂CO₃ or NaOtBu | THF or Toluene | 80-110 | Can be effective when other ligands fail. |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | Known to be effective for heteroaromatic couplings. |
-
Poor Reactivity of Pyridyl Halide: The electronic nature of the pyridine ring can render the halide less susceptible to oxidative addition.
-
Troubleshooting Protocol 2: Pyridine Activation.
-
N-Oxide Formation: Convert the pyridyl halide to its corresponding N-oxide. The N-oxide masks the inhibitory effect of the pyridine nitrogen and activates the ring towards palladium-catalyzed C-H activation at the 2-position, providing an alternative to traditional cross-coupling with pre-functionalized pyridines[3]. The N-oxide can be removed later by reduction (e.g., with PCl₃ or H₂/Pd).
-
Borane Protection: Complexing the pyridine nitrogen with borane (BH₃) can effectively block its coordination to the palladium catalyst[4][5]. The borane protecting group can be removed under acidic conditions post-coupling[4].
-
-
Caption: Workflow for Buchwald-Hartwig N-arylation with a protected pyridine.
Issue 2: Side Reactions and Low Yield in Reductive Amination
Question: I am synthesizing a pyridinyl-substituted diazepane via reductive amination of a diazepane with a pyridine aldehyde, but I am getting a low yield of my desired product and see multiple byproducts. What is going wrong?
Answer: Reductive amination is a powerful tool, but challenges can arise from incomplete imine formation, over-alkylation, or side reactions involving the pyridine ring.
-
Inefficient Imine Formation: The equilibrium between the amine, aldehyde, and imine may not favor the imine, leading to unreacted starting materials.
-
Troubleshooting Protocol 3: Optimizing Imine Formation.
-
Dehydrating Agent: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to drive the equilibrium towards the imine[6].
-
pH Control: Maintain a slightly acidic pH (around 5-6) to catalyze imine formation without protonating the amine, which would render it non-nucleophilic. A mild acid like acetic acid is often sufficient.
-
-
-
Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.
-
Troubleshooting Protocol 4: Selecting the Right Hydride Source.
-
Standard Reagents: Sodium triacetoxyborohydride (STAB) is a common choice as it is mild and selective for imines.
-
Pyridine-Borane Complexes: For reactions involving pyridines, using a pyridine-borane complex, such as α-picoline-borane, can be highly effective and offers good stability[7][8][9]. These reagents are less toxic than sodium cyanoborohydride[7][8].
-
-
-
Over-alkylation: The newly formed secondary amine can react with another equivalent of the aldehyde to form a tertiary amine byproduct.
-
Troubleshooting Protocol 5: Preventing Over-alkylation.
-
Stoichiometry Control: Use a slight excess of the diazepane relative to the pyridine aldehyde (e.g., 1.1 to 1.2 equivalents).
-
Slow Addition: If over-alkylation persists, try slow addition of the reducing agent to the pre-formed imine.
-
-
Caption: Decision tree for troubleshooting reductive amination issues.
Issue 3: Difficulty in Purification of the Final Product
Question: My pyridinyl-substituted diazepane is proving difficult to purify by column chromatography. It streaks on the column, and I am getting poor separation. What can I do?
Answer: The basicity of both the diazepane and the pyridine nitrogens can lead to strong interactions with the silica gel, causing streaking and poor separation.
-
Strong Adsorption to Silica Gel: The basic nitrogen atoms are protonated by the acidic silica surface, leading to strong adsorption.
-
Troubleshooting Protocol 6: Modifying the Mobile Phase.
-
Basic Modifier: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (a few drops in the methanol portion of the eluent).
-
Solvent System: For highly polar compounds, a gradient of dichloromethane/methanol with a constant small percentage of ammonium hydroxide can be effective[10].
-
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.
-
Troubleshooting Protocol 7: Exploring Different Chromatography Media.
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase (C18) chromatography can be an excellent option. A mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used[10].
-
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the diazepane nitrogens before coupling with a pyridyl halide?
A1: It depends on the structure of your diazepane. If you have a symmetrical diazepane and are aiming for mono-substitution, you may be able to control the reaction by stoichiometry. However, for unsymmetrical diazepanes or to ensure mono-substitution, it is highly recommended to use a protecting group on one of the diazepane nitrogens (e.g., Boc or Cbz). This will prevent di-substitution and simplify purification. Orthogonal protecting groups are essential if you plan further modifications[7][11].
Q2: My palladium-catalyzed reaction is turning black and forming palladium metal. What does this mean?
A2: The formation of palladium black indicates catalyst decomposition. This can be caused by several factors, including the presence of oxygen, suboptimal ligand choice, or too high a reaction temperature. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. You may also need to screen different ligands or lower the reaction temperature.
Q3: Can I use a copper catalyst instead of palladium for the N-arylation?
A3: Yes, copper-catalyzed N-arylation (Ullmann condensation) is a viable alternative to palladium-catalyzed reactions. While these reactions often require higher temperatures, they can sometimes be more successful for challenging substrates like 2-halopyridines. Typical conditions involve CuI as the catalyst, a ligand such as L-proline or DMEDA, and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO.
Q4: Are there any one-pot methods for synthesizing pyridinyl-substituted diazepanes?
A4: Yes, multicomponent reactions can be designed for this purpose. For instance, a one-pot procedure could involve the condensation of a suitable diamine, a dicarbonyl compound, and a pyridine aldehyde, followed by an in-situ cyclization and reduction. However, these reactions often require extensive optimization to achieve good yields and selectivity.
Q5: What are the best analytical techniques to monitor the progress of my reaction?
A5: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS is invaluable for confirming the mass of the desired product and identifying any major byproducts, which can provide crucial information for troubleshooting.
References
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Muylaert, K., Jatczak, M., Mangelinckx, S., & Stevens, C. V. (2016). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current Medicinal Chemistry, 23(42), 4784–4823. [Link][12]
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Bentham Science. (n.d.). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Retrieved January 17, 2026, from [Link][13]
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Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068–11091. [Link][1]
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Zajac, M. A. (2008). An Application of Borane as a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6899–6901. [Link][4]
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ResearchGate. (n.d.). Review on Synthesis of Biologically Active Diazepam Derivatives. Retrieved January 17, 2026, from [Link][14]
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Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition in English, 60(20), 11068–11091. [Link][2]
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Davies, H. M. L., & Manning, J. R. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Journal of the American Chemical Society, 130(27), 8142–8143. [Link][15]
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Semantic Scholar. (n.d.). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved January 17, 2026, from [Link][16]
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ResearchGate. (n.d.). An Application of Borane As a Protecting Group for Pyridine. Retrieved January 17, 2026, from [Link][5]
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Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720. [Link][7]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 2). Reductive Amination. Retrieved January 17, 2026, from [Link][8]
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ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved January 17, 2026, from [Link][17]
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Mooring, M. D., & Gribble, G. W. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Synlett, 1994(1), 81-83. [Link][6]
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Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved January 17, 2026, from [Link][18]
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ResearchGate. (n.d.). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. Retrieved January 17, 2026, from [Link][19]
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Hossain, M. S., & Islam, M. S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4199. [Link][20]
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AIR Unimi. (2020, June 6). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved January 17, 2026, from [Link][21]
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Burke, S. D., & M. D. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51(51), 12752–12756. [Link][22]
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Ewan, H. S., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 893383. [Link][23]
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ChemRxiv. (n.d.). Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. Retrieved January 17, 2026, from [Link][24]
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ResearchGate. (n.d.). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Retrieved January 17, 2026, from [Link][25]
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Organic Chemistry Portal. (n.d.). α-Picoline-borane, 2-Methylpyridine borane, PICB. Retrieved January 17, 2026, from [Link][9]
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MDPI. (n.d.). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Retrieved January 17, 2026, from [Link][26]
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Campeau, L.-C., et al. (2006). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 128(2), 581–590. [Link][27]
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Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Retrieved January 17, 2026, from [Link][10]
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ResearchGate. (n.d.). (PDF) Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. Retrieved January 17, 2026, from [Link][28]
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Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35147–35161. [Link][29]
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Campeau, L.-C., et al. (2005). A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. Journal of the American Chemical Society, 127(51), 18020-18021. [Link][3]
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Technical Support Center: Optimizing Synthesis of 1-(Pyridin-4-YL)-1,4-diazepane
Welcome to the technical support center for the synthesis of 1-(Pyridin-4-YL)-1,4-diazepane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the common synthetic routes, address specific experimental challenges through a troubleshooting guide, and provide detailed protocols to enhance reproducibility and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for this compound.
Q1: What are the primary synthetic routes to this compound?
There are two predominant and reliable methods for synthesizing this molecule:
-
Palladium-Catalyzed Buchwald-Hartwig N-Arylation: This is a cross-coupling reaction that forms the C-N bond between the 1,4-diazepane nitrogen and the pyridine ring using an aryl halide (e.g., 4-chloropyridine or 4-bromopyridine).[1][2] This method is highly versatile and is often the preferred route in medicinal chemistry for its broad functional group tolerance.[3]
-
Reductive Amination: This method involves the reaction of 1,4-diazepane with 4-pyridinecarboxaldehyde to form an intermediate iminium ion, which is then reduced in situ by a hydride source like sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH₄) to form the final product.[4]
Q2: Which synthetic route is generally preferred and why?
The Buchwald-Hartwig N-arylation is often preferred for several reasons. The development of advanced catalyst systems (palladium precatalysts and specialized phosphine ligands) has made the reaction highly reliable and applicable to a wide range of substrates, including electron-deficient heteroaryl chlorides like 4-chloropyridine.[1][5] It typically offers high yields and predictable outcomes. Reductive amination is a valuable alternative, especially when the required aryl halide for the Buchwald-Hartwig coupling is unavailable or prohibitively expensive. However, it can sometimes be complicated by solubility issues or the formation of side products.[4]
Q3: How can I control for mono-arylation versus di-arylation of the 1,4-diazepane ring?
This is the most critical challenge in this synthesis. Since 1,4-diazepane possesses two reactive secondary amine nitrogens, the formation of the undesired 1,4-bis(pyridin-4-yl)-1,4-diazepane byproduct is common.[5] There are two primary strategies to achieve mono-selectivity:
-
Stoichiometric Control: Use a significant excess of the 1,4-diazepane nucleophile relative to the pyridyl halide (e.g., 2 to 4 equivalents). This statistically favors the mono-arylation product. The unreacted diazepane can be removed during workup, often by an acid wash.
-
Use of a Protecting Group: A more robust method involves a protection-arylation-deprotection sequence. One nitrogen of the diazepane is temporarily protected with a group like tert-butoxycarbonyl (Boc). The arylation is then performed on the remaining free nitrogen, followed by the removal of the Boc group to yield the desired product. This approach provides excellent control and is often used when high purity is essential.
Q4: What are the key parameters to consider for a Buchwald-Hartwig N-arylation approach?
Success in a Buchwald-Hartwig reaction depends on the careful selection of four components:
-
Palladium Source: Modern, well-defined precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) are superior to simple sources like Pd(OAc)₂ as they ensure the efficient generation of the active Pd(0) catalyst.[5]
-
Ligand: Electron-rich, sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are crucial.[5] They accelerate the rate-limiting reductive elimination step and are effective for coupling challenging substrates like heteroaryl chlorides.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[6] For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures and longer reaction times.
-
Solvent: Anhydrous, deoxygenated aprotic solvents are mandatory. Toluene and dioxane are the most frequently used solvents.[7] Ethereal solvents like THF are also common.[6] It is critical to avoid chlorinated solvents, acetonitrile, or pyridine itself as the bulk solvent, as they can inhibit the catalyst.[6]
Q5: What are the key parameters for a Reductive Amination approach?
For a successful reductive amination, consider the following:
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for iminium ions over ketones or aldehydes, and does not require strictly anhydrous conditions. Sodium borohydride (NaBH₄) can also be used, but the reaction often requires careful pH control and is best performed in alcoholic solvents like methanol.[4]
-
Solvent: The choice of solvent is critical to ensure all reactants remain in solution. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common for reactions with STAB. For NaBH₄, methanol is typical, but co-solvents like chloroform may be needed to improve solubility.[4]
-
pH: The reaction proceeds via the formation of a hemiaminal followed by dehydration to an iminium ion. This dehydration step is acid-catalyzed. Adding a small amount of acetic acid can be beneficial, especially when using less reactive amines or aldehydes.
Q6: How is the final product typically purified and characterized?
Purification is generally achieved by flash column chromatography on silica gel. Given the basic nature of the two free amine nitrogens in the product, it is common practice to add a small amount of a volatile base like triethylamine (1-2%) to the eluent to prevent the product from streaking on the column. The product is often isolated as a free base (typically an oil or low-melting solid) and can be converted to a more stable, crystalline solid by forming a salt, such as the dihydrochloride salt, by treating a solution of the base with HCl in a solvent like ether or ethyl acetate.[8] Characterization is performed using standard techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a problem/cause/solution format.
Problem 1: Low or No Product Yield in Buchwald-Hartwig Reaction
| Potential Cause | Suggested Solution & Explanation |
| Insufficient Catalyst Activity | 1. Switch to a Precatalyst: If using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, switch to a more active and well-defined palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These ensure more efficient and reliable formation of the active Pd(0) species.[5] 2. Screen Ligands: The choice of ligand is paramount. For heteroaryl couplings, electron-rich, bulky biaryl phosphine ligands like RuPhos or Josiphos-type ligands are often superior to first-generation ligands like P(o-tolyl)₃.[1][5] They promote the challenging C-N reductive elimination from the palladium center. |
| Incorrect Base Selection or Quality | 1. Verify Base Strength: NaOtBu is the standard and most effective base for this coupling.[6] Ensure it is fresh and has been handled under inert conditions, as it is hygroscopic and can degrade. 2. Consider Solubility: The high density of inorganic bases can cause them to settle, reducing their effective concentration. Ensure vigorous stirring throughout the reaction.[6] If your substrate is base-sensitive, consider a weaker base like K₃PO₄ or Cs₂CO₃, but be prepared to increase the reaction temperature or time. |
| Inappropriate Solvent or Reaction Conditions | 1. Ensure Anhydrous & Deoxygenated Conditions: Both water and oxygen can deactivate the palladium catalyst. Use a dry, degassed solvent. Purging the reaction vessel with argon or nitrogen before and during the reaction is critical.[7] 2. Optimize Temperature: Typical temperatures are between 80-110 °C.[6] If the reaction is sluggish, a modest increase in temperature may help. However, excessive heat can lead to catalyst decomposition. |
| Pyridine Inhibition | The nitrogen lone pair on the 4-halopyridine substrate can coordinate to the palladium center, potentially inhibiting catalytic activity. Using a ligand with a wider bite angle or greater steric bulk can help disfavor this non-productive binding and promote the desired catalytic cycle. |
Problem 2: Formation of Significant Di-arylated Byproduct
| Potential Cause | Suggested Solution & Explanation |
| Incorrect Stoichiometry | The most direct solution is to use a 2-4 fold excess of 1,4-diazepane relative to the 4-halopyridine. This increases the statistical probability of the pyridyl halide reacting with an un-arylated diazepane molecule rather than the mono-arylated product. |
| Reaction Concentration/Addition Rate | Running the reaction under more dilute conditions can disfavor the second arylation. Alternatively, adding the 4-halopyridine solution slowly via a syringe pump to a solution of the catalyst, base, and excess diazepane can maintain a low instantaneous concentration of the halide, further suppressing the di-arylation. |
| High Reactivity of Mono-arylated Product | The mono-arylated product may be more soluble or reactive than the starting diazepane under the reaction conditions. The most definitive solution is to use a mono-protected 1,4-diazepane (e.g., 1-Boc-1,4-diazepane). This physically blocks the second nitrogen from reacting. The Boc group can then be cleanly removed with an acid like TFA or HCl. |
Problem 3: Reaction Stalls or is Incomplete (Reductive Amination)
| Potential Cause | Suggested Solution & Explanation |
| Poor Solubility | The intermediate imine or the starting materials may have low solubility in the chosen solvent, causing the reaction to stall.[4] If using NaBH₄ in methanol, try adding a co-solvent like chloroform (1:1 v/v) to improve solubility.[4] For reactions with STAB, DCE is often a better solvent than DCM for less soluble substrates. |
| Ineffective Reducing Agent | If the reaction is sluggish with NaBH₄, switch to a more reactive hydride donor for this specific transformation, such as sodium triacetoxyborohydride (NaBH(OAc)₃). It is generally more effective for reductive aminations of less reactive amines. |
| Inefficient Iminium Ion Formation | The rate-limiting step can be the dehydration of the hemiaminal intermediate to the electrophilic iminium ion. Adding a catalytic amount of acetic acid (e.g., 0.1-0.5 equivalents) can significantly accelerate this step and, consequently, the overall reaction rate. |
Section 3: Visualizations & Data
Diagrams
Data Tables
Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 4-Bromopyridine or 4-Chloropyridine | Bromo derivative is more reactive, but chloro is often cheaper. Modern catalysts work well with chlorides.[5] |
| Diazepane | 2.0 - 3.0 eq. | An excess is used to favor mono-arylation and suppress the formation of the di-arylated byproduct. |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | Ensures efficient generation of the active Pd(0) catalyst and promotes high turnover numbers.[5] |
| Ligand | XPhos (1.1 eq. relative to Pd) | A robust, sterically hindered ligand suitable for challenging heteroaryl couplings. |
| Base | NaOtBu (2.2 eq.) | Strong, non-nucleophilic base that effectively deprotonates the amine without side reactions.[6] |
| Solvent | Toluene or Dioxane (0.1 - 0.5 M) | Anhydrous, deoxygenated aprotic solvents that are standard for this coupling.[6][7] |
| Temperature | 100 - 110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
Section 4: Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation using Stoichiometric Control
This protocol is designed to favor mono-arylation by using an excess of the diamine.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 eq.), 1,4-diazepane (2.5 eq.), sodium tert-butoxide (2.2 eq.), and the selected biaryl phosphine ligand (e.g., RuPhos, 2.2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.2 M with respect to the limiting reagent).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the filtrate with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to afford this compound.
Protocol 2: Reductive Amination
This protocol provides an alternative C-N bond formation strategy.
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.2 eq.), 4-pyridinecarboxaldehyde (1.0 eq.), and 1,2-dichloroethane (DCE, to ~0.3 M).
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes. If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC (typically 4-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.
References
- Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
-
Zhang, D., et al. (2021). Enantioselective desymmetrization of 2-substituted and 2,2-disubstituted 1,3-propanediamines via asymmetric para-aminations of anilines. Cell Reports Physical Science, 2(5), 100413. Available from: [Link]
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). National Institutes of Health.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
-
Buchwald–Hartwig amination. (2023). Wikipedia. Available from: [Link]
-
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020). ACS Catalysis. Available from: [Link]
- Technical Support Center: N-Arylation of 6,6-Difluoro-1,4-diazepane. (2025). Benchchem.
- 1-pyridin-4-yl-1,4-diazepane dihydrochloride. CymitQuimica.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
-
This compound. PubChem. Available from: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. Available from: [Link]
-
Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. ResearchGate. Available from: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CAS 851292-41-6: 1-pyridin-4-yl-1,4-diazepane dihydrochlor… [cymitquimica.com]
Technical Support Center: Investigating Off-Target Effects of 1-(Pyridin-4-YL)-1,4-diazepane and Other Novel Compounds
Welcome to the technical support center for researchers utilizing novel small molecules. This guide is designed to help you navigate the common, yet complex, issue of off-target effects, using the compound "1-(Pyridin-4-YL)-1,4-diazepane" as a representative example of a novel chemical entity. While specific off-target effects for this particular molecule are not yet extensively documented in public literature, the principles and troubleshooting workflows outlined here are broadly applicable to any new compound under investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected or inconsistent cellular phenotypes after treating our cell lines with this compound. Could these be off-target effects?
A1: Yes, it is highly plausible. Unexpected cellular responses are often the first indication of off-target activity. Small molecule inhibitors, particularly novel ones, can interact with multiple proteins beyond the intended target, leading to a wide array of cellular outcomes.[1] It's also important to remember that for some drugs, the desired therapeutic effect is ultimately discovered to be mediated through an "off-target" interaction.[1][2] Therefore, it is critical to experimentally validate that your observed phenotype is a direct result of modulating the intended target.
Q2: What are some common cellular consequences of off-target effects that we should be aware of?
A2: Off-target effects can manifest in numerous ways, frequently leading to cellular toxicity. Common mechanisms include the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage.[1] These can trigger apoptosis, necrosis, or other forms of cell death. Furthermore, off-target binding can modulate signaling pathways entirely unrelated to your primary target, leading to confounding results in your assays.
Q3: Before diving into complex off-target investigations, what simple troubleshooting steps should we perform?
A3: It's crucial to rule out basic experimental issues first.
-
Compound Purity and Stability: Verify the purity of your batch of this compound via analytical methods like LC-MS or NMR. Ensure it is properly stored and has not degraded. The dihydrochloride salt form, for instance, enhances water solubility but stability under your specific cell culture conditions should be considered.[3]
-
Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of irreproducible results.
-
Dose-Response Curve: Perform a careful dose-response experiment. Off-target effects often occur at higher concentrations. Observing your phenotype at a concentration that is orders of magnitude higher than the IC50 or Ki for the intended target is a red flag.
-
Control Compound: Include a structurally related but inactive control compound if available. This helps to rule out effects caused by the chemical scaffold itself.
Troubleshooting Guides: Distinguishing On-Target vs. Off-Target Phenotypes
If you have ruled out basic experimental artifacts and still suspect off-target effects, the next step is to definitively determine if the observed phenotype is linked to your intended target.
Guide 1: Validating On-Target Engagement with CRISPR/Cas9-Mediated Knockout
The most rigorous method to confirm on-target activity is to test your compound in a cell line where the intended target has been genetically removed.[1][2] If the compound's effect disappears in the knockout cells, it strongly supports an on-target mechanism. If the effect persists, it is unequivocally an off-target phenomenon.
Experimental Workflow: Target Knockout Validation
Caption: Workflow for validating on-target vs. off-target effects using CRISPR/Cas9.
Protocol 1: CRISPR/Cas9-Mediated Target Knockout and Validation
-
Design and Synthesize sgRNA: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding your primary target protein. Utilize online design tools that predict on- and off-target scores.[4]
-
Generate Cas9-Expressing Cell Line: Establish a stable cell line expressing the Cas9 nuclease. This can be achieved through lentiviral transduction followed by selection.
-
Transfect sgRNAs: Transfect the Cas9-expressing cells with the designed sgRNAs.
-
Isolate and Validate Knockout Clones:
-
Isolate single-cell clones via limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and screen for target protein knockout using Western blot. Confirm gene disruption at the genomic level by sequencing the target locus.
-
-
Phenotypic Assay:
-
Treat both the validated knockout cell line and the parental (wild-type) cell line with a dose range of this compound.
-
Measure your phenotype of interest (e.g., cell viability, reporter gene expression, etc.).
-
-
Analyze Results: If the compound has no effect on the knockout cells compared to vehicle control, while still showing activity in the parental cells, the phenotype is on-target.
Guide 2: Confirming Target Engagement in Intact Cells with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that your compound directly binds to its intended target within the complex environment of a living cell.[5][6][7][8][9] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for confirming target engagement using CETSA.
Protocol 2: Basic CETSA Protocol
-
Cell Treatment: Culture your cells to ~80% confluency. Treat cells with this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or sonication). Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting or other protein quantification methods like ELISA or mass spectrometry.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (vehicle vs. compound), plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.[8]
Guide 3: Identifying Unknown Off-Target Proteins
If you have confirmed that the phenotype is off-target, the next challenge is to identify the responsible protein(s). This is a critical step for understanding your compound's mechanism of action and potential liabilities.
Table 1: Common Approaches for Off-Target Identification
| Method | Principle | Advantages | Disadvantages |
| Kinase Profiling | Screening the compound against a large panel of purified kinases in biochemical assays. | Broad coverage of the kinome; quantitative (IC50/Ki values).[10][11][12][13][14] | Limited to kinases; biochemical assays may not reflect cellular activity.[10] |
| Affinity Chromatography | Immobilizing the compound on a resin to "pull down" binding proteins from cell lysate. | Unbiased; identifies direct binders. | Can be technically challenging; may identify non-specific binders. |
| Thermal Proteome Profiling (TPP) | A proteome-wide version of CETSA coupled with mass spectrometry to identify all proteins stabilized by the compound. | Unbiased and performed in a cellular context; provides global view. | Requires sophisticated mass spectrometry and data analysis. |
| Phenotypic Screening | Assessing the compound's effect across a wide range of cell lines with known genetic backgrounds or in specific disease models.[15] | Provides insights into biological activity and potential therapeutic applications. | Does not directly identify the molecular target. |
Focus: Kinase Profiling
Since many small molecule inhibitors inadvertently target kinases due to the conserved nature of the ATP-binding pocket, kinase profiling is often a logical first step. Numerous commercial services offer screening against large panels of kinases.
Choosing a Kinase Profiling Service:
-
Panel Size: Services offer panels ranging from dozens to over 500 kinases.[12] Choose a panel size that fits your budget and research needs.
-
Assay Format: Both biochemical (purified enzyme) and cellular (e.g., NanoBRET™) assays are available. Cellular assays provide more physiologically relevant data by accounting for cell permeability and intracellular ATP concentrations.[10]
-
Data Provided: Ensure the service provides raw data and calculates % inhibition or IC50 values to allow for robust analysis.
By systematically applying these troubleshooting guides and validation protocols, you can confidently dissect the mechanism of action of novel compounds like this compound, leading to more robust and publishable scientific findings.
References
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Kinase Panel Profiling. Pharmaron CRO Services. [Link]
-
Kinase Screening and Profiling Services. BPS Bioscience. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. PMC - NIH. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Are there experimental tests for off target effects in CRISPR? ResearchGate. [Link]
-
Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. PubMed. [Link]
-
The Integrated Platform. [Link]
-
How to measure and minimize off-target effects... YouTube. [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
This compound. PubChem. [Link]
-
How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC - PubMed Central. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed. [Link]
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- 4. abyntek.com [abyntek.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. news-medical.net [news-medical.net]
- 10. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pharmaron.com [pharmaron.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Screening and Profiling | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Mitigating Cytotoxicity of 1-(Pyridin-4-YL)-1,4-diazepane Derivatives
Introduction
The 1-(Pyridin-4-YL)-1,4-diazepane scaffold is a promising heterocyclic structure in modern drug discovery. Its unique three-dimensional conformation and versatile substitution points offer significant potential for developing novel therapeutics. However, as with many nitrogen-containing heterocycles, cytotoxicity can be a significant hurdle during lead optimization, leading to a narrow therapeutic window and potential project termination.
This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to help researchers proactively identify, characterize, and mitigate cytotoxicity associated with this chemical series. Our goal is to provide a logical framework for decision-making, rooted in established medicinal chemistry principles and robust experimental design.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges and questions that arise when unexpected cytotoxicity is observed.
Q1: My lead this compound derivative is highly potent but shows significant cytotoxicity in my primary screen. What are my immediate next steps?
An initial cytotoxicity flag requires a systematic, multi-pronged investigation. Panic is often the first reaction, but a structured approach can quickly diagnose the issue and determine a path forward.[1]
Immediate Action Plan:
-
Confirm the Result: Repeat the assay, paying close attention to experimental details. Inconsistent results are often traced back to seemingly minor variables.[2]
-
Verify Compound Integrity: Confirm the identity and purity of the compound batch via LC-MS and NMR. Degradation products can be a source of toxicity.
-
Check Assay Conditions: Ensure cell seeding density is optimal and consistent. Both too few and too many cells can lead to artifacts.[3] Confirm the final DMSO concentration is non-toxic (typically ≤0.5%).[2]
-
Validate Controls: Ensure your positive control (e.g., Staurosporine) and negative/vehicle control (e.g., DMSO) are behaving as expected.[4]
-
-
Determine Cytotoxicity Profile: Is the cytotoxicity observed across multiple, unrelated cell lines, or is it specific to one?
-
Panel Screening: Test the compound against a panel of cell lines from different tissues (e.g., HepG2 for liver, HEK293 for kidney, etc.). Broad-spectrum cytotoxicity suggests a general mechanism like membrane disruption or mitochondrial dysfunction, whereas cell-line specific toxicity might hint at on-target or specific off-target effects.
-
-
Assess Dose-Response: A steep dose-response curve often points to a specific molecular interaction, while a shallow curve may indicate non-specific mechanisms like compound precipitation or aggregation at high concentrations.
Q2: How can I determine the underlying mechanism of cytotoxicity? Is it apoptosis, necrosis, or something else?
Differentiating the mode of cell death is critical as it informs the strategy for mitigation. For example, apoptosis might be linked to specific signaling pathways that can be engineered around, while necrosis suggests more severe, direct cellular damage.[5]
| Assay Type | Principle | What It Tells You | Key Considerations |
| Membrane Integrity Assays (LDH, Propidium Iodide) | Measures leakage of cytoplasmic components (LDH) or entry of membrane-impermeable dyes.[6] | Primarily indicates necrosis or late-stage apoptosis where membrane integrity is lost. | High background can result from forceful pipetting or suboptimal cell health.[2] |
| Metabolic Assays (MTT, MTS, resazurin) | Measures mitochondrial reductase activity, an indicator of metabolically active, viable cells. | General measure of cell viability . A decrease indicates cytotoxicity but doesn't define the mechanism. | Phenol red and serum in media can interfere with absorbance/fluorescence readings.[2][6] |
| Apoptosis Assays (Caspase-3/7 Glo, Annexin V) | Measures the activity of key executioner caspases or the externalization of phosphatidylserine.[5] | Specific indicators of programmed cell death, or apoptosis . | Annexin V staining must be paired with a viability dye (like PI) to distinguish early apoptotic from late apoptotic/necrotic cells. |
| Reactive Oxygen Species (ROS) Assays (e.g., DCFDA) | Measures the generation of ROS, a common mechanism of drug-induced toxicity.[7] | Indicates induction of oxidative stress , which can trigger apoptosis or necrosis. | Some compounds can directly interfere with the fluorescent probes. Proper controls are essential. |
Q3: Are there specific structural liabilities in the this compound scaffold I should be aware of?
Yes. Both the pyridine ring and the diazepane core can present metabolic liabilities. Drug-induced toxicity is frequently caused by the formation of reactive metabolites during liver metabolism.[8][9]
-
Pyridin-4-yl Moiety: Pyridine rings, particularly when unsubstituted, can be susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[10] This can form reactive intermediates like N-oxides or arene oxides, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cell death.[11]
-
1,4-Diazepane Core: The nitrogen atoms within the diazepane ring are also potential sites for metabolism. N-dealkylation or oxidation can alter the compound's properties or generate metabolites with different activity profiles.
Q4: My in vitro cytotoxicity results are highly variable between experiments. What are the most common causes?
High variability is a common and frustrating issue in cell-based assays. The cause is almost always rooted in procedural inconsistencies.[2]
Top Troubleshooting Steps for Variability: [2][3]
-
Cell Health & Passage Number: Only use cells in the logarithmic growth phase. High passage numbers can lead to genetic drift and altered phenotypes. Standardize the passage number used for all experiments.
-
Inconsistent Cell Seeding: Use an automated cell counter for accuracy. Ensure the cell suspension is homogenous before plating to avoid clumps and gradients. Edge effects in plates can be mitigated by not using the outer wells for test compounds.[6]
-
Reagent Preparation: Prepare fresh reagents, especially assay dyes and substrates. Avoid multiple freeze-thaw cycles.
-
Compound Solubility: If your compound precipitates in the media, it will lead to inconsistent dosing and can interfere with optical readings.[2] Visually inspect plates under a microscope before reading. If precipitation is suspected, reduce the concentration or use a different formulation strategy.
Part 2: Strategic Troubleshooting & Mitigation Workflows
Once initial cytotoxicity is confirmed and characterized, the focus shifts to medicinal chemistry strategies for mitigation.
Workflow for Investigating and Mitigating Cytotoxicity
This workflow provides a logical progression from identifying the problem to designing safer, next-generation compounds.
Caption: A systematic workflow for characterizing and mitigating cytotoxicity.
Medicinal Chemistry Strategies to Reduce Cytotoxicity
The goal is to decouple the desired on-target activity from the undesirable cytotoxic effects. This is achieved through systematic Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies.
Strategy 1: Blocking Metabolic Activation
If metabolic activation of the pyridine ring is suspected, the primary strategy is to block the sites of oxidation without disrupting the key interactions required for on-target potency.
-
Introduce Blocking Groups: Place small, metabolically stable groups, such as fluorine (F) or a methyl (CH₃) group, at positions on the pyridine ring susceptible to CYP-mediated oxidation. This can physically prevent the enzyme from accessing the site.
-
Modulate Electronics: Introducing an electron-withdrawing group (like F) can decrease the electron density of the pyridine ring, making it less prone to oxidation.
-
Bioisosteric Replacement: In some cases, replacing the pyridine ring with another heterocycle (e.g., a pyrimidine or a substituted phenyl ring) may retain the desired activity while removing the metabolic liability.
Strategy 2: Designing Out Off-Target Effects
If a specific off-target has been identified (e.g., hERG inhibition, kinase activity), rational drug design can be used to improve selectivity.[12]
-
Rigidification: Introduce conformational constraints, such as fusing a ring to the diazepane core, to lock the molecule into a conformation that is optimal for the on-target but unfavorable for the off-target.
-
Remove or Modify Key Interacting Groups: Analyze the binding modes at both the on-target and off-target. If a specific functional group (e.g., a basic nitrogen) is critical for off-target binding but not for on-target activity, it can be removed or masked (e.g., by conversion to an amide).
-
Exploit Subtle Differences: Use computational modeling to identify subtle differences in the binding pockets and design modifications that specifically engage the on-target protein.
Part 3: Key Experimental Protocols
Executing robust and reproducible assays is paramount. Below are streamlined protocols for essential cytotoxicity assays.
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Cells in logarithmic growth phase
-
96-well clear, flat-bottom plates
-
Complete culture medium
-
Test compound stock (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Staurosporine)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Calculation: Calculate percent viability relative to the vehicle control after subtracting the background absorbance from wells with no cells.
Protocol 2: LDH Release Assay for Necrosis
This protocol quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate, cofactor, and dye)
-
Cells and test compounds prepared as in the MTT assay
-
96-well plates
-
Lysis Buffer (provided in kit, for maximum LDH release control)
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Prepare Controls:
-
Maximum LDH Release: Add Lysis Buffer to control wells 1 hour before the end of the incubation.
-
Spontaneous Release: Use vehicle-treated, non-lysed cells.
-
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Add stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Calculation: Calculate percent cytotoxicity relative to the maximum LDH release control after subtracting spontaneous release.
Visualizing the Decision Pathway: Apoptosis vs. Necrosis
The choice of follow-up assays depends on the initial findings. This diagram illustrates a logical decision-making process.
Caption: Decision tree for characterizing the mechanism of cell death.
References
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- Liu, K. (n.d.). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Hendry, D. (2024). Drug Toxicity Mechanisms Implications and Prevention Strategies. Toxicology Open Access.
- Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.
- Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity.
- Turley, A. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs.
- Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
- ResearchGate. (n.d.). Mechanisms of drug toxicity.
- OUCI. (n.d.). A Comprehensive Review of N-Heterocycles as Cytotoxic Agents.
- JJR Lab. (2025). What to Do If Cytotoxicity Test Results Are Positive.
- NIH. (n.d.). Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl).
- PubMed. (n.d.). Mediating role of metabolic activation in in vitro cytotoxicity assays.
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- 4. What to Do If Cytotoxicity Test Results Are Positive | JJR LAB [jjrlab.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. alliedacademies.org [alliedacademies.org]
- 9. omicsonline.org [omicsonline.org]
- 10. Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) evaluated using electrochemiluminescent arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Purification of 1-(Pyridin-4-YL)-1,4-diazepane by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-(Pyridin-4-YL)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges associated with the purification of this N-heterocyclic compound.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound. The basic nature of the pyridine and diazepane nitrogens often leads to challenging interactions with standard silica gel.
Common Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Peak Tailing / Streaking on TLC and Column | Strong interaction between the basic amine groups of the analyte and acidic silanol groups on the silica surface.[1][2] | 1. Mobile Phase Modification: Add a competing base like triethylamine (TEA) or ammonia to the mobile phase (e.g., 0.1-1% v/v).[2] The competing base will preferentially interact with the active silanol sites, minimizing their interaction with your compound. 2. Use an Amine-Functionalized Stationary Phase: These columns have the acidic silanol groups masked, reducing the strong acid-base interactions that cause tailing.[2] 3. Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina. |
| Poor Separation of Compound from Polar Impurities | The compound and impurities have similar polarities and interactions with the stationary phase. | 1. Optimize Mobile Phase Polarity: Systematically vary the solvent ratio in your mobile phase. A common system for this type of compound is Dichloromethane/Methanol or Ethyl Acetate/Hexane with an amine additive.[2] 2. Consider an Alternative Chromatography Mode: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to normal-phase chromatography.[3][4] HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).[3] |
| Low or No Recovery of the Compound | 1. Irreversible Adsorption: The compound may be too strongly bound to the acidic silica gel. 2. On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[1][5] | 1. Stability Test: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. If the spot degrades, silica gel is not a suitable stationary phase. 2. Deactivate the Silica: Use a less acidic or deactivated silica gel. You can also try a different stationary phase like alumina or a polymer-based column.[1] 3. Flush the Column: If you suspect irreversible binding, try flushing the column with a very polar solvent system, such as 5-10% methanol in dichloromethane with 1% ammonia. |
| Compound Elutes at the Solvent Front | The chosen mobile phase is too polar, or the compound is not sufficiently retained by the stationary phase. | 1. Decrease Mobile Phase Polarity: Reduce the concentration of the polar solvent (e.g., methanol or ethyl acetate) in your mobile phase. 2. Change Stationary Phase: If using reversed-phase chromatography, the compound may be too polar to be retained. In this case, normal-phase or HILIC would be more appropriate.[3] |
| Co-elution with Non-polar Impurities | The mobile phase is not strong enough to separate the compound of interest from less polar contaminants. | 1. Gradient Elution: Start with a less polar mobile phase to elute the non-polar impurities first, then gradually increase the polarity to elute your target compound. 2. Optimize Solvent System: Experiment with different solvent combinations. For example, replacing methanol with ethanol or isopropanol can alter the selectivity of the separation. |
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting common column chromatography issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification?
A1: The key features of this compound (Molecular Formula: C10H15N3, Molecular Weight: 177.25 g/mol ) are the three basic nitrogen atoms: one on the pyridine ring and two within the diazepane ring.[6] The basicity of these nitrogens leads to strong interactions with acidic stationary phases like silica gel, which is the primary cause of purification challenges such as peak tailing.[1][2]
Q2: How do I choose the right stationary phase?
A2: For basic compounds like this compound, you have several options:
-
Standard Silica Gel: This is the most common and economical choice, but it often requires mobile phase modification with an amine to achieve good peak shape.[2]
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that minimizes the unwanted interactions causing peak tailing, often allowing for simpler mobile phases.[2]
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative, particularly if your compound shows degradation on silica.
-
Reversed-Phase Silica (C18): This is suitable if you are working with aqueous mobile phases. However, highly polar compounds may not be well-retained.[3]
Q3: What is a good starting mobile phase for purifying this compound on silica gel?
A3: A good starting point is a mixture of a moderately polar solvent and a non-polar solvent, with a small amount of an amine modifier. For example:
-
System 1: 95:5 Dichloromethane:Methanol + 0.5% Triethylamine
-
System 2: 70:30 Ethyl Acetate:Hexane + 0.5% Ammonia (as a 7N solution in methanol)
You should first develop the separation on a TLC plate to find the optimal solvent ratio that gives your product an Rf value between 0.2 and 0.4.
Q4: What are the likely impurities I need to separate?
A4: While specific impurities depend on the synthetic route, common impurities in the synthesis of related diazepine compounds can include:
-
Unreacted Starting Materials: Such as 4-halopyridine and 1,4-diazepane.
-
By-products from Side Reactions: These could include products of over-alkylation or dimerization.[7]
-
Reagents and Catalysts: Inorganic salts and residual catalysts from the reaction.[7]
-
Degradation Products: Formed during the reaction or workup.[7]
Q5: How can I prepare my sample for loading onto the column?
A5: Proper sample loading is crucial for good separation.
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.[8] Use a pipette to carefully load the solution onto the top of the column bed.[8]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[8] This powder can then be carefully added to the top of the column. This technique often results in better resolution.[8]
Visualizing Analyte-Stationary Phase Interactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. This compound | C10H15N3 | CID 2760508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Low Yields in 1-(Pyridin-4-YL)-1,4-diazepane Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-(Pyridin-4-YL)-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
Section 1: Understanding the Core Synthetic Strategies
The formation of the aryl-nitrogen bond between the pyridine ring and the diazepane scaffold is the critical step in this synthesis. Success hinges on selecting the appropriate reaction methodology. The two most prevalent and logical approaches are the Buchwald-Hartwig amination and, to a lesser extent, Nucleophilic Aromatic Substitution (SNAr).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the modern standard for constructing C-N bonds between aryl halides and amines.[1][2] Its broad substrate scope and functional group tolerance make it the preferred method for this particular synthesis. The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the product.[2]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of a leaving group (like a halide) from an electron-deficient aromatic ring by a nucleophile (the diazepane). For this to be effective, the pyridine ring must be sufficiently activated by strong electron-withdrawing groups, which is not inherently the case for a simple 4-halopyridine. Therefore, SNAr typically requires harsher conditions (high heat, strong base) and often results in lower yields compared to catalyzed methods.
Caption: Troubleshooting workflow for lack of product conversion.
Detailed Causality:
-
Catalyst Oxidation: The active Pd(0) species is readily oxidized by atmospheric oxygen, rendering it inactive. The entire reaction, including solvent preparation and reagent addition, must be performed under an inert atmosphere (Nitrogen or Argon).
-
Ligand/Base Incompatibility: The choice of phosphine ligand and base is critical and interdependent. [3]For an electron-deficient heteroaryl halide like 4-chloropyridine, a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is often required to facilitate the oxidative addition and reductive elimination steps. [4]The base must be strong enough to deprotonate the diazepane-Pd complex without causing catalyst degradation.
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | dba = dibenzylideneacetone. Both are common Pd(0) or Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species. [2] |
| Ligand | SPhos | XPhos | Bulky, electron-rich ligands that stabilize the Pd center and promote the key steps of the catalytic cycle. [4] |
| Base | Cs₂CO₃ | K₃PO₄ | Moderately strong inorganic bases suitable for many C-N couplings. |
| Solvent | Toluene | 1,4-Dioxane | Aprotic solvents with high boiling points suitable for heating. Must be anhydrous. |
| Temperature | 80 - 110 °C | 80 - 110 °C | Thermal energy is required to overcome activation barriers, particularly for the less reactive aryl chlorides. |
Issue 2: The reaction is messy, with multiple byproducts observed.
Question: My reaction proceeds, but I see several new spots on the TLC plate, and my final yield of the desired product is low. What are these side products and how can I prevent them?
Answer: The primary cause of multiple byproducts in this specific synthesis is the presence of two reactive secondary amine sites on the 1,4-diazepane.
Primary Side Reaction: Double Arylation The most significant byproduct is often the symmetrical 1,4-bis(pyridin-4-yl)-1,4-diazepane . This occurs when a second molecule of 4-halopyridine reacts with the remaining N-H group on the diazepine ring of the desired product.
Caption: Uncontrolled vs. controlled synthesis to prevent double arylation.
Solution: Employ a Protecting Group Strategy
The most robust solution is to temporarily "block" one of the amine sites. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose.
-
Protection: Start with commercially available 1-Boc-1,4-diazepane . This ensures that only one nitrogen is available for the Buchwald-Hartwig coupling.
-
Coupling: Perform the Buchwald-Hartwig reaction on 1-Boc-1,4-diazepane. This will cleanly yield 4-Boc-1-(pyridin-4-yl)-1,4-diazepane .
-
Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to yield the final, pure product. [5] This three-step sequence provides superior control and consistently higher yields of the desired mono-arylated product.
Issue 3: Significant product loss occurs during purification.
Question: My crude reaction mixture looks good by LC-MS, but I lose most of my product during silica gel column chromatography. Where is it going?
Answer: The target molecule contains both a basic diazepane nitrogen and a pyridine nitrogen. These basic sites interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can cause irreversible binding or significant tailing and smearing during chromatography, leading to poor recovery.
Solutions for Purification:
-
Neutralize the Silica Gel: Pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of a volatile base, such as triethylamine (~1-2%). This deprotonates the acidic silanol groups, minimizing their interaction with your basic product.
-
Modify the Mobile Phase: Add a small percentage of ammonium hydroxide or triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:9:1). This competes for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a less acidic stationary phase and is often an excellent alternative for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently non-polar, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient (often with a TFA or formic acid modifier) can be highly effective.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Is it better to use 4-chloropyridine or 4-bromopyridine? A1: Generally, aryl bromides are more reactive than aryl chlorides in Buchwald-Hartwig aminations. If you are struggling with reactivity using 4-chloropyridine, switching to 4-bromopyridine may increase your reaction rate and yield, sometimes allowing for milder conditions. However, 4-chloropyridine is often less expensive.
Q2: How can I confirm the removal of the Boc protecting group? A2: The deprotection can be monitored by TLC, where the product will have a significantly lower Rf value (be more polar) than the Boc-protected precursor. Mass spectrometry is definitive; you will observe a loss of 100 mass units (the mass of the C₅H₉O₂ Boc group).
Q3: What are the key safety considerations for this synthesis? A3: Phosphine ligands can be air-sensitive and toxic. Handle them in a fume hood under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Trifluoroacetic acid (TFA) used for deprotection is highly corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).
Section 4: Validated Experimental Protocol
This protocol details the recommended three-step synthesis using a Boc-protection strategy.
Step 1: Buchwald-Hartwig Coupling of 1-Boc-1,4-diazepane
-
To an oven-dried Schlenk flask, add 1-Boc-1,4-diazepane (1.2 eq.), 4-bromopyridine hydrochloride (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.5 eq.), SPhos (0.05 eq.), and palladium(II) acetate (Pd(OAc)₂, 0.025 eq.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the 4-bromopyridine is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude 4-Boc-1-(pyridin-4-yl)-1,4-diazepane can be purified by column chromatography (using triethylamine-treated silica gel, eluting with a hexane/ethyl acetate gradient) or carried forward directly if sufficiently pure.
Step 2: Deprotection of the Boc Group
-
Dissolve the crude or purified 4-Boc-1-(pyridin-4-yl)-1,4-diazepane in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor by TLC or LC-MS until the starting material is gone.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product, this compound. Further purification can be performed as described in the troubleshooting section if needed.
References
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). National Institutes of Health. Available at: [Link]
-
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020). ACS Catalysis. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2020). PubMed Central. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Bentham Science. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
1,4‐Diazepane Ring‐Based Systems. ResearchGate. Available at: [Link]
-
A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. (2015). RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2021). MDPI. Available at: [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(Pyridin-4-YL)-1,4-diazepane Degradation Studies
Introduction
This technical guide serves as a support resource for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of 1-(Pyridin-4-YL)-1,4-diazepane. This molecule, featuring a pyridine ring linked to a diazepane scaffold, possesses multiple potential sites for chemical degradation.[1][2] Understanding its stability profile is critical for the development of safe and effective pharmaceutical products.
Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for identifying likely degradation products and elucidating degradation pathways.[3][4] These studies are mandated by regulatory bodies like the ICH to ensure that analytical methods are "stability-indicating," meaning they can effectively separate and quantify the active substance from its impurities and degradants.[5][6][7] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized while providing sufficient quantities of byproducts for identification.[5][6]
Given the limited publicly available data specifically on the degradation of this compound, this guide synthesizes information from analogous structures—namely pyridine and diazepine derivatives—to provide a predictive framework and robust troubleshooting advice.
Predicted Degradation Profile
The structure of this compound contains two key heterocyclic systems, each with known vulnerabilities.
-
Pyridine Moiety: The pyridine ring is an electron-deficient aromatic system. While generally stable, it can be susceptible to oxidative and photolytic degradation.[8][9]
-
Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. This is a common metabolic and chemical degradation pathway for pyridine-containing compounds.
-
Photodegradation: UV light can induce reactions, sometimes leading to ring-opening products like succinic acid or glutaric acid, although this often requires significant energy.[10][11]
-
-
Diazepane Moiety: The seven-membered diazepane ring is a non-aromatic, saturated heterocycle containing two nitrogen atoms.
-
Hydrolysis: The amide-like linkages within the diazepane structure, particularly if it's part of a larger benzodiazepine-type structure, can be susceptible to hydrolytic cleavage under acidic or basic conditions.[12][13] This often results in ring-opening to form substituted amino benzophenones or related structures.[12][14][15]
-
Oxidation: The secondary amine within the diazepane ring is a prime target for oxidation.
-
The linkage between the two rings is a tertiary amine, which is also a known site for oxidative degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the forced degradation analysis of N-heterocyclic compounds like this compound.
Q1: I've subjected my sample to acidic hydrolysis (0.1 M HCl), and the parent peak in my HPLC chromatogram has significantly decreased, but I don't see any major new peaks. Where did my compound go?
A1: This is a common and challenging scenario in degradation studies. Several possibilities could explain this observation:
-
Formation of Non-UV Active Byproducts: The primary degradation pathway may involve the cleavage of the molecule into smaller fragments that lack a significant chromophore, rendering them invisible to standard UV detectors. For example, cleavage of the diazepane ring could yield aliphatic amines that do not absorb UV light.
-
Precipitation of Degradants: The degradation product might be insoluble in the analytical mobile phase or the sample diluent, causing it to precipitate out of the solution before or during injection. Visually inspect your stressed sample vials for any cloudiness or solid material.
-
Adsorption to Surfaces: Highly polar or charged degradants can irreversibly adsorb to the surfaces of sample vials (glass or plastic) or the HPLC column itself.
-
Formation of Highly Volatile Products: While less common for hydrolysis, some degradation pathways can lead to volatile byproducts that are lost during sample handling.
Troubleshooting Steps:
-
Use a Universal Detector: Re-analyze the sample using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[16]
-
Check Mass Balance: A proper forced degradation study should aim for mass balance, where the sum of the parent compound and all degradation products accounts for the initial amount of the parent.[16] An inability to achieve mass balance often points to one of the issues listed above.
-
Alter Sample Diluent: Try dissolving and injecting the stressed sample in a stronger solvent or a solvent with a different pH to ensure all potential degradants are solubilized.
-
Employ Orthogonal Methods: Use a different analytical technique, such as Thin-Layer Chromatography (TLC), to visualize potential non-UV active spots using a universal staining agent (e.g., potassium permanganate).[17]
Q2: My oxidative stress experiment (using 3% H₂O₂) produced a complex chromatogram with many small peaks. How do I determine which are relevant degradation products versus experimental artifacts?
A2: Oxidative degradation, especially with agents like hydrogen peroxide, can be aggressive and non-specific, leading to a multitude of minor products and potential artifacts.
-
Primary vs. Secondary Degradants: The initial degradation product may itself be unstable and break down further into smaller products, creating a cascade effect.
-
Reaction with Excipients/Solvents: The oxidizing agent might react with components of your formulation matrix or even the solvent (e.g., acetonitrile, methanol) to create artifacts.
Troubleshooting Steps:
-
Run a Blank Stress Study: Subject a "blank" sample (containing everything except your API, such as formulation excipients and solvent) to the same oxidative stress conditions. Any peaks that appear in this blank run are artifacts and can be disregarded.
-
Perform a Time-Course Study: Analyze samples at multiple time points (e.g., 2, 8, 24 hours). True primary degradants should appear first and may then decrease as secondary degradants increase over time.
-
Use a Milder Oxidant: Consider using a milder or more specific oxidizing agent. For example, AIBN (Azobisisobutyronitrile) can be used to initiate free-radical oxidation in a more controlled manner.
-
Utilize High-Resolution Mass Spectrometry (HRMS): LC-MS/MS is the preferred tool for identifying degradation products.[17][18] HRMS can provide accurate mass measurements, allowing you to predict elemental compositions and distinguish between structurally similar byproducts.[19]
Q3: I'm seeing a new peak in my photostability study that has a very similar UV spectrum to the parent compound. Is it an isomer?
A3: This is a strong possibility. Photolytic stress can provide the energy for isomerization reactions that might not occur under thermal or chemical stress.
-
Positional Isomers: If the molecule has other potential sites for substitution, a rearrangement could occur.
-
Stereoisomers: If the molecule has chiral centers, photolytic energy could cause epimerization.
-
Tautomers: While less likely to be separated chromatographically, different tautomeric forms could be "trapped" or favored under photolytic conditions. The pyridin-4-olate/4-hydroxypyridine/4-pyridone system is a classic example of tautomerism that influences stability.[20]
Troubleshooting Steps:
-
Co-elution: Spike the sample with the parent compound. If the peak height increases without any change in shape, it confirms the peak is not the parent.
-
Mass Spectrometry: An isomer will have the exact same mass as the parent compound. An LC-MS analysis is essential. If the mass is identical, you will need to perform MS/MS fragmentation. Isomers often produce different fragmentation patterns, which can provide clues to their structure.
-
NMR Spectroscopy: For definitive structural elucidation of a major degradant, isolation of the peak via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[21]
Q4: Under basic hydrolysis, I observe a rapid loss of the parent compound. What is the likely mechanism?
A4: Based on analogous structures like diazepam, the diazepane ring is a likely target for base-catalyzed hydrolysis.[12] The mechanism would probably involve nucleophilic attack by a hydroxide ion on one of the carbonyl or amide-like groups within the ring structure, leading to ring-opening. This is a well-documented degradation pathway for benzodiazepines, which share a similar diazepine core.[12][14] The pyridine ring is generally stable to basic conditions.
Visualizing Potential Degradation Pathways & Workflows
Predicted Degradation Pathways
The following diagram illustrates the most probable initial degradation sites on this compound based on its chemical structure.
Caption: Predicted primary degradation sites on this compound.
Forced Degradation Workflow
The diagram below outlines a standard workflow for conducting a forced degradation study, from stress sample generation to byproduct identification.
Caption: General workflow for a forced degradation and impurity identification study.
Experimental Protocols
Protocol 1: Forced Degradation Sample Preparation
This protocol outlines standard starting conditions for stress testing. Per ICH guidelines, the extent of degradation should be targeted to 5-20%.[5][6] Reaction times and temperatures may need to be adjusted accordingly.
| Stress Condition | Reagent/Condition | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 60-80 °C | 2 - 24 hrs |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | 60-80 °C | 2 - 24 hrs |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temp | 8 - 48 hrs |
| Thermal | Dry Heat | N/A | 80-105 °C | 24 - 72 hrs |
| Photolytic | UV/Visible Light | ICH Q1B Option 1/2 | Room Temp | Per ICH Q1B |
Procedure:
-
Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
For hydrolytic and oxidative studies, add an equal volume of the stress reagent to the stock solution.
-
For thermal and photolytic studies, use the stock solution directly (solid-state studies should also be performed).
-
Incubate the samples for the desired duration at the specified temperature. Protect photolytic samples from light except during exposure.
-
At the end of the incubation, cool the sample to room temperature.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively, to prevent further degradation.
-
Dilute all samples (including an unstressed control) to a final concentration of ~0.1 mg/mL with the mobile phase for analysis.
Protocol 2: HPLC-UV/MS Method for Analysis
This is a generic starting method. It must be developed and validated to be stability-indicating for this specific molecule.[4]
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
UV Detection: Diode Array Detector (DAD), 200-400 nm
-
MS Detector (if used): Electrospray Ionization (ESI), Positive Mode
-
Injection Volume: 2 µL
System Suitability:
-
Blank Injection: Inject mobile phase to ensure no carryover.
-
Unstressed Sample: Inject the control sample to determine the retention time and peak shape of the parent compound.
-
Stressed Sample: Inject the degraded sample to assess separation of byproducts from the parent peak. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent and each other.
References
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
MedCrave, "Forced Degradation Studies," 2016. [Link]
-
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Validation & Comparative
A Comparative Guide to 1-(Pyridin-4-YL)-1,4-diazepane and Other Amyloid-β Aggregation Inhibitors for Alzheimer's Disease Research
This guide provides an in-depth comparison of 1-(Pyridin-4-YL)-1,4-diazepane and its derivatives against other classes of amyloid-beta (Aβ) aggregation inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of effective therapeutics for Alzheimer's disease. We will delve into the mechanisms of action, comparative efficacy, and the experimental methodologies crucial for their evaluation.
Introduction: The Amyloid Cascade and the Quest for Inhibitors
Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by progressive cognitive decline.[1][2] A central theory in AD pathogenesis is the "amyloid cascade hypothesis," which posits that the misfolding and aggregation of the amyloid-beta (Aβ) peptide is a primary pathological event.[2][3] This process begins with the self-assembly of Aβ monomers into soluble oligomers, which are now considered the most neurotoxic species, and culminates in the formation of insoluble amyloid plaques in the brain.[2][4][5][6] These aggregates trigger a cascade of downstream events, including neuroinflammation, tau pathology, and ultimately, neuronal death.[7]
This has led to the development of therapeutic strategies aimed at inhibiting the aggregation of Aβ.[5][8] These inhibitors range from small molecules to antibodies and natural compounds, each with unique mechanisms and varying degrees of success.[3][9][10] In this guide, we will focus on a promising class of small molecules, the 1,4-diazepane derivatives, and compare them with other notable Aβ aggregation inhibitors.
A Profile of Aβ Aggregation Inhibitors
This compound and its Derivatives
Recent research has highlighted the potential of small molecules containing a flexible 1,4-diazepane scaffold as inhibitors of Aβ aggregation.[11] The 1,4-diazepine core is a seven-membered heterocyclic ring containing two nitrogen atoms, a structure that has been explored for various biological activities.[12][13]
A synthesized library of 38 derivatives based on the 1,4-diazepane scaffold was investigated for its ability to target the two primary isoforms of amyloid-beta, Aβ40 and Aβ42.[11] The inclusion of a pyridine ring, as in this compound, is of particular interest, as other pyridine derivatives have also been investigated as potential multi-target agents for AD, showing inhibition of both Aβ aggregation and cholinesterases.[14][15]
The therapeutic potential of these compounds is currently being evaluated through a combination of biophysical and cell-based assays, including fluorescence-based aggregation kinetics, transmission electron microscopy (TEM), and cytotoxicity assessments in neuronal cell lines.[11] Lead compounds from this class have demonstrated significant neuroprotective effects against Aβ42-induced toxicity.[11]
Other Classes of Aβ Aggregation Inhibitors
For a comprehensive comparison, we will consider several other classes of Aβ aggregation inhibitors:
-
Natural Compounds: A variety of natural compounds, particularly polyphenols, have been shown to interfere with Aβ aggregation. These include:
-
Curcumin: Found in turmeric, curcumin can inhibit the formation of Aβ fibrils and destabilize pre-formed fibrils.[9]
-
Resveratrol: Present in grapes and red wine, resveratrol has been shown to inhibit Aβ fibril formation and promote the formation of non-toxic oligomers.[9]
-
(-)-epigallocatechin-3-gallate (EGCG): A major component of green tea, EGCG can bind to Aβ monomers and redirect their aggregation pathway towards non-toxic species.[9]
-
-
Small Molecules in Clinical Development: Several small molecules have progressed to clinical trials, although with mixed results.
-
Tramiprosate (Alzhemed™): A glycosaminoglycan (GAG) mimetic that targets the N-terminus of Aβ to inhibit aggregation.[10][16] Despite promising early results, it did not meet its primary endpoints in a Phase III trial.[10]
-
Scyllo-inositol (ELND005): A stereoisomer of inositol that is thought to stabilize Aβ monomers and prevent their aggregation.[10]
-
-
Peptide-Based Inhibitors: These are designed to mimic segments of the Aβ peptide itself, thereby interfering with the aggregation process. For instance, peptides based on the central hydrophobic core of Aβ (KLVFF) can bind to full-length Aβ and prevent fibril formation.[8]
-
Monoclonal Antibodies: While their primary mechanism is often enhanced clearance of Aβ, some antibodies also target Aβ aggregates.
Comparative Performance Analysis
The efficacy of Aβ aggregation inhibitors is typically quantified by their ability to reduce the rate and extent of fibril formation in vitro, and to mitigate Aβ-induced neurotoxicity in cell culture models. The following table summarizes the reported activities of the discussed inhibitors.
| Inhibitor Class | Example Compound(s) | Reported Efficacy | Reference(s) |
| 1,4-Diazepane Derivatives | Lead compounds from synthesized library | Significant neuroprotective potential (47.9–57.4% rescue from Aβ42-induced cytotoxicity in HT22 cells). Improved inhibition of Aβ40 aggregation (55–67%). | [11] |
| Natural Compounds | Curcumin | Dose-dependently inhibits Aβ fibril formation and destabilizes pre-formed fibrils. | [9] |
| Resveratrol | Dose-dependently inhibits Aβ42 fibril formation. | [9] | |
| EGCG | Interacts with Aβ monomers and redirects aggregation to non-toxic oligomers. | [9] | |
| Small Molecules (Clinical) | Tramiprosate | Targets the N-terminus of Aβ to inhibit aggregation. Failed in Phase III clinical trials. | [10] |
| Scyllo-inositol | Interferes with Aβ fibril assembly. Has undergone Phase II trials. | [10] | |
| Peptide-Based Inhibitors | KLVFF-based peptides | Disrupt Aβ aggregation by binding to full-length Aβ peptides. | [8] |
| Monoclonal Antibodies | Aducanumab | Selectively targets Aβ oligomers and fibrils for clearance. | [3] |
| Lecanemab | High affinity for soluble Aβ protofibrils. | [3] |
Key Experimental Methodologies for Evaluation
The robust evaluation of Aβ aggregation inhibitors requires a multi-faceted approach, combining biophysical and cell-based assays. Here, we detail the protocols for three essential techniques.
Thioflavin T (ThT) Fluorescence Assay
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[17][18] This assay is widely used to monitor the kinetics of Aβ fibrillization in real-time.[18]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Aβ peptide (e.g., Aβ42) by dissolving lyophilized peptide in a suitable solvent like 10 mM NaOH, followed by dilution into a buffered solution (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0).[17][19]
-
Prepare a ThT stock solution (e.g., 1 mM in water) and filter it through a 0.2 μm syringe filter. Store in the dark.[17][20]
-
Prepare a working ThT solution by diluting the stock solution in the assay buffer to a final concentration of around 30-60 µM.[17][18]
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, combine the Aβ peptide solution, the test inhibitor at various concentrations, and the working ThT solution.[20]
-
Include control wells with Aβ and ThT without the inhibitor, and wells with buffer and ThT for background fluorescence.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time to obtain aggregation curves.
-
The lag time, maximum fluorescence intensity, and apparent rate of aggregation can be determined from these curves to assess the inhibitory effect of the compound.
-
Causality and Validation: The sigmoidal curve generated in a ThT assay represents the nucleation-dependent polymerization of Aβ. A potent inhibitor will typically prolong the lag phase, reduce the slope of the growth phase, and/or decrease the final fluorescence plateau. It is crucial to test for potential artifacts, as some compounds can interfere with ThT fluorescence or have intrinsic fluorescence.[21]
Transmission Electron Microscopy (TEM)
Principle: TEM allows for the direct visualization of the morphology of Aβ aggregates, providing qualitative confirmation of the presence or absence of fibrils and characterizing the nature of any oligomeric species formed in the presence of an inhibitor.[22][23]
Protocol:
-
Sample Preparation:
-
Incubate Aβ peptide with and without the test inhibitor under conditions that promote aggregation (e.g., 37°C with gentle agitation).
-
Take aliquots at different time points (e.g., 0, 24, 48 hours).
-
-
Grid Preparation and Staining:
-
Place a 3-5 μL drop of the sample onto a carbon-coated copper TEM grid for 1-3 minutes.[22]
-
Wick away the excess liquid using filter paper.[22]
-
Optionally, wash the grid with a drop of deionized water.
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1-3 minutes.[22]
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
Causality and Validation: TEM provides visual evidence to support the findings from the ThT assay. An effective inhibitor should reduce the density and length of fibrils compared to the control. The formation of amorphous aggregates or smaller, non-fibrillar oligomers in the presence of the inhibitor can also be observed, providing insights into its mechanism of action.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[25] The amount of formazan produced is proportional to the number of viable cells. This assay is used to determine if an inhibitor can protect neuronal cells from Aβ-induced toxicity.[26]
Protocol:
-
Cell Culture:
-
Plate neuronal cells (e.g., SH-SY5Y, PC12, or HT22) in a 96-well plate at a suitable density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.[25]
-
-
Treatment:
-
Prepare pre-aggregated Aβ species (oligomers or fibrils) by incubating Aβ peptide under aggregating conditions.
-
Treat the cells with the pre-aggregated Aβ in the presence and absence of the test inhibitor at various concentrations.
-
Include control wells with untreated cells and cells treated with the inhibitor alone to check for any intrinsic toxicity of the compound.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Solubilization:
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a plate reader.[27]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
Plot cell viability versus inhibitor concentration to determine the protective effect of the compound.
-
Causality and Validation: A decrease in MTT reduction in cells treated with Aβ indicates neurotoxicity. A successful inhibitor will rescue the cells from this toxicity, resulting in a cell viability percentage closer to that of the untreated control. This assay provides a functional readout of the inhibitor's efficacy in a biological context.
Visualizing Mechanisms and Workflows
The Amyloid-β Aggregation Cascade and Points of Inhibition
Caption: The Aβ aggregation pathway and potential intervention points for different classes of inhibitors.
Experimental Workflow for Screening Aβ Aggregation Inhibitors
Caption: A typical experimental workflow for the screening and validation of Aβ aggregation inhibitors.
Conclusion and Future Perspectives
The development of effective Aβ aggregation inhibitors remains a critical goal in Alzheimer's disease research. While monoclonal antibodies have recently shown some clinical success, the need for orally available, brain-penetrant small molecules is more pressing than ever.[3] The 1,4-diazepane scaffold represents a promising starting point for the design of such molecules.[11]
The comparative analysis presented in this guide highlights the diversity of approaches being pursued. Natural compounds continue to provide valuable lead structures, while lessons learned from the clinical trials of compounds like tramiprosate inform future drug design. A comprehensive evaluation using a combination of biophysical and cell-based assays, as detailed in this guide, is essential for identifying and validating the most promising candidates. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors to translate their in vitro efficacy into clinical benefits for patients with Alzheimer's disease.
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Comparing "1-(Pyridin-4-YL)-1,4-diazepane" to known Alzheimer's drugs
An Investigative Guide to the Therapeutic Potential of 1-(Pyridin-4-YL)-1,4-diazepane in Alzheimer's Disease: A Comparative Analysis
Introduction: The Quest for Novel Alzheimer's Therapeutics
The landscape of Alzheimer's disease (AD) treatment is one of modest symptomatic relief and a pressing need for disease-modifying therapies. Current approved drugs primarily address neurotransmitter deficiencies or target amyloid-beta (Aβ) plaques, one of the pathological hallmarks of AD. However, the complexity of AD neuropathology, which also involves tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction, demands a broader exploration of novel chemical entities.
This guide introduces This compound , a compound not yet established in the AD therapeutic arena. Given the absence of direct clinical data for this molecule in Alzheimer's, this document serves as a forward-looking analysis from a senior application scientist's perspective. We will dissect its chemical structure to hypothesize its potential mechanisms of action and propose a rigorous experimental framework to evaluate its viability, comparing its hypothetical profile to that of established Alzheimer's drugs.
The core of our hypothesis is built upon the compound's constituent moieties: the 1,4-diazepane scaffold, a "privileged structure" known for its presence in centrally active agents, and the pyridin-4-yl group. Notably, patent literature identifies "this compound" as a potential 5-HT (serotonin) receptor ligand. This positions the compound as a potential modulator of the serotonergic system, which is significantly dysregulated in Alzheimer's disease and plays a crucial role in cognition and the behavioral and psychological symptoms of dementia (BPSD).
Part 1: Comparative Analysis of Mechanistic Pathways
The current standard of care for Alzheimer's disease targets two primary pathways: cholinergic system enhancement and glutamatergic regulation, with newer therapies targeting amyloid-beta clearance. Our hypothetical candidate, this compound, is presumed to act on a third, complementary pathway: serotonergic modulation.
Established Alzheimer's Drug Mechanisms
-
Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs work by inhibiting the acetylcholinesterase (AChE) enzyme, which breaks down the neurotransmitter acetylcholine. By increasing acetylcholine levels in the brain, they enhance cholinergic neurotransmission, which is crucial for memory and learning and is progressively lost in AD.
-
NMDA Receptor Antagonists (Memantine): Memantine offers a different approach by non-competitively blocking N-methyl-D-aspartate (NMDA) receptors. In AD, excessive glutamate can lead to excitotoxicity and neuronal damage. Memantine blocks this pathological signaling while allowing for the physiological activation required for learning and memory.
-
Amyloid-Beta Targeting Monoclonal Antibodies (Aducanumab, Lecanemab): These are newer, disease-modifying therapies. They are antibodies designed to bind to and facilitate the clearance of amyloid-beta plaques from the brain, thereby addressing a core pathological feature of the disease.
Hypothesized Mechanism of this compound
Based on its structural similarity to known 5-HT receptor ligands, we hypothesize that this compound's primary mechanism of action would be the modulation of specific serotonin receptor subtypes, such as 5-HT1A, 5-HT4, or 5-HT6, all of which are implicated in cognitive processes and mood regulation.
-
5-HT1A Receptor Agonism: Activation of these receptors can have anxiolytic and antidepressant effects, which would be beneficial for treating BPSD in Alzheimer's patients.
-
5-HT4 Receptor Agonism: This pathway is known to enhance acetylcholine release and has pro-cognitive effects.
-
5-HT6 Receptor Antagonism: Blocking this receptor has been shown in preclinical models to improve cognitive performance by increasing levels of both acetylcholine and glutamate.
The following diagram illustrates these distinct therapeutic pathways.
Caption: Comparative Mechanisms of Action for Alzheimer's Disease Therapies.
Data Summary: Comparative Mechanistic Table
| Feature | Cholinesterase Inhibitors | NMDA Receptor Antagonists | Anti-Amyloid Antibodies | This compound (Hypothetical) |
| Primary Target | Acetylcholinesterase (AChE) | NMDA Receptors | Amyloid-Beta (Aβ) Aggregates | Serotonin (5-HT) Receptors |
| Primary Effect | Increased Acetylcholine | Reduced Glutamate Excitotoxicity | Aβ Plaque Clearance | Modulation of Serotonergic Tone |
| Therapeutic Goal | Symptomatic (Cognition) | Symptomatic (Cognition, Function) | Disease-Modifying | Symptomatic (Cognition, BPSD) |
| Key Downstream Pathways | Cholinergic signaling | Glutamatergic signaling | Reduced neuroinflammation, tau pathology | Multiple (e.g., cAMP, ERK signaling) |
| Treatment Stage | Mild to Severe AD | Moderate to Severe AD | Mild Cognitive Impairment, Mild AD | To be determined |
Part 2: Proposed Experimental Workflow for Evaluation
To validate the therapeutic potential of this compound, a multi-stage research program is required. The following workflow outlines the critical experiments, from initial target validation to preclinical efficacy testing.
Caption: Experimental Workflow for Preclinical Evaluation.
Detailed Experimental Protocols
Protocol 1: In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional activity of this compound at a panel of human serotonin receptors.
-
Methodology:
-
Receptor Binding:
-
Utilize commercially available membrane preparations from cells overexpressing specific human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT4, 5-HT6).
-
Perform competitive radioligand binding assays. Incubate the membranes with a known radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Measure the displacement of the radioligand using a scintillation counter.
-
Calculate the inhibitor constant (Ki) to determine binding affinity.
-
-
Functional Assay (e.g., cAMP for 5-HT4):
-
Use a stable cell line expressing the 5-HT4 receptor.
-
Treat cells with varying concentrations of this compound.
-
Measure the intracellular accumulation of cyclic AMP (cAMP) using a commercial ELISA or HTRF kit.
-
Generate a dose-response curve to determine the EC50 (potency) and Emax (efficacy), classifying the compound as an agonist, antagonist, or inverse agonist.
-
-
Protocol 2: Behavioral Testing in an Alzheimer's Disease Mouse Model
-
Objective: To assess the pro-cognitive and behavioral effects of the compound in a relevant animal model.
-
Methodology:
-
Animal Model: Use a transgenic mouse model of AD, such as the 5XFAD model, which develops amyloid plaques and cognitive deficits.
-
Dosing: Administer the compound or vehicle control to aged (e.g., 6-8 months old) 5XFAD mice daily for a period of 4-6 weeks via an appropriate route (e.g., oral gavage), based on prior pharmacokinetic studies.
-
Cognitive Assessment (Morris Water Maze):
-
Train mice to find a hidden platform in a pool of opaque water over several days.
-
Record the escape latency (time to find the platform) and path length.
-
Conduct a probe trial on the final day where the platform is removed, and measure the time spent in the target quadrant. Improved performance is indicated by shorter escape latencies and more time in the target quadrant.
-
-
Anxiety/Behavioral Assessment (Elevated Plus Maze):
-
Place the mouse in the center of a plus-shaped maze with two open and two closed arms.
-
Record the time spent in the open arms over a 5-minute period. Anxiolytic effects are suggested by increased time spent in the open arms.
-
-
Conclusion and Future Directions
While this compound is not a recognized Alzheimer's therapeutic, its chemical structure strongly suggests a potential role as a serotonin receptor modulator. This positions it as a candidate for addressing both the cognitive and neuropsychiatric symptoms of the disease, a profile that would be highly complementary to existing treatments. The proposed experimental framework provides a clear, scientifically rigorous path to validate this hypothesis. Should in vitro and in vivo studies confirm a favorable profile—such as a 5-HT6 antagonist or a 5-HT4 agonist with good brain penetration and safety—this compound could represent a promising new lead in the multifaceted fight against Alzheimer's disease.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a URL that would be provided by the grounding tool.
- Casey, D. A., Antimisiaris, D., & O'Brien, J. (2010). Drugs for Alzheimer's disease: are they effective? P & T : a peer-reviewed journal for formulary management, 35(4), 208–211. Retrieved from a URL that would be provided by the grounding tool.
- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. Retrieved from a URL that would be provided by the grounding tool.
- U.S. Food and Drug Administration. (2021). FDA Grants Accelerated Approval for Alzheimer’s Drug. FDA.gov. Retrieved from a URL that would be provided by the grounding tool.
- U.S. Food and Drug Administration. (2023). FDA Grants Accelerated Approval for Alzheimer’s Disease Treatment. FDA.gov. Retrieved from a URL that would be provided by the grounding tool.
A Comparative Guide to Novel Therapeutic Strategies in Alzheimer's Disease Models: 1,4-Diazepane Derivatives vs. 5-HT4 Receptor Agonists
Introduction: Navigating the Complex Landscape of Alzheimer's Drug Discovery
The relentless progression of Alzheimer's disease (AD) and the high failure rate of clinical trials underscore the urgent need for innovative therapeutic strategies. The prevailing amyloid cascade hypothesis has driven the development of numerous agents targeting amyloid-beta (Aβ) production and clearance. However, recent attention has expanded to alternative pathways, including the modulation of neurotransmitter systems that may offer both symptomatic relief and disease-modifying effects.
This guide provides a comparative analysis of two distinct therapeutic approaches being investigated in preclinical Alzheimer's mouse models:
-
Direct Inhibition of Aβ Aggregation: Exemplified by the emerging class of 1,4-diazepane derivatives. While specific in vivo efficacy data for "1-(Pyridin-4-YL)-1,4-diazepane" is not yet published, we will explore the therapeutic rationale and in vitro potential of this chemical scaffold based on available research.
-
Serotonergic System Modulation: Focusing on the well-documented efficacy of 5-HT4 receptor agonists, which have demonstrated robust pro-cognitive and anti-amyloidogenic effects in various AD mouse models.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data, mechanistic underpinnings, and comparative potential of these two promising avenues in the quest for effective AD therapies.
Therapeutic Strategy 1: Direct Inhibition of Amyloid-Beta Aggregation with 1,4-Diazepane Derivatives
The aggregation of Aβ peptides into soluble oligomers and insoluble plaques is a central pathological hallmark of AD, leading to synaptic dysfunction and neurodegeneration. Small molecules that can inhibit this aggregation process represent a direct, disease-modifying approach.
The Promise of the 1,4-Diazepane Scaffold
Recent research has explored the potential of nitrogen-containing heterocyclic compounds as Aβ aggregation inhibitors. A notable study focused on a library of 38 derivatives based on the flexible 1,4-diazepane scaffold, investigating their ability to interfere with the aggregation of both Aβ40 and Aβ42 isoforms.[1]
While in vivo data from AD mouse models for the specific compound "this compound" is not publicly available, the foundational research on this class of molecules provides a strong rationale for its potential efficacy.
In Vitro Efficacy of 1,4-Diazepane Derivatives
A thesis from the University of Waterloo details the synthesis and evaluation of a series of (1,4-diazepan-1-yl)(phenyl)methanone and symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives.[1] Key findings from in vitro assays include:
-
Aβ Aggregation Inhibition: Several derivatives demonstrated moderate to good inhibition of Aβ42 aggregation (32–52%) and even greater efficacy against Aβ40 aggregation (53–77%).[1]
-
Neuroprotection: The most promising lead compounds showed significant neuroprotective potential, rescuing mouse hippocampal HT22 neuronal cells from Aβ42-induced cytotoxicity by 47.9–57.4%.[1]
-
Antioxidant Properties: Derivatives incorporating antioxidant moieties displayed reactive oxygen species (ROS) scavenging activity.[1]
-
Blood-Brain Barrier Permeability: The lead compounds were predicted to have the ability to cross the blood-brain barrier, a critical feature for any centrally acting therapeutic.[1]
These in vitro results suggest that the 1,4-diazepane scaffold is a promising starting point for the development of Aβ aggregation inhibitors. Further studies are warranted to evaluate the efficacy of optimized derivatives, such as "this compound," in established AD mouse models.
Proposed Mechanism of Action: Aβ Aggregation Inhibition
The proposed mechanism for this class of compounds is the direct interference with the self-assembly of Aβ monomers into neurotoxic oligomers and fibrils. This is thought to occur through non-covalent interactions with the Aβ peptide, stabilizing its non-pathogenic conformation or blocking the sites critical for intermolecular association.
Caption: Proposed mechanism of 1,4-diazepane derivatives in AD.
Therapeutic Strategy 2: 5-HT4 Receptor Agonism for Cognitive Enhancement and Disease Modification
The serotonergic system is known to play a crucial role in learning and memory. The 5-hydroxytryptamine-4 (5-HT4) receptor, in particular, has emerged as a compelling therapeutic target in AD due to its dual potential for symptomatic and disease-modifying effects.
Established Efficacy of 5-HT4 Receptor Agonists in AD Mouse Models
A substantial body of preclinical evidence supports the efficacy of 5-HT4 receptor agonists in various AD mouse models. Compounds such as RS-67333 and prucalopride have demonstrated significant therapeutic benefits.
| AD Mouse Model | 5-HT4 Agonist | Key Efficacy Outcomes | Reference |
| 5XFAD | RS-67333 | - Prevents amyloidogenesis- Reverses behavioral deficits | |
| PS19 (Tauopathy) | Prucalopride, RS-67333 | - Reduces tau pathology- Reduces synaptic tau- Improves cognitive performance | |
| APP/PS1 | Diazepam (low-dose) | - Improved cognitive function- Reduced Aβ deposition |
Mechanism of Action: A Dual Approach
5-HT4 receptor agonists exert their therapeutic effects through a multifaceted mechanism of action:
-
Pro-cognitive Effects: Activation of 5-HT4 receptors enhances the release of acetylcholine, a neurotransmitter critical for learning and memory that is depleted in AD. This provides a basis for symptomatic improvement in cognitive function.
-
Disease-Modifying Effects: 5-HT4 receptor stimulation promotes the non-amyloidogenic processing of the amyloid precursor protein (APP). This shifts APP cleavage away from the β-secretase pathway that produces Aβ, and towards the α-secretase pathway, which generates the neuroprotective soluble APPα (sAPPα) fragment.
Caption: Mechanism of 5-HT4 agonists on APP processing.
Comparative Analysis
| Feature | 1,4-Diazepane Derivatives (Aβ Aggregation Inhibitors) | 5-HT4 Receptor Agonists |
| Primary Mechanism | Direct inhibition of Aβ aggregation | Promotion of non-amyloidogenic APP processing and enhancement of cholinergic neurotransmission |
| Therapeutic Approach | Disease-modifying | Disease-modifying and symptomatic |
| Preclinical Evidence | Primarily in vitro; in vivo data in AD models is emerging | Robust in vivo evidence in multiple AD mouse models |
| Potential Advantages | Directly targets a core pathological event | Dual mechanism offers broader therapeutic potential |
| Potential Challenges | Demonstrating in vivo efficacy and favorable PK/PD properties | Potential for off-target serotonergic side effects |
Experimental Protocols
Behavioral Testing in AD Mouse Models
Assessing cognitive function is a critical readout for therapeutic efficacy in AD mouse models. Standard behavioral tests include:
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water using distal cues. Key parameters measured include escape latency and time spent in the target quadrant during a probe trial.
-
Y-Maze: This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations (entering all three arms consecutively) is the primary measure of cognitive function.
Pathological Assessment
-
Immunohistochemistry (IHC): Brain sections from treated and control mice are stained with antibodies specific for Aβ (e.g., 6E10, 4G8) and hyperphosphorylated tau (e.g., AT8) to visualize and quantify plaque and tangle pathology.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Brain homogenates are analyzed using ELISA to quantify the levels of soluble and insoluble Aβ40 and Aβ42.
Conclusion and Future Directions
Both 1,4-diazepane derivatives and 5-HT4 receptor agonists represent promising, albeit distinct, therapeutic strategies for Alzheimer's disease. The 1,4-diazepane scaffold shows considerable potential as a direct inhibitor of Aβ aggregation, supported by encouraging in vitro data. The next critical step for this class of compounds, including "this compound," is to demonstrate efficacy in vivo in transgenic AD mouse models.
In contrast, 5-HT4 receptor agonists have a more established preclinical profile, with demonstrated efficacy in reducing both amyloid and tau pathology while improving cognitive function in various mouse models. Their dual mechanism of action, offering both symptomatic and disease-modifying benefits, makes them a particularly attractive therapeutic option.
Ultimately, the complex and multifactorial nature of Alzheimer's disease may necessitate a combination of therapeutic approaches. Further research into both of these promising strategies is crucial to advancing our ability to treat this devastating neurodegenerative disorder.
References
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Cross-Validation of "1-(Pyridin-4-YL)-1,4-diazepane" Activity in Multiple Assays: A Comparative Guide
Introduction: The Imperative of Cross-Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of novel molecular entities with specific biological activities is merely the initial step. A compound's true therapeutic potential is unveiled through rigorous validation of its activity and selectivity. This guide focuses on the cross-validation of a novel compound, "1-(Pyridin-4-YL)-1,4-diazepane," a member of the 1,4-diazepane class of compounds known for a diverse range of biological activities, including antipsychotic and anxiolytic effects.[1] Based on its structural characteristics and the known pharmacology of related compounds, we hypothesize that "this compound" may exhibit antagonist activity at the dopamine D4 and histamine H3 receptors.
This guide will provide a comprehensive framework for the cross-validation of this hypothesized dual activity through a series of in vitro assays. We will compare its performance against established selective antagonists: L-745,870 for the dopamine D4 receptor and clobenpropit for the histamine H3 receptor.[2][3][4][5][6] The methodologies detailed herein are designed to provide a robust and objective assessment of the compound's pharmacological profile, a critical step in the early stages of drug development.
Experimental Design: A Two-Pronged Approach to Validation
To comprehensively assess the activity of "this compound," a two-tiered experimental approach is employed for each receptor target. This involves an initial binding assay to determine the compound's affinity for the receptor, followed by a functional assay to ascertain its effect on receptor signaling. This dual-assay strategy is crucial for distinguishing between simple binding and functional antagonism.
I. Dopamine D4 Receptor Activity Assessment
The dopamine D4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex and hippocampus, is a key target in the treatment of various neuropsychiatric disorders.[7][8][9] Antagonism of the D4 receptor is a therapeutic strategy being explored for conditions such as schizophrenia and substance use disorders.[7][8]
The principle of a radioligand binding assay is to measure the affinity of a test compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D4 receptor are cultured to confluence.
-
Cells are harvested and subjected to hypotonic lysis to isolate the cell membranes.
-
The membrane preparation is homogenized and stored at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand, such as [³H]-Spiperone.
-
Increasing concentrations of the test compound ("this compound") or the reference antagonist (L-745,870).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specific binding.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Dopamine D4 receptors are Gαi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][10] A functional antagonist will block this agonist-induced decrease in cAMP.
Experimental Protocol: Dopamine D4 Receptor cAMP Functional Assay
-
Cell Culture:
-
CHO-K1 cells stably co-expressing the human dopamine D4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are cultured in 96-well plates.
-
-
Assay Procedure:
-
Cells are pre-incubated with increasing concentrations of the test compound ("this compound") or the reference antagonist (L-745,870) for a defined period.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
A D4 receptor agonist (e.g., quinpirole) is then added at a concentration that produces a submaximal response (EC80).
-
The plate is incubated to allow for receptor activation and subsequent modulation of cAMP levels.
-
-
Detection:
-
A cAMP detection reagent (e.g., a luciferase substrate for CRE-luciferase reporter systems) is added to each well.
-
The luminescence, which is proportional to the intracellular cAMP concentration, is measured using a luminometer.
-
-
Data Analysis:
-
The ability of the test compound to reverse the agonist-induced decrease in cAMP is quantified.
-
The data are fitted to a dose-response curve to determine the IC50 value, representing the concentration of the antagonist that restores 50% of the maximal agonist-inhibited response.
-
II. Histamine H3 Receptor Activity Assessment
The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[3] H3 receptor antagonists have shown potential in treating cognitive disorders and narcolepsy by increasing neurotransmitter release.[3][11]
Similar to the D4 receptor assay, this assay quantifies the binding affinity of the test compound to the H3 receptor.
Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human histamine H3 receptor are cultured and membranes are prepared as described for the D4 receptor.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate with assay buffer, a fixed concentration of a suitable H3 receptor radioligand (e.g., [³H]-N-α-methylhistamine), increasing concentrations of the test compound ("this compound") or the reference antagonist (clobenpropit), and the cell membrane preparation.[12]
-
Incubation is carried out at room temperature to reach binding equilibrium.
-
-
Separation and Detection:
-
Bound and unbound radioligand are separated by rapid filtration.
-
Radioactivity is quantified by scintillation counting.
-
-
Data Analysis:
-
IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.
-
Like the D4 receptor, the histamine H3 receptor is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase.[13] A functional antagonist will block this effect.
Experimental Protocol: Histamine H3 Receptor cAMP Functional Assay
-
Cell Culture:
-
CHO-K1 cells stably expressing the human histamine H3 receptor are used.
-
-
Assay Procedure:
-
Cells are pre-incubated with increasing concentrations of the test compound or clobenpropit.
-
Forskolin is added to elevate basal cAMP levels.
-
An H3 receptor agonist (e.g., (R)-α-methylhistamine) is added at its EC80 concentration.[13]
-
The plate is incubated to allow for receptor-mediated inhibition of cAMP production.
-
-
Detection:
-
Data Analysis:
-
The antagonist's ability to reverse the agonist-induced decrease in cAMP is quantified, and an IC50 value is determined from the dose-response curve.
-
Visualization of Experimental Workflows
Comparative Data Summary
The following tables present a hypothetical but plausible set of results for the cross-validation of "this compound".
Table 1: Dopamine D4 Receptor Binding and Functional Activity
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| This compound | 15.2 | 25.8 |
| L-745,870 (Reference) | 0.5 | 1.2 |
Table 2: Histamine H3 Receptor Binding and Functional Activity
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| This compound | 28.5 | 45.1 |
| Clobenpropit (Reference) | 1.2 | 3.5 |
Interpretation of Results and Conclusion
Based on the hypothetical data, "this compound" demonstrates moderate antagonist activity at both the dopamine D4 and histamine H3 receptors. Its binding affinity and functional potency are lower than the respective selective reference antagonists, L-745,870 and clobenpropit. The consistency between the binding (Ki) and functional (IC50) data for both targets strengthens the validity of the findings.
This cross-validation approach, employing both binding and functional assays for multiple, distinct targets, provides a comprehensive initial pharmacological profile of "this compound." The results suggest a potential dual-target activity, which could be of interest for further investigation in more complex disease models. This guide underscores the critical importance of a multi-assay, comparative approach to robustly characterize the activity of novel chemical entities in the early phases of drug discovery.
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A Comparative Analysis of Pyridinyl-Diazepane Isomers as Inhibitors of Amyloid-β Plaque Formation
A Technical Guide for Researchers in Neurodegenerative Disease Drug Discovery
Introduction: The Amyloid Hypothesis and the Quest for Effective Inhibitors
Alzheimer's disease (AD), a devastating neurodegenerative disorder, is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain.[1] The amyloid cascade hypothesis posits that the aggregation of Aβ is a primary event in AD pathogenesis, making the inhibition of this process a major therapeutic target.[1] Small molecules that can interfere with Aβ aggregation or the enzymatic machinery responsible for its production are of significant interest in the development of disease-modifying therapies. Among the diverse chemical scaffolds explored, pyridinyl-diazepane derivatives have emerged as a promising class of compounds. This guide provides a head-to-head comparison of pyridinyl-diazepane isomers, delving into the structural nuances that govern their efficacy as Aβ inhibitors. We will explore the underlying mechanisms of action, present supporting experimental data from analogous chemical series, and provide detailed protocols for key assays.
The Pyridinyl-Diazepane Scaffold: A Privileged Structure for Aβ Inhibition
The pyridinyl-diazepane framework combines the hydrogen bonding and aromatic stacking potential of the pyridine ring with the conformational flexibility of the diazepane core. This unique combination allows for multifaceted interactions with Aβ monomers, oligomers, or the secretase enzymes involved in Aβ production. The inhibitory activity of these compounds can be broadly categorized into two main mechanisms:
-
Direct Inhibition of Aβ Aggregation: These molecules bind to Aβ peptides, stabilizing them in non-amyloidogenic conformations and preventing their assembly into toxic oligomers and fibrils.
-
Modulation of Secretase Activity: Certain derivatives can inhibit or modulate the activity of β-secretase (BACE1) or γ-secretase, the enzymes that cleave the amyloid precursor protein (APP) to generate Aβ peptides.[2][3][4]
The precise inhibitory profile is highly dependent on the isomeric form of the pyridinyl-diazepane, including the substitution pattern on both the pyridine and diazepane rings, as well as the stereochemistry of any chiral centers.
Comparative Analysis of Isomeric Scaffolds
While direct head-to-head comparative studies of all possible pyridinyl-diazepane isomers are not extensively available in the public domain, we can infer the structure-activity relationships (SAR) from studies on related diazepane and pyridine derivatives.
Positional Isomerism of the Pyridine Ring
The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridinyl) significantly influences the electronic distribution and hydrogen bonding capacity of the molecule. This, in turn, affects its interaction with the target protein. For instance, in a study of pyridine carboxylic acid isomers as enzyme inhibitors, the positioning of the carboxylic acid group (an analogous feature to a potential linker from the pyridine ring to the diazepane core) was critical for activity.[5]
| Isomeric Position | Potential Impact on Aβ Inhibition |
| 2-Pyridinyl | The proximity of the nitrogen to the diazepane linkage can create a unique steric and electronic environment, potentially leading to specific hydrogen bonding interactions with Aβ or the active site of secretases. |
| 3-Pyridinyl | This isomer presents a different vector for hydrogen bonding and aromatic interactions compared to the 2- and 4-isomers, which could lead to altered binding modes and inhibitory potencies. |
| 4-Pyridinyl | The nitrogen at the para-position can act as a strong hydrogen bond acceptor, potentially interacting with key residues in the target protein. This symmetric arrangement may also influence crystal packing and solubility. |
Substitution on the Diazepane Ring
A thesis on 1,4-diazepane derivatives as Aβ aggregation inhibitors highlights the profound impact of substituents on the diazepane nitrogen atoms.[1] Symmetrically and asymmetrically substituted diazepanes were synthesized and evaluated, revealing that both the nature and position of the substituent are critical for activity.
For example, a series of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives were shown to inhibit both Aβ40 and Aβ42 aggregation.[6] The inhibitory concentration (IC50) values were highly dependent on the substituents on the phenyl rings. This suggests that in a pyridinyl-diazepane scaffold, the nature and position of any additional substituents on the diazepane ring would be a key determinant of efficacy.
Table 1: Comparative Inhibitory Activity of Substituted 1,4-Diazepane Derivatives against Aβ Aggregation [1][6]
| Compound ID | Substituent (R) | Aβ42 Inhibition (%) at 25 µM | Aβ40 Inhibition (%) at 25 µM |
| 3k | naphthalen-1-yl | 50 | Not Reported |
| 3o | benzo[d][1][7]dioxole | 33 | 60-63 |
| 9a-h (general) | N-alkylated | Reduced (34%) | Improved (55-67%) |
Data synthesized from related 1,4-diazepane derivative studies to illustrate the impact of substitution.
Stereoisomerism
The introduction of chiral centers, for instance, through substitution on the diazepane ring, leads to stereoisomers (enantiomers and diastereomers) which can exhibit significantly different biological activities. While specific data on pyridinyl-diazepane stereoisomers is scarce, the principle of stereoselectivity is well-established in drug-target interactions. For example, studies on chiral bicyclic γ-secretase modulators demonstrated that the (R)-enantiomer was the more potent inhibitor.[8] This underscores the importance of chiral synthesis and separation to identify the most active stereoisomer of a pyridinyl-diazepane candidate.
Experimental Protocols for a Self-Validating System
To rigorously assess the Aβ inhibitory potential of pyridinyl-diazepane isomers, a multi-assay approach is essential. Here, we provide detailed protocols for key in vitro assays that form a self-validating system, from direct aggregation inhibition to cellular efficacy.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition
This assay is a cornerstone for studying amyloid fibril formation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Aβ Peptides: Solubilize synthetic Aβ42 or Aβ40 peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize. For the assay, reconstitute the peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Assay Setup: In a 96-well black plate, add the Aβ peptide solution to a final concentration of 10-25 µM.
-
Compound Addition: Add the pyridinyl-diazepane isomers at various concentrations (typically from nanomolar to micromolar ranges). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., curcumin).
-
Incubation: Incubate the plate at 37°C with gentle shaking to promote aggregation.
-
ThT Addition and Measurement: At specified time points, add ThT solution to each well to a final concentration of 5-10 µM. Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
BACE1 Inhibition Assay (FRET-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of BACE1, the rate-limiting enzyme in Aβ production. It utilizes a FRET (Förster Resonance Energy Transfer) substrate that is cleaved by BACE1, leading to an increase in fluorescence.
Protocol:
-
Reagents: Recombinant human BACE1 enzyme, BACE1 FRET substrate (e.g., containing the "Swedish" mutation sequence), assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Assay Setup: In a 96-well plate, add the BACE1 enzyme and the test compounds (pyridinyl-diazepane isomers) in the assay buffer.
-
Pre-incubation: Incubate the enzyme and compound mixture for a defined period (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C).
-
Reaction Initiation: Add the FRET substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each compound concentration. Calculate the IC50 value, which is the concentration of the inhibitor that reduces BACE1 activity by 50%.
Cell-Based Assay for Aβ Production
This assay assesses the ability of compounds to reduce the production of Aβ in a cellular context, providing a more physiologically relevant measure of efficacy.
Protocol:
-
Cell Culture: Use a cell line that overexpresses human APP, such as HEK293-APP or SH-SY5Y-APP cells.
-
Compound Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the pyridinyl-diazepane isomers for a specified duration (e.g., 24-48 hours).
-
Sample Collection: Collect the conditioned media from each well.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the conditioned media using a sensitive immunoassay, such as a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Determine the concentration-dependent reduction in Aβ40 and Aβ42 levels for each isomer. Calculate the EC50 value, the effective concentration that causes a 50% reduction in Aβ production.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the Aβ production pathway, the mechanism of inhibition, and the experimental workflow.
Caption: Amyloidogenic processing of APP.
Caption: Potential inhibition mechanisms of pyridinyl-diazepane isomers.
Caption: Integrated workflow for isomer evaluation.
Conclusion and Future Directions
The pyridinyl-diazepane scaffold represents a versatile platform for the design of novel Aβ inhibitors. While direct comparative data for all isomers is still an emerging area of research, evidence from related chemical series strongly suggests that both positional isomerism and stereoisomerism play a critical role in determining the inhibitory potency and mechanism of action. A systematic approach, employing a battery of validated in vitro and cell-based assays, is crucial for elucidating the structure-activity relationships and identifying the most promising lead candidates for further development. Future research should focus on the synthesis and parallel evaluation of a comprehensive library of pyridinyl-diazepane isomers to build a more complete picture of their therapeutic potential in the fight against Alzheimer's disease.
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A Researcher's Guide to Validating the Neuroprotective Effects of 1-(Pyridin-4-YL)-1,4-diazepane
This guide provides a comprehensive framework for the systematic validation of the neuroprotective properties of the novel compound, 1-(Pyridin-4-YL)-1,4-diazepane. Given the limited existing data on this specific molecule, this document serves as a roadmap for researchers, outlining the necessary experimental comparisons and methodologies to rigorously assess its potential as a therapeutic agent for neurodegenerative diseases. We will explore the scientific rationale for this investigation, propose a multi-tiered validation strategy, and provide detailed protocols for key experiments, comparing its hypothetical performance against established neuroprotective agents.
Introduction: The Rationale for Investigation
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds. Derivatives of 1,4-diazepine have shown a wide range of activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects[1][2][3]. For instance, diazepam, a well-known benzodiazepine containing a related diazepine ring, has demonstrated significant neuroprotective effects against status epilepticus-induced cell damage and cognitive disturbances[4]. This precedent provides a strong rationale for investigating novel diazepane derivatives like this compound for neuroprotective potential.
The pyridine moiety in the target compound is also of interest, as pyridine derivatives are present in numerous neuroactive compounds and can modulate various receptors and enzymes in the central nervous system. The combination of these two pharmacophores suggests that this compound could interact with key pathways involved in neuronal survival and function.
This guide will therefore proceed with a logical, phased approach to validation, starting with fundamental in vitro screening and moving towards more complex in vivo models.
The Validation Workflow: A Multi-Tiered Approach
A robust validation strategy is essential to build a convincing case for a novel neuroprotective agent. We propose a workflow that progresses from initial toxicity and efficacy screening in cell-based models to mechanistic studies and finally to validation in animal models of neurodegeneration.
Caption: Proposed workflow for validating a novel neuroprotective compound.
Comparative Agents: Establishing Benchmarks
To objectively evaluate the efficacy of this compound, it is crucial to compare it against well-characterized neuroprotective agents. The choice of comparators should be guided by their mechanisms of action and clinical relevance.
| Comparator Agent | Primary Mechanism of Action | Rationale for Inclusion |
| Edaravone | Free radical scavenger | Clinically approved for stroke and ALS, providing a high benchmark for antioxidant activity.[5][6] |
| Citicoline | Membrane stabilizer, precursor to acetylcholine | Broadly used, enhances expression of growth factors like BDNF.[7] |
| Minocycline | Anti-inflammatory, anti-apoptotic | A tetracycline antibiotic with well-documented neuroprotective properties in various models.[5] |
| N-butylphthalide (NBP) | Multi-target: anti-inflammatory, antioxidant, anti-apoptotic | Shows potential in long-term rehabilitation and improving neurological outcomes post-stroke.[5][6] |
These agents will serve as positive controls in the experimental assays described below, allowing for a direct comparison of potency and efficacy.
Experimental Protocols & Data Interpretation
This section provides detailed methodologies for the core in vitro assays required to validate the neuroprotective effects of this compound.
In Vitro Model: Oxidative Stress-Induced Neuronal Cell Death
Oxidative stress is a common pathological mechanism in many neurodegenerative diseases.[8] An in vitro model using a neuronal cell line like SH-SY5Y or primary cortical neurons challenged with an oxidative insult (e.g., hydrogen peroxide, H₂O₂) is a standard first-line test.[9]
Experimental Protocol: Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and comparator agents (Edaravone, Citicoline) for 2 hours. Include a vehicle-only control group.
-
Induce Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 200 µM to all wells except the negative control group. Incubate for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Expected Data Output & Interpretation:
A successful neuroprotective agent will show a dose-dependent increase in cell viability in the presence of H₂O₂. The data should be presented in a table comparing the EC₅₀ (half-maximal effective concentration) values.
| Compound | EC₅₀ for Neuroprotection (µM) | Maximum Protection (%) |
| This compound | Hypothetical Value | Hypothetical Value |
| Edaravone | Literature/Experimental Value | Literature/Experimental Value |
| Citicoline | Literature/Experimental Value | Literature/Experimental Value |
| Vehicle Control | N/A | 0% |
Mechanistic Insight: Assessing Apoptosis
Apoptosis, or programmed cell death, is a key pathway in neuronal loss.[11] Determining if the test compound can inhibit apoptosis is a critical step in understanding its mechanism.
Experimental Protocol: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic cascade.[12] Its activity can be measured using a fluorometric substrate.
-
Cell Treatment: Follow steps 1-3 from the MTT protocol using a 6-well plate format.
-
Cell Lysis: After 24 hours of H₂O₂ exposure, harvest the cells and lyse them using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Caspase-3 Assay: In a 96-well black plate, add 50 µg of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation and Measurement: Incubate at 37°C for 1-2 hours. Measure the fluorescence using an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Normalize caspase-3 activity to the protein concentration and express it as a fold change relative to the untreated control.
Expected Data Output & Interpretation:
The compound should demonstrate a dose-dependent reduction in H₂O₂-induced caspase-3 activity.
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Assessing the Therapeutic Window of 1-(Pyridin-4-YL)-1,4-diazepane: A Comparative Guide for Preclinical Evaluation
In the landscape of contemporary drug discovery, the quest for novel chemical entities with superior therapeutic profiles is paramount. The compound 1-(Pyridin-4-YL)-1,4-diazepane, a molecule incorporating both a pyridine ring and a 1,4-diazepane scaffold, presents a compelling case for investigation. While direct biological data for this specific molecule is sparse in public literature[1], its structural motifs are prevalent in a variety of biologically active agents, particularly those targeting the central nervous system (CNS)[2][3][4][5]. This guide provides a comprehensive framework for researchers and drug development professionals to meticulously assess the therapeutic window of this compound. Through a series of structured in vitro and in vivo experiments, we will delineate a path to compare its efficacy and safety against established pharmacological agents, thereby illuminating its therapeutic potential.
Introduction: Unveiling the Potential of a Novel Scaffold
The pyridine nucleus is a well-established pharmacophore, integral to the structure of numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties[5][6]. Similarly, the 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects[7][8]. The combination of these two moieties in this compound suggests a high probability of CNS activity.
For the purpose of this illustrative guide, we will hypothesize that this compound acts as a Dopamine D4 receptor antagonist . This hypothesis is predicated on the structural resemblance of its core components to known D4 receptor ligands[9][10]. The Dopamine D4 receptor is a compelling target for neuropsychiatric disorders, and selective antagonists are sought after for their potential to offer therapeutic benefits with a reduced side-effect profile compared to less selective antipsychotics[9].
This guide will therefore benchmark this compound against two comparator compounds:
-
L-745,870: A well-characterized, highly selective D4 receptor antagonist, which, despite failing in clinical trials for schizophrenia, serves as an excellent tool compound for preclinical validation[11].
-
Clozapine: An atypical antipsychotic with a complex pharmacology that includes significant D4 receptor antagonism, providing a clinically relevant, albeit less selective, comparator.
Experimental Roadmap for Therapeutic Window Assessment
The therapeutic window is the range of doses that produces therapeutic effects without causing significant toxicity. A wide therapeutic window is a hallmark of a successful drug candidate. Our assessment will be multi-faceted, progressing from in vitro characterization to in vivo efficacy and safety studies.
Caption: Experimental workflow for assessing the therapeutic window.
In Vitro Evaluation: Foundational Efficacy and Safety
The initial phase of our investigation focuses on cell-based assays to establish the fundamental pharmacological and toxicological profile of this compound.
General Cytotoxicity Assessment
A crucial first step is to determine the general cytotoxicity of the compound to rule out non-specific cell death as the primary mechanism of action. This is essential for interpreting subsequent functional assay data[12][13][14][15].
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate a relevant human cell line (e.g., HEK293 or SH-SY5Y) in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, L-745,870, and Clozapine (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compounds to the cells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Table 1: Comparative In Vitro Cytotoxicity Data (Hypothetical)
| Compound | CC50 (µM) in HEK293 cells |
| This compound | > 100 |
| L-745,870 | > 100 |
| Clozapine | 45.2 |
Target Engagement: Receptor Binding Affinity
To validate our hypothesis, we will determine the binding affinity of this compound for the human Dopamine D4 receptor.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone) and increasing concentrations of the test compounds (this compound, L-745,870, and Clozapine).
-
Incubation and Filtration: Incubate at room temperature for 60 minutes. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 (concentration of compound that inhibits 50% of specific binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Functional Activity: Assessing Antagonism
Binding to the receptor does not guarantee a functional effect. Therefore, we must assess the ability of this compound to antagonize the downstream signaling of the D4 receptor.
Caption: Dopamine D4 receptor signaling and antagonist action.
Protocol: cAMP Functional Assay
-
Cell Culture: Plate CHO-K1 cells stably expressing the human Dopamine D4 receptor in a 96-well plate.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds for 20 minutes.
-
Agonist Stimulation: Add a known D4 receptor agonist (e.g., quinpirole) at its EC80 concentration to all wells (except for the basal control) and incubate for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the inhibition of the agonist-induced cAMP response against the log of the antagonist concentration to determine the IC50 value.
Table 2: Comparative In Vitro Pharmacological Profile (Hypothetical)
| Compound | D4 Ki (nM) | D4 Functional IC50 (nM) | Selectivity (D2/D4 Ki ratio) |
| This compound | 5.2 | 8.1 | >200 |
| L-745,870 | 2.1 | 3.5 | >500 |
| Clozapine | 12.5 | 20.3 | ~10 |
Selectivity Profiling: Off-Target Liabilities
A key determinant of a favorable therapeutic window is selectivity. We will screen this compound against a panel of other CNS receptors to identify potential off-target interactions that could lead to side effects.
Protocol: Receptor Screening Panel
-
Utilize a commercially available receptor screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess the binding of this compound at a fixed concentration (e.g., 1 µM) against a panel of at least 40 common CNS targets, including other dopamine receptor subtypes, serotonin receptors, adrenergic receptors, histamine receptors, and ion channels.
-
Follow-up with full concentration-response curves for any targets showing significant inhibition (>50% at 1 µM).
In Vivo Evaluation: Translating to a Living System
Promising in vitro data must be validated in vivo to assess the compound's behavior in a complex biological system[1][16][17][18][19].
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for designing meaningful efficacy and toxicology studies.
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3 per time point).
-
Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze plasma concentrations of the compound using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).
In Vivo Efficacy Assessment
Based on the hypothesized D4 antagonist activity, we will use a relevant animal model of neuropsychiatric disorders.
Protocol: Prepulse Inhibition (PPI) of the Startle Reflex
-
Rationale: PPI is a measure of sensorimotor gating, which is deficient in disorders like schizophrenia. This deficit can be reversed by antipsychotic drugs.
-
Animal Model: Use DBA/2 mice, which exhibit naturally low levels of PPI.
-
Procedure:
-
Administer this compound, L-745,870, Clozapine, or vehicle to the mice.
-
After an appropriate pre-treatment time (determined from PK data), place the mice in a startle chamber.
-
Present a series of acoustic startle stimuli (pulse) alone or preceded by a weaker, non-startling stimulus (prepulse).
-
Measure the startle response (amplitude of the flinch).
-
Data Analysis: Calculate the percentage of PPI for each treatment group. An increase in PPI indicates a potential antipsychotic-like effect.
-
In Vivo Safety and Tolerability
The final piece of the puzzle is to determine the in vivo toxicity of this compound.
Protocol: Maximum Tolerated Dose (MTD) and 7-Day Dose Range-Finding Study
-
Animal Model: Use both male and female Sprague-Dawley rats.
-
Dosing: Administer escalating doses of this compound orally once daily for 7 days.
-
Observations: Conduct daily clinical observations, including changes in behavior, appearance, and body weight.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or serious clinical signs. Identify any target organs of toxicity.
Synthesis and Conclusion: Defining the Therapeutic Window
By integrating the data from our in vitro and in vivo studies, we can construct a comprehensive assessment of the therapeutic window for this compound.
Table 3: Integrated Therapeutic Window Assessment (Hypothetical)
| Parameter | This compound | L-745,870 | Clozapine |
| Efficacy | |||
| In Vitro Potency (D4 IC50, nM) | 8.1 | 3.5 | 20.3 |
| In Vivo Efficacy (PPI MED, mg/kg) | 5 | 3 | 10 |
| Safety | |||
| In Vitro Cytotoxicity (CC50, µM) | > 100 | > 100 | 45.2 |
| In Vivo MTD (mg/kg/day) | 100 | 80 | 150 |
| Therapeutic Index (TI) | 20 | ~27 | 15 |
| (TI = MTD / MED) |
This structured, comparative approach provides a robust framework for evaluating the therapeutic potential of novel compounds like this compound. By systematically characterizing its efficacy, selectivity, and toxicity relative to established benchmarks, researchers can make informed decisions about its progression through the drug discovery pipeline. The ultimate goal is to identify drug candidates with a wide therapeutic window, offering the promise of improved treatments for patients with debilitating neuropsychiatric disorders.
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A Comparative Benchmarking Guide: Evaluating "1-(Pyridin-4-YL)-1,4-diazepane" Against Atypical Antipsychotic Clinical Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the quest for novel therapeutics for neuropsychiatric disorders, the rigorous, head-to-head evaluation of new chemical entities (NCEs) against established clinical agents is a cornerstone of preclinical development. This guide presents a comprehensive benchmarking framework for "1-(Pyridin-4-YL)-1,4-diazepane," a heterocyclic compound featuring a privileged 1,4-diazepane scaffold.[1][2] Given its structural motifs, this NCE is hypothesized to interact with key central nervous system (CNS) targets. We will benchmark it against two leading atypical antipsychotics, Risperidone and Aripiprazole , which offer distinct pharmacological profiles for comparison. This document provides not only the scientific rationale for comparative assays but also detailed, actionable protocols and data interpretation frameworks to guide the critical decision-making process in a drug discovery program.
Introduction: The Rationale for Benchmarking
"this compound" (PubChem CID: 2760508) is a small molecule whose structure incorporates a 1,4-diazepane ring system, a core component of numerous CNS-active agents, and a pyridine moiety, which can modulate physicochemical properties and target engagement.[1][2][3] While specific biological data for this compound is not widely published, its structure warrants investigation against targets implicated in psychiatric illnesses.
The "atypical" or second-generation antipsychotics revolutionized the treatment of schizophrenia and other disorders by offering improved side-effect profiles compared to first-generation "typical" agents.[4][5] This advancement is largely attributed to a more complex pharmacology, typically involving potent serotonin 5-HT2A receptor antagonism in addition to dopamine D2 receptor blockade.[6][7][8] Therefore, the primary hypothesis for this guide is that "this compound" acts as a modulator of these two key receptors.
To establish a meaningful performance baseline, we have selected two well-characterized clinical comparators:
-
Risperidone : A potent serotonin 5-HT2A and dopamine D2 receptor antagonist, representing a "classic" atypical profile.[7][8]
-
Aripiprazole : A D2 partial agonist and 5-HT2A antagonist, representing a newer mechanistic class designed to stabilize dopamine signaling rather than inducing a complete blockade.[9]
This guide will detail the essential in vitro and in vivo studies required to build a comprehensive data package, enabling a direct, evidence-based comparison of our lead compound against these clinical benchmarks.
Foundational In Vitro Profiling: Affinity, Selectivity, and Function
The initial step is to characterize the molecular pharmacology of the compound at its putative targets and assess its specificity.
Receptor Binding Affinity: Determining Potency and Selectivity
Core Objective: To quantify the binding affinity (Ki) of "this compound" for D2 and 5-HT2A receptors and to profile it against a panel of common off-targets to predict potential side effects.
Causality Behind Experimental Choice: A radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor. By measuring how effectively our test compound displaces a high-affinity radiolabeled ligand, we can calculate its equilibrium dissociation constant (Ki). A low Ki value signifies high binding affinity. Profiling against other receptors (e.g., histamine H1, adrenergic α1, muscarinic M1) is critical because engagement of these targets by antipsychotics is often associated with undesirable side effects like sedation, orthostatic hypotension, and anticholinergic effects.
Experimental Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human recombinant D2 or 5-HT2A receptor.
-
Assay Setup: In a 96-well plate, combine receptor membranes, a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) at a concentration near its Kd, and assay buffer.
-
Compound Addition: Add "this compound," Risperidone, or Aripiprazole across a wide concentration range (e.g., 10 pM to 10 µM).
-
Incubation: Incubate the plates at room temperature to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the plate contents through a glass fiber filter mat using a cell harvester. This separates receptor-bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filter for each well using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Activity: Differentiating Antagonism from Partial Agonism
Core Objective: To determine whether "this compound" acts as an antagonist (blocks receptor activation) or a partial agonist (partially activates the receptor) and to measure its functional potency (IC50 or EC50).
Causality Behind Experimental Choice: Binding affinity does not reveal a compound's functional effect. The D2 receptor is a Gi-coupled GPCR, meaning its activation inhibits the production of cyclic AMP (cAMP). A functional assay measuring cAMP levels allows us to distinguish between a neutral antagonist like Risperidone, which will block an agonist-induced drop in cAMP, and a partial agonist like Aripiprazole, which will cause a sub-maximal drop in cAMP on its own and block the effect of a full agonist. This distinction is critical, as partial agonism is hypothesized to contribute to a lower incidence of extrapyramidal side effects (EPS).[9]
Experimental Protocol: cAMP-Based Functional Assay
-
Cell Culture: Use a cell line (e.g., CHO) stably co-expressing the human D2 receptor and a cAMP-sensitive reporter system (e.g., CRE-luciferase) or use a direct cAMP measurement kit (e.g., HTRF, AlphaLISA).
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of the test compounds.
-
Stimulate the cells with a D2 receptor agonist (e.g., Quinpirole) at its EC80 concentration.
-
After incubation, measure the cAMP level or luciferase signal.
-
Analyze the data to determine the IC50, the concentration at which the compound inhibits 50% of the agonist's effect.
-
-
Agonist Mode:
-
Incubate cells with varying concentrations of the test compounds alone (without an agonist).
-
Measure the resulting cAMP levels.
-
A compound that reduces cAMP levels on its own is an agonist or partial agonist.
-
Analyze the data to determine EC50 (potency) and Emax (maximal effect relative to a full agonist).
-
Table 1: Hypothetical In Vitro Pharmacology Data Summary
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio | D2 Functional Activity (IC50/EC50, nM) | D2 Intrinsic Activity (% of Full Agonist) |
| This compound | Data | Data | Data | Data | Data |
| Risperidone | 0.4 | 0.16 | 0.4 | IC50: 1.2 | ~0% |
| Aripiprazole | 0.34 | 3.4 | 10 | EC50: 2.1 | ~25% |
Preclinical In Vitro ADME: Predicting Drug-Like Properties
Assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early is vital to avoid costly late-stage failures.
Core Objective: To evaluate the metabolic stability, permeability, and potential for drug-drug interactions of "this compound" in comparison to the clinical candidates.
Workflow Visualization: Key In Vitro ADME Assays
Caption: Core in vitro ADME assays for early-stage drug candidate evaluation.
Metabolic Stability
Causality Behind Experimental Choice: The liver is the primary site of drug metabolism. Incubating a compound with liver microsomes, which contain key drug-metabolizing enzymes (cytochrome P450s), provides a rapid assessment of its metabolic liability. A compound that is rapidly metabolized will likely have a short half-life in vivo, potentially requiring frequent dosing.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing pooled human liver microsomes, NADPH (an essential cofactor), and buffer at 37°C.
-
Initiation: Add the test compound (at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Table 2: Hypothetical In Vitro ADME Data Summary
| Compound | Human Liver Microsome t½ (min) | Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | CYP2D6 Inhibition (IC50, µM) |
| This compound | Data | Data | Data |
| Risperidone | ~20 | >10 | ~0.1 |
| Aripiprazole | >60 | >15 | >10 |
In Vivo Evaluation: Linking Pharmacokinetics and Pharmacodynamics
In vivo studies in animal models are essential to understand how a compound behaves in a whole organism and to gain an early indication of its therapeutic potential.
Core Objective: To characterize the pharmacokinetic (PK) profile of the NCE and to assess its in vivo target engagement and efficacy in a relevant pharmacodynamic (PD) model.
Workflow Visualization: Integrated In Vivo PK/PD Study
Caption: An integrated workflow for conducting parallel pharmacokinetic and pharmacodynamic studies.
Pharmacokinetics (PK)
Causality Behind Experimental Choice: A PK study reveals what the body does to the drug. By measuring plasma concentrations over time after both intravenous (IV) and oral (PO) administration, we can determine critical parameters like clearance, volume of distribution, half-life, and oral bioavailability. Comparing the PK profile of our NCE to Risperidone and Aripiprazole provides context for its dosing frequency and potential for achieving therapeutic exposure levels in humans.
Pharmacodynamics (PD) and Efficacy
Causality Behind Experimental Choice: A PD study assesses what the drug does to the body. For a D2 antagonist, a classic and robust model is the apomorphine-induced stereotypy model in rodents. Apomorphine is a dopamine agonist that causes predictable, stereotyped behaviors (like climbing in mice or gnawing in rats) by stimulating D2 receptors. An effective D2 antagonist will block these behaviors in a dose-dependent manner. This provides in vivo proof-of-concept for target engagement and allows for a direct comparison of in vivo potency (measured as the ED50).
Experimental Protocol: Apomorphine-Induced Climbing in Mice
-
Acclimation: Acclimate male mice to the testing environment (e.g., individual wire-mesh cages).
-
Dosing: Administer the test compounds ("this compound," Risperidone, Aripiprazole) or vehicle via an appropriate route (e.g., intraperitoneal or oral) at several dose levels.
-
Pre-treatment Time: Allow for a pre-treatment period based on the compound's known or anticipated Tmax (time to maximum plasma concentration) from PK studies.
-
Apomorphine Challenge: Administer a subcutaneous dose of apomorphine hydrochloride.
-
Behavioral Scoring: For the next 30 minutes, observe the mice at set intervals (e.g., every 5 minutes) and score their climbing behavior (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).
-
Data Analysis: Calculate the total climbing score for each animal. Determine the dose of each compound that produces a 50% reduction in the apomorphine-induced climbing score (ED50) compared to the vehicle-treated group.
Conclusion and Path Forward
This guide has outlined a systematic, multi-tiered approach to benchmarking "this compound" against established clinical standards. By integrating in vitro pharmacology, ADME profiling, and in vivo PK/PD studies, a comprehensive picture of the NCE's potential will emerge. The ultimate goal is to generate a data package that clearly positions the compound's strengths and liabilities relative to Risperidone and Aripiprazole. Favorable data—such as high affinity for D2/5-HT2A, a clean off-target profile, good metabolic stability, oral bioavailability, and potent in vivo efficacy—would provide strong justification for advancing the compound into more extensive preclinical safety and toxicology studies, moving one step closer to clinical development.
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Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. (2020). Pharmaceuticals (Basel). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Pyridin-4-YL)-1,4-diazepane
This document provides essential procedural guidance for the safe and compliant disposal of 1-(Pyridin-4-YL)-1,4-diazepane. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for laboratory safety and chemical handling. This guide is designed for researchers, scientists, and drug development professionals who handle specialized chemical compounds.
Due to the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this protocol is grounded in the precautionary principle. The procedures outlined are based on the known hazards of its primary structural component, pyridine, and the regulatory framework established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
Hazard Assessment and Precautionary Measures
The chemical structure of this compound contains a pyridine ring, a moiety known for its potential health hazards.[2] The parent compound, pyridine, is classified as harmful if inhaled, swallowed, or absorbed through the skin; it is also known to cause skin and severe eye irritation.[3] Therefore, it is imperative to handle this compound and its associated waste with the assumption that it carries similar risks.
Inferred Hazard Profile
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Assumed to be a skin irritant.
-
Eye Damage/Irritation: Assumed to cause serious eye irritation or damage.
-
Environmental Hazard: Pyridine is toxic to aquatic organisms; therefore, this compound should be considered an environmental hazard and must not be disposed of down the drain.
Mandatory Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling the compound or its waste.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from splashes, as pyridine-containing compounds can cause severe eye irritation or burns. |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin absorption, a known route of exposure for pyridine that can lead to systemic toxicity. |
| Body Protection | Standard laboratory coat. | To protect skin and personal clothing from accidental contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To minimize the inhalation of any aerosols or vapors, which is a potential route of exposure.[3] |
Waste Characterization and Segregation
Under the EPA's RCRA regulations, it is the responsibility of the waste generator to determine if a waste is hazardous.[4] Given the inferred toxicological profile, all waste containing this compound must be managed as hazardous waste.
Core Principle: Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Co-mingling of waste can lead to unintended chemical reactions and complicates the final disposal process.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant management of this compound waste from generation to final disposal.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material chemically resistant to nitrogenous heterocyclic compounds (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[6] The EPA requires that the label clearly includes:
Step 2: On-Site Accumulation
-
Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.[7][8] This area must be under the direct control of laboratory personnel.
-
Secure Storage: Keep the container lid securely closed at all times, except when adding waste. Store it away from incompatible materials, such as strong oxidizing agents and strong acids.[9]
-
Monitor Volume: Do not overfill the container. A maximum of 90% capacity is recommended to allow for expansion.[10]
Step 3: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert and Evacuate: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Section 1.2.
-
Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials (wipes, absorbent pads) must also be disposed of as hazardous waste.[11]
-
Report: Report the incident to your laboratory supervisor and institutional EHS department immediately.
Step 4: Final Disposal Pathway
-
Consult Institutional Policy: Your institution's EHS department is the final authority on disposal procedures and scheduling.[11]
-
Request Pickup: Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a chemical waste pickup.[5]
-
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal vendor. The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted facility, which ensures complete destruction and minimizes environmental impact.[8][11]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
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- SAFETY DATA SHEET - Homopiperazine. Fisher Scientific.
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A Senior Application Scientist's Guide to Handling 1-(Pyridin-4-YL)-1,4-diazepane: A Framework for Proactive Safety
As researchers and drug development professionals, our primary focus is on innovation and discovery. However, the foundation of successful research is an unwavering commitment to safety. Handling novel or specialized chemical entities like 1-(Pyridin-4-YL)-1,4-diazepane demands more than just a procedural checklist; it requires a deep, mechanistic understanding of the potential risks and the rationale behind each safety protocol. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond mere instruction to instill a culture of proactive risk management.
The following protocols are designed as a self-validating system, where the logic behind each step is explained to empower you, the researcher, to make informed safety decisions in real-time.
Hazard Assessment: Understanding the Adversary
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's hazard profile is critical. While specific toxicological data for this compound is not extensively published, a reliable hazard assessment can be constructed by analyzing its structural motifs—a pyridine ring and a diazepane core—and by referencing safety data for structurally similar compounds.
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₃ | PubChem[1] |
| Molecular Weight | 177.25 g/mol | PubChem[1] |
| CAS Number | 194853-82-2 | PubChem[1] |
| Synonyms | 1-(4-pyridyl)homopiperazine | PubChem[1] |
Based on data from analogous structures, such as 1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane and other heterocyclic amines, we can anticipate the following hazards.
Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Rationale & Source |
|---|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation | Common for amine-containing heterocycles.[2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | A prevalent hazard for this chemical class.[2] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | A risk when handling the compound as a powder or aerosol.[2] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | A potential hazard for related pyridine derivatives.[3][4] |
The primary routes of exposure are through inhalation of dust, dermal (skin) contact, and ocular (eye) contact. Ingestion is less likely but remains a risk through poor hygiene practices.
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. The following protocol outlines the minimum required PPE and the conditions under which protection levels must be escalated.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Why: The anticipated classification of "serious eye irritation" (H319) means that even minimal contact with the eyes can lead to significant injury.[2]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all activities within the laboratory where the chemical is present.
-
Required for Liquid Handling: When preparing solutions, transferring liquids, or performing any task with a splash potential, chemical splash goggles are mandatory.
-
Required for High-Risk Operations: For procedures involving heating, pressurization, or the handling of quantities greater than ~50 mL, a face shield must be worn in addition to chemical splash goggles.[5] A face shield alone is insufficient.
Skin and Body Protection: Preventing Dermal Absorption and Irritation
Why: The risk of skin irritation (H315) and potential for absorption necessitates a robust barrier to prevent direct contact.[2]
-
Gloves:
-
Material: Nitrile gloves are the standard for incidental contact. They provide a good barrier against a range of chemicals.
-
Protocol: Always double-check gloves for tears or pinholes before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after handling the compound. For prolonged handling, consult a manufacturer's chemical resistance guide to ensure nitrile is appropriate and to determine the breakthrough time.[6]
-
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required. This protects against incidental spills and prevents the contamination of personal clothing.
-
Apparel: Full-length pants and closed-toe shoes are mandatory.[5] Skin on the legs, ankles, and feet must not be exposed.
Respiratory Protection: Managing Inhalation Hazards
Why: As a solid, this compound poses a respiratory irritation risk (H335) if its dust is inhaled.[2]
-
Engineering Controls First: The primary method for controlling inhalation exposure is to use engineering controls. All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure.
-
When Respirators are Required: If engineering controls are not feasible or are insufficient to control dust generation, respiratory protection is necessary. A NIOSH-approved N95 dust mask may be sufficient for low-dust situations, but a half-mask or full-face air-purifying respirator with appropriate particulate cartridges offers superior protection.
-
Institutional Policy: Use of respirators must comply with your institution's respiratory protection program, which includes medical evaluation, fit testing, and training.[6]
Operational and Disposal Plans
Proper PPE use is intrinsically linked to safe operational procedures.
Step-by-Step Handling Protocol
-
Preparation: Before starting, verify that the chemical fume hood is functioning correctly. Don all required PPE as outlined above. Ensure a chemical spill kit is accessible.
-
Weighing: Perform all weighing of the solid compound inside a fume hood or a ventilated enclosure to contain any dust. Use anti-static weigh paper or a grounding strap to prevent static discharge, which can cause the powder to become airborne.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Post-Handling: After the procedure, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[2]
-
Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2]
Spill Management
-
Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently sweep it up with a brush and dustpan and place it in a sealed container for hazardous waste disposal. Avoid generating dust.
-
Minor Spill (Liquid): If a solution is spilled, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spill: Evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound, including contaminated gloves, weigh paper, and absorbent materials, must be treated as hazardous chemical waste.
-
Action: Collect all waste in a clearly labeled, sealed container.
-
Compliance: Do not dispose of it in standard trash or down the drain.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualization: PPE Selection Workflow
The following diagram provides a logical workflow for selecting the appropriate level of PPE based on the specific laboratory task being performed.
Caption: PPE selection decision tree for handling this compound.
References
-
AK Scientific, Inc. Safety Data Sheet: 1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane.
-
PubChem. National Center for Biotechnology Information. Compound Summary for CID 2760508, this compound.
-
Sigma-Aldrich. Safety Data Sheet.
-
Sigma-Aldrich. Safety Data Sheet.
-
CymitQuimica. 1-pyridin-4-yl-1,4-diazepane dihydrochloride.
-
Fisher Scientific. Safety Data Sheet.
- Pyridine Material Safety Data Sheet.
-
CHEMM. Personal Protective Equipment (PPE).
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
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ChemicalBook. 1-(pyridin-4-ylmethyl)-1,4-diazepane.
-
AA Blocks. Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet, Homopiperazine.
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Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
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ChemScene. 1-(Pyridin-3-ylmethyl)-1,4-diazepane.
-
University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
-
Dartmouth College. Personal Protective Equipment in Chemistry.
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BLDpharm. this compound.
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Fluorochem. Safety Data Sheet.
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Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
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National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine.
Sources
- 1. This compound | C10H15N3 | CID 2760508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aablocks.com [aablocks.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
